Omramotide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C62H88N10O11 |
|---|---|
Molecular Weight |
1149.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C62H88N10O11/c1-9-40(8)53(59(79)68-48(32-38(4)5)61(81)72-30-20-28-50(72)58(78)69-52(39(6)7)62(82)83)70-56(76)46(35-43-25-17-12-18-26-43)65-51(73)36-64-55(75)45(34-42-23-15-11-16-24-42)66-57(77)49-27-19-29-71(49)60(80)47(31-37(2)3)67-54(74)44(63)33-41-21-13-10-14-22-41/h10-18,21-26,37-40,44-50,52-53H,9,19-20,27-36,63H2,1-8H3,(H,64,75)(H,65,73)(H,66,77)(H,67,74)(H,68,79)(H,69,78)(H,70,76)(H,82,83)/t40-,44-,45-,46-,47-,48-,49-,50-,52-,53-/m0/s1 |
InChI Key |
NMGKJFBSTPCKAQ-IZODFUJNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Octreotide in Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, is a cornerstone in the management of neuroendocrine tumors (NETs).[1] Its therapeutic efficacy stems from its ability to bind with high affinity to somatostatin receptors (SSTRs), which are frequently overexpressed on the surface of neuroendocrine tumor cells.[2][3] This targeted interaction initiates a cascade of intracellular events, leading to both potent anti-secretory effects, which alleviate the symptoms of functional NETs, and direct and indirect anti-proliferative effects that can control tumor growth.[1][4] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of octreotide in NETs, with a focus on its core signaling pathways, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Somatostatin Receptor Binding and Signaling
Octreotide exerts its effects by mimicking endogenous somatostatin and binding to SSTRs, which are G-protein coupled receptors (GPCRs). There are five subtypes of SSTRs (SSTR1-5), and octreotide exhibits a high binding affinity primarily for SSTR2 and SSTR5, and a lower affinity for SSTR3. This selective binding is crucial to its therapeutic action.
Upon binding, octreotide induces a conformational change in the SSTR, leading to the activation of intracellular signaling pathways, primarily through inhibitory G-proteins (Gi/o). The principal downstream effects include:
-
Inhibition of Adenylyl Cyclase: Activation of Gi proteins by the octreotide-SSTR complex leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism for inhibiting hormone secretion from functional NETs.
-
Modulation of Ion Channels: Octreotide can modulate the activity of ion channels, leading to the opening of potassium (K+) channels and the inhibition of calcium (Ca2+) influx. This alteration in ion flux contributes to the suppression of hormone release.
-
Activation of Phosphotyrosine Phosphatases (PTPs): Octreotide binding to SSTRs, particularly SSTR2, can activate PTPs such as SHP-1 and SHP-2. These phosphatases play a critical role in dephosphorylating key signaling molecules involved in cell growth and proliferation, such as receptor tyrosine kinases (RTKs).
Signaling Pathways
The binding of octreotide to SSTRs triggers a complex network of intracellular signaling cascades that ultimately regulate cell proliferation, apoptosis, and angiogenesis.
Anti-proliferative, Pro-apoptotic, and Anti-angiogenic Effects
The culmination of these signaling events results in several key anti-tumor effects:
1. Direct Anti-proliferative Effects: Octreotide directly inhibits the proliferation of NET cells through several mechanisms:
-
Cell Cycle Arrest: By upregulating cell cycle inhibitors like p27, octreotide can induce cell cycle arrest, primarily at the G1 phase.
-
Inhibition of Growth Factor Signaling: The activation of PTPs by octreotide leads to the dephosphorylation and inactivation of growth factor receptors and their downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell growth and survival.
2. Pro-apoptotic Effects: Octreotide can induce programmed cell death (apoptosis) in NET cells. This effect is primarily mediated through the activation of SSTR2. Studies have shown that octreotide treatment leads to a dose-dependent increase in caspase-3 activity, a key executioner caspase in the apoptotic cascade.
3. Indirect Anti-angiogenic Effects: Octreotide can inhibit the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis. This is achieved through:
-
Inhibition of Pro-angiogenic Factors: Octreotide can reduce the secretion of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) from tumor cells.
-
Direct Effects on Endothelial Cells: Endothelial cells can also express SSTRs, and octreotide can directly inhibit their proliferation and migration.
Quantitative Data
The following tables summarize key quantitative data related to the mechanism of action and efficacy of octreotide in neuroendocrine tumors.
Table 1: Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes
| SSTR Subtype | Binding Affinity (IC50, nM) | Reference(s) |
| SSTR1 | >1000 | |
| SSTR2 | 0.2 - 2.5 | |
| SSTR3 | Low affinity | |
| SSTR4 | >100 | |
| SSTR5 | Lower affinity than SSTR2 |
Table 2: In Vitro and In Vivo Effects of Octreotide on Neuroendocrine Tumors
| Effect | Model System | Octreotide Concentration/Dose | Observed Effect | Reference(s) |
| Apoptosis | Human somatotroph tumor cells | 10 nM | 160% increase in caspase-3 activity | |
| Human somatotroph tumor cells | >0.1 nM | 172% increase in cleaved cytokeratin 18 levels | ||
| Anti-angiogenesis | Human rectal NE carcinoma xenografts | Not specified | 62.7% necrotic area (vs. 39.7% in control) | |
| Human rectal NE carcinoma xenografts | Not specified | Microvessel density of 264.0/mm² (vs. 341.4/mm² in control) | ||
| Human hepatocellular carcinoma xenografts | 50 µg/kg twice daily | Microvessel density of 21.7 (vs. 31.8 in control) | ||
| Tumor Growth Inhibition | Human midgut carcinoid xenografts (GOT1) | 30-120 MBq (177Lu-DOTA-Tyr3-octreotate) | Tumor volume reduced to 7-14% of original |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of octreotide's mechanism of action are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of octreotide to different SSTR subtypes.
Objective: To quantify the interaction between octreotide and SSTRs expressed on cell membranes.
Materials:
-
Cell membranes from cell lines stably expressing a single SSTR subtype.
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14).
-
Unlabeled octreotide.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare cell membranes from SSTR-expressing cells by homogenization and centrifugation.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of unlabeled octreotide (competitor) to the wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of octreotide that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibition constant) can then be calculated from the IC50 value.
Cell Proliferation Assay (WST-1)
This assay is used to assess the anti-proliferative effects of octreotide on NET cells.
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
NET cell line of interest.
-
96-well cell culture plate.
-
Complete cell culture medium.
-
Octreotide solution.
-
WST-1 reagent.
-
Microplate reader.
Protocol:
-
Seed the NET cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of octreotide or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add WST-1 reagent to each well and incubate for an additional 0.5 to 4 hours. During this time, metabolically active cells will convert the WST-1 reagent into a colored formazan product.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of cell proliferation inhibition compared to the vehicle-treated control.
Immunohistochemistry (IHC) for SSTR2 Expression
This technique is used to visualize the expression and localization of SSTR2 in tumor tissue.
Objective: To detect the presence of SSTR2 protein in formalin-fixed, paraffin-embedded tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded NET tissue sections.
-
Primary antibody against SSTR2.
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
Chromogenic substrate (e.g., DAB).
-
Antigen retrieval solution (e.g., citrate buffer).
-
Microscope.
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the antigenic epitopes. This is often done by heating the slides in a specific buffer.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary antibody against SSTR2.
-
Wash the sections to remove unbound primary antibody.
-
Incubate with the enzyme-conjugated secondary antibody.
-
Wash the sections to remove unbound secondary antibody.
-
Add the chromogenic substrate to develop the color.
-
Counterstain the sections with a nuclear stain like hematoxylin.
-
Dehydrate and mount the sections.
-
Examine the slides under a microscope to assess the intensity and localization of SSTR2 staining.
Conclusion
Octreotide's mechanism of action in neuroendocrine tumors is multifaceted, involving high-affinity binding to SSTR2 and SSTR5, which triggers a cascade of intracellular signaling events. These pathways ultimately lead to the inhibition of hormone secretion, cell cycle arrest, induction of apoptosis, and suppression of angiogenesis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and build upon our understanding of this critical therapeutic agent in the management of neuroendocrine tumors.
References
- 1. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Establishment of Novel Neuroendocrine Carcinoma Patient-Derived Xenograft Models for Receptor Peptide-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiangiogenic effect of octreotide inhibits the growth of human rectal neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Foundational Science of Octreotide's Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide is a synthetic octapeptide analog of the natural hormone somatostatin, first synthesized in 1979.[1] Its development was driven by the need for a compound with a similar pharmacological profile to somatostatin but with a significantly longer half-life, making it clinically more practical.[2] While native somatostatin has a half-life of only 2-3 minutes, Octreotide's half-life is approximately 90-120 minutes when administered subcutaneously, providing a much longer duration of action.[2][3]
This guide delves into the foundational science of Octreotide's effects, exploring its mechanism of action, receptor binding profile, and the intricate intracellular signaling pathways it modulates. Its therapeutic efficacy in conditions such as acromegaly and neuroendocrine tumors (NETs) is fundamentally linked to its high-affinity binding to specific somatostatin receptors (SSTRs) and the subsequent cascade of molecular events.[4] We will provide a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the core biological processes.
Mechanism of Action: Interaction with Somatostatin Receptors
Octreotide exerts its physiological effects by mimicking somatostatin and binding to its receptors. There are five known subtypes of these G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. Octreotide exhibits a distinct binding profile, showing high affinity for SSTR2 and SSTR5, moderate affinity for SSTR3, and negligible affinity for SSTR1 and SSTR4. This selective affinity, particularly for SSTR2 which is often overexpressed in neuroendocrine tumors, is the cornerstone of its clinical utility.
Upon binding, Octreotide induces a conformational change in the receptor, leading to the activation of associated inhibitory heterotrimeric G-proteins of the Gi/o family. This activation is the primary step that initiates a series of downstream signaling events responsible for Octreotide's potent inhibitory effects on hormone secretion and cell proliferation.
Quantitative Data: Binding Affinity and Functional Potency
The biological activity of Octreotide is critically dependent on its binding affinity for the various SSTR subtypes. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) from in vitro radioligand binding assays, with lower values indicating higher affinity.
Table 1: Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (IC50, nM) | References |
| SSTR1 | >1000 | |
| SSTR2 | 0.2 - 2.5 | |
| SSTR3 | Low Affinity (~25-250 nM suggested range) | |
| SSTR4 | >100 - >1000 | |
| SSTR5 | 5.0 - 15.0 | |
| Note: Values are compiled from multiple sources using radioligand binding assays in cell lines expressing human SSTR subtypes. The exact values can vary based on experimental conditions. |
Table 2: In Vivo Antiproliferative Effects of Octreotide in Animal Models
| Tumor Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition | References |
| Fibrosarcoma (HSN) Liver Metastases | Rat | 2 µg SC, delayed 18h | 96.5% reduction in median hepatic replacement | |
| Colonic Adenocarcinoma (K12/Tr) Liver Metastases | Rat | 2 µg SC, delayed 18h | 96.6% reduction in median hepatic replacement | |
| Pancreatic Tumor (MiaPaCa) | Nude Mouse | 50 µg, twice daily for 5 weeks | Tumor volume was 48% of control | |
| Gastric Adenocarcinoma (SGC-7901) | Nude Mouse | 8 weeks | 62.3% reduction in tumor weight | |
| DMBA-induced Mammary Tumors | Rat | 10 µg/kg/h for 6 weeks | ~50% reduction in the number of tumors |
Intracellular Signaling Pathways
The activation of Gi/o proteins by the Octreotide-SSTR complex triggers several key intracellular signaling cascades that mediate its therapeutic effects.
Inhibition of Adenylyl Cyclase Pathway
One of the most immediate consequences of SSTR2/5 activation is the inhibition of the enzyme adenylyl cyclase by the Gαi subunit. This leads to a rapid decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn alters the phosphorylation state of numerous downstream targets, ultimately suppressing the secretion of hormones like growth hormone (GH), insulin, and glucagon.
Caption: Core signaling pathways activated by Octreotide binding to SSTR2/5.
Regulation of Ion Channel Activity
The Gβγ subunits released upon Gi/o protein activation directly modulate the activity of ion channels. This is particularly crucial for Octreotide's antisecretory effects. The Gβγ dimer can activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and cell membrane hyperpolarization. Concurrently, it can inhibit voltage-gated calcium channels, reducing calcium influx. The combined effect of hyperpolarization and reduced intracellular calcium concentration potently inhibits the exocytosis of hormone-containing secretory granules.
Modulation of MAPK and PI3K/Akt Pathways
Beyond its acute antisecretory effects, Octreotide exerts long-term antiproliferative actions by modulating key signaling pathways involved in cell growth, survival, and apoptosis.
-
PI3K/Akt Pathway : In pituitary tumor cells, Octreotide has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This occurs via a Gi- and SHP-1-dependent inhibition of the p85 regulatory subunit of PI3K. Inhibition of this survival pathway leads to the activation of GSK3β and an increase in p53 transcriptional activity, ultimately up-regulating the tumor suppressor gene Zac1, which is required for Octreotide's cell cycle arresting effects.
-
MAPK Pathway : The effect of Octreotide on the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is more complex and can be cell-type specific. In some contexts, Octreotide can inhibit the MAPK pathway, contributing to its antiproliferative effects. This may involve the activation of protein tyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate and inactivate upstream signaling components.
Caption: Octreotide's inhibition of the PI3K/Akt pathway leading to cell cycle arrest.
Detailed Experimental Protocols
The elucidation of Octreotide's mechanism of action relies on a suite of specialized in vitro assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Receptor Binding Assay
This competitive binding assay is used to determine the binding affinity (Ki) of Octreotide for different SSTR subtypes by measuring its ability to displace a known radiolabeled ligand.
Methodology
-
Membrane Preparation : Culture cells (e.g., HEK293 or CHO) stably expressing a single human SSTR subtype. Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate at high speed to pellet the cell membranes, which are then resuspended and stored at -80°C.
-
Assay Setup : In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding.
-
Total Binding : Add assay buffer, cell membranes, and a radioligand (e.g., [¹²⁵I-Tyr³]-Octreotide) at a concentration near its Kd.
-
Non-Specific Binding (NSB) : Add the same components as total binding, plus a high concentration (e.g., 1 µM) of an unlabeled ligand (e.g., native somatostatin) to saturate the receptors.
-
Competitive Binding : Add membranes, radioligand, and serial dilutions of the test compound (Octreotide).
-
-
Incubation : Incubate the plate for 60-120 minutes at room temperature or 37°C to allow the binding to reach equilibrium.
-
Filtration : Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting : Dry the filters, add a scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis : Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of Octreotide. Fit the data using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Caption: Workflow for a radioligand competition binding assay.
cAMP Accumulation Assay
This assay measures Octreotide's ability to inhibit adenylyl cyclase activity by quantifying the reduction in intracellular cAMP levels.
Methodology
-
Cell Culture : Seed cells stably expressing the desired SSTR subtype (e.g., SSTR2) into a 96-well plate and grow to 80-90% confluency.
-
Assay Procedure : Wash the cells and pre-incubate them with various concentrations of Octreotide for ~15 minutes at 37°C. This incubation should be done in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation : Stimulate the cells with an adenylyl cyclase activator, such as Forskolin, for ~15 minutes at 37°C to induce cAMP production.
-
Lysis and Measurement : Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, typically based on a competitive immunoassay format such as HTRF or AlphaScreen. The signal generated is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis : Plot the cAMP-dependent signal against the log concentration of Octreotide. Use non-linear regression to determine the EC50 value, representing the concentration of Octreotide that causes a half-maximal inhibition of Forskolin-stimulated cAMP production.
GTPγS Binding Assay
This is a functional assay that directly measures the activation of G-proteins by an agonist. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
Methodology
-
Membrane Preparation : Prepare cell membranes expressing the SSTR of interest as described for the radioligand binding assay.
-
Assay Setup : In a 96-well plate, combine membranes, various concentrations of the agonist (Octreotide), and GDP in an assay buffer.
-
Reaction Initiation : Add [³⁵S]GTPγS to initiate the reaction.
-
Incubation : Incubate the plate at 30°C for 30-60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration : Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Detection : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Plot the amount of bound [³⁵S]GTPγS against the log concentration of Octreotide. Determine the EC50 (potency) and Emax (efficacy) from the resulting dose-response curve.
Western Blotting for Signaling Protein Phosphorylation
This technique is used to assess the activation state of key proteins in signaling cascades, such as the MAPK and PI3K/Akt pathways, by detecting their phosphorylation.
Methodology
-
Cell Treatment and Lysis : Culture cells to 70-80% confluency and treat them with Octreotide at various concentrations and for different durations. Wash the cells with ice-cold PBS and lyse them in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : Determine the total protein concentration of the lysates using a standard method like a BCA or Bradford assay.
-
SDS-PAGE : Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt or anti-phospho-ERK).
-
Detection : Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis : Quantify the band intensities. To normalize the data, re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
Conclusion
Octreotide's therapeutic effects are a direct result of its specific and high-affinity interaction with somatostatin receptors, primarily SSTR2 and SSTR5. This binding event initiates a cascade of well-defined intracellular signaling pathways, mediated by inhibitory G-proteins. The principal mechanisms include the potent inhibition of the adenylyl cyclase/cAMP pathway and the modulation of ion channel activity, which collectively suppress hormone hypersecretion. Furthermore, Octreotide engages with pathways crucial for cell fate, such as the PI3K/Akt and MAPK cascades, to exert its antiproliferative effects. A thorough understanding of these foundational scientific principles, facilitated by the quantitative assays detailed herein, is essential for the continued development and optimization of somatostatin analogs in oncology and endocrinology.
References
A Comprehensive Technical Guide on the Preliminary Therapeutic Potential of Octreotide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on the therapeutic potential of Octreotide, a synthetic octapeptide analog of somatostatin. The document focuses on its mechanism of action, key signaling pathways, and experimental data from in vitro and in vivo studies, presenting a valuable resource for professionals in the field of pharmacology and drug development.
Introduction
Octreotide is a potent somatostatin analog with a longer half-life, making it clinically effective for treating various conditions, including acromegaly, neuroendocrine tumors (NETs), and symptoms associated with carcinoid syndrome.[1][2] Its therapeutic effects are primarily mediated through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[3] This interaction triggers a cascade of intracellular signaling events that lead to the inhibition of hormone secretion and cell proliferation.[3][4]
Mechanism of Action and Signaling Pathways
Octreotide mimics the natural inhibitory functions of somatostatin. Upon binding to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs), Octreotide initiates several downstream signaling cascades.
The primary signaling pathways affected by Octreotide include:
-
Inhibition of Adenylyl Cyclase: Activation of SSTRs by Octreotide leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channel Activity: Octreotide can regulate the activity of various ion channels, which is crucial for its antisecretory effects.
-
Regulation of MAPK and PI3K/Akt Pathways: Octreotide can exert anti-proliferative effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways. This can involve the activation of protein tyrosine phosphatases (PTPs) that inactivate key signaling molecules. In pituitary tumor cells, Octreotide has been shown to decrease the phosphorylation of the PI3K regulatory subunit p85, leading to the dephosphorylation of PDK1 and Akt, and subsequent activation of GSK3β.
-
Induction of Tumor Suppressor Genes: Studies have shown that Octreotide can induce the expression of the tumor suppressor gene Zac1 in pituitary tumor cells, which is necessary for its antiproliferative action.
Below is a diagram illustrating the primary signaling pathways activated by Octreotide.
Caption: Octreotide Signaling Pathways
Quantitative Data from Preclinical and Clinical Studies
The therapeutic potential of Octreotide has been evaluated in numerous studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of Octreotide
| Cell Line | Assay Type | Endpoint | Octreotide Concentration | Result | Reference |
| Pituitary Tumor Cells (GH3) | Cell Counting | Cell Proliferation | 10 nM | Significant transient inhibition at 24h | |
| Small Intestine NET Cells (CNDT2) | WST-1 Assay | Cell Proliferation | 1 µM | ~20% inhibition after 72h | |
| ZR-75-1 Breast Cancer Cells | In vitro growth assay | Growth Inhibition | Not specified | Significant inhibition of cell growth |
Table 2: In Vivo Efficacy of Octreotide in Animal Models
| Tumor Model | Animal Model | Octreotide Dosage | Treatment Duration | Outcome | Reference |
| MiaPaCa Pancreatic Tumors (subline 21) | Nude Mice | 5 or 50 µg twice daily | 5 weeks | Significant inhibition of tumor growth | |
| ZR-75-1 Breast Tumors | Nude Mice | 50 µg twice daily | 5 weeks | Mean tumor volume was 48% of control | |
| DMBA-induced Mammary Tumors | Rats | 10 µg/kg/h continuous administration | 6 weeks | ~50% reduction in the number of tumors | |
| Orthotopic Human Gastric Cancer (BGC-823 cells) | Nude Mice | 100 µg/kg daily | 8 weeks | Tumor weight reduced by 62.3% (0.77 ± 0.14 g vs. 2.04 ± 0.29 g in control) |
Table 3: Clinical Efficacy of Octreotide in Acromegaly
| Study Population | Dosage | Duration | Key Findings | Reference |
| 103 Acromegalic Patients | 100 µg SC every 8h, up to 1500 µ g/day | 24 months | Mean serum GH fell from 30.9 µg/L to 5.7 µg/L at 3 months. Plasma IGF-I concentrations were normalized in 64% of patients treated for 12-30 months. | |
| 115 Acromegalic Patients | 100 or 250 µg SC every 8h | 6 months | Integrated mean GH levels were reduced to <5 µg/L in 53% (low-dose) and 49% (high-dose) of patients. IGF-1 levels were normalized in 68% (low-dose) and 55% (high-dose) of patients. |
Table 4: Clinical Efficacy of Octreotide in Neuroendocrine Tumors (NETs)
| Study/Trial | Patient Population | Treatment | Key Findings | Reference |
| PROMID | Metastatic Midgut NETs | Octreotide LAR 30 mg vs. Placebo | Median time to tumor progression was 14.3 months in the Octreotide group vs. 6 months in the placebo group. After 6 months, stable disease was observed in 66.7% of the Octreotide group vs. 37.2% of the placebo group. | |
| RADIANT-2 (Placebo Arm) | Progressive NETs | Octreotide LAR | Provides data on progression-free survival and overall survival in patients treated with Octreotide. | |
| Italian Trials in Medical Oncology Group | Metastatic Neuroendocrine Tumors | Octreotide 500 µg or 1000 µg SC 3 times/day | Symptomatic control in 73% of patients and biochemical response in 77%. Disease stabilization for at least 6 months in 27 patients. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used to evaluate Octreotide's therapeutic potential.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of Octreotide for different somatostatin receptor subtypes.
Objective: To determine the inhibition constant (Ki) of Octreotide for each SSTR subtype.
Materials:
-
Cell lines stably expressing individual human SSTR subtypes (e.g., CHO-K1 or HEK23)
-
Radioligand (e.g., ¹²⁵I-labeled somatostatin analog)
-
Octreotide
-
Cell culture and membrane preparation buffers
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing one of the five human SSTR subtypes.
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Octreotide.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the Octreotide concentration.
-
Determine the IC50 value (the concentration of Octreotide that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
References
- 1. Octreotide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in conditions associated with excessive peptide secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
The Molecular Architecture of Octreotide's Therapeutic Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, is a cornerstone in the management of neuroendocrine tumors and acromegaly.[1] Its therapeutic efficacy is fundamentally linked to its high-affinity binding to specific subtypes of somatostatin receptors (SSTRs), initiating a cascade of intracellular signaling events that culminate in the inhibition of hormone secretion and cellular proliferation. This technical guide provides an in-depth exploration of the molecular targets of Octreotide, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Primary Molecular Targets: The Somatostatin Receptors
The biological effects of Octreotide are mediated through its interaction with a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1-5).[2][3] Octreotide exhibits a distinct binding profile, demonstrating high affinity for SSTR2 and SSTR5, moderate to low affinity for SSTR3, and negligible affinity for SSTR1 and SSTR4.[1][4] This selective affinity for SSTR2 is a key determinant of its clinical utility, as many neuroendocrine tumors overexpress this particular receptor subtype.
Quantitative Binding Affinity of Octreotide for Human Somatostatin Receptors
The strength of the interaction between Octreotide and each SSTR subtype is quantified by its binding affinity, typically expressed as the 50% inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values are indicative of a higher binding affinity. The data presented below has been compiled from in vitro radioligand binding assays.
| Somatostatin Receptor Subtype | Binding Affinity (IC50, nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.2 - 2.5 |
| SSTR3 | Low affinity |
| SSTR4 | >100 |
| SSTR5 | Lower affinity than SSTR2 |
Downstream Signaling Pathways
Upon binding to its primary targets, SSTR2 and SSTR5, Octreotide induces a conformational change in the receptor, leading to the activation of inhibitory heterotrimeric G-proteins (Gi/o). This initiates a cascade of downstream signaling events that are predominantly inhibitory in nature.
Key downstream effects include:
-
Inhibition of Adenylyl Cyclase: Activation of Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Octreotide binding leads to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This results in membrane hyperpolarization and a reduction in calcium influx, respectively, which are critical for inhibiting hormone secretion.
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation can stimulate PTPs, which can dephosphorylate and inactivate key signaling proteins involved in cell growth, such as those in the mitogen-activated protein kinase (MAPK) pathway.
-
Stimulation of Phospholipase C (PLC): In some cellular contexts, SSTR2 activation can also lead to the stimulation of Phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Experimental Protocols: Determining Binding Affinity
The quantitative binding affinity of Octreotide to somatostatin receptors is predominantly determined using in vitro radioligand competition binding assays. This robust and sensitive method quantifies the interaction by measuring the ability of unlabeled Octreotide to displace a radiolabeled ligand with known high affinity for the receptor.
Radioligand Competition Binding Assay
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single subtype of the human somatostatin receptor.
-
Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.
-
Competitor Ligand: Unlabeled Octreotide at a range of concentrations.
-
Assay Buffer: A buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA) to prevent non-specific binding and degradation.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
2. Method:
-
Incubation: A fixed concentration of the radioligand and a specific amount of cell membrane preparation are incubated in the assay buffer with increasing concentrations of unlabeled Octreotide. A parallel set of tubes containing a high concentration of an unlabeled somatostatin analog is used to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a defined time and temperature (e.g., 60 minutes at 37°C) to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through the glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor (Octreotide) concentration.
-
A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of Octreotide that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Off-Target Effects and Other Considerations
While Octreotide's primary therapeutic actions are mediated through SSTRs, it is important to consider other potential physiological effects. Octreotide can influence the secretion of various other hormones, including glucagon, insulin, and thyroid-stimulating hormone (TSH). Clinically, this can manifest as alterations in blood glucose levels and thyroid function. Additionally, Octreotide can reduce gallbladder contractility, which may lead to the formation of gallstones with long-term use. It can also decrease splanchnic blood flow and may affect the absorption of dietary fats and vitamin B12. These effects are generally considered secondary to its primary mechanism of action but are important considerations in its clinical application.
References
Octreotide's Role in Inhibiting Growth Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular mechanisms by which octreotide, a synthetic somatostatin analog, inhibits the secretion of growth hormone (GH). It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the study of endocrine disorders and the development of novel therapeutics. This document details the signaling pathways, presents quantitative data on octreotide's efficacy, and outlines key experimental protocols.
Core Mechanism of Action
Octreotide exerts its inhibitory effect on growth hormone secretion by mimicking the natural hormone somatostatin.[1] It primarily binds with high affinity to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), which are G-protein coupled receptors (GPCRs) predominantly expressed on somatotroph cells of the anterior pituitary gland.[2][3] The binding of octreotide to these receptors triggers a cascade of intracellular signaling events, ultimately leading to a potent suppression of GH release.[1][2]
Quantitative Data
The efficacy of octreotide in binding to somatostatin receptors and inhibiting growth hormone secretion has been quantified in numerous studies. The following tables summarize key quantitative data from in vitro and clinical investigations.
Table 1: Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki in nM) | Binding Affinity (IC50/Kd in nM) |
| SSTR1 | 875 | 290 - 1140 |
| SSTR2 | 0.57 | 0.2 - 2.5 |
| SSTR3 | 26.8 | 4.4 - 34.5 |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 6.8 | 5.6 - 32 |
| Data presented as inhibition constants (Ki) and/or 50% inhibitory concentrations (IC50) or dissociation constants (Kd). Lower values indicate higher binding affinity. |
Table 2: In Vitro Inhibition of Growth Hormone Secretion by Octreotide
| Cell Type | Octreotide Concentration | Duration of Treatment | % GH Inhibition (Mean ± SD) | Reference |
| Human Somatotroph Tumor Primary Cultures | 10 nM | 72 hours | 35.4% ± 11.1 | |
| Rat GH3 Pituitary Tumor Cells | 10 nM - 100 nM | 72 hours | Ranged from 8.5% to 73.7% | |
| Human GH-secreting Pituitary Adenoma Cells | 10 nM | 24 hours | Varies by adenoma |
Table 3: Clinical Efficacy of Octreotide in Patients with Acromegaly
| Study Population | Octreotide Dosage | Duration | Mean GH Reduction | Mean IGF-1 Reduction | Reference |
| 115 Acromegalic Patients | 300 µ g/day (subcutaneous) | 6 months | From 39 ± 13 µg/L to 15 ± 4 µg/L | To 2100 ± 300 U/L | |
| 115 Acromegalic Patients | 750 µ g/day (subcutaneous) | 6 months | From 29 ± 5 µg/L to 9 ± 2 µg/L | To 2500 ± 400 U/L | |
| 12 Acromegalic Patients | 300 µ g/day (subcutaneous) | 4 weeks | From 14.5 ± 6.2 µg/L to 4.9 ± 1.9 µg/L | - | |
| 2 Acromegalic Patients (Ectopic GHRH) | 1000 µ g/day (continuous subcutaneous infusion) | Chronic | From 31.5 ± 3.5 µg/L to 9.5 ± 1.5 µg/L | From 5.9 x 10³ U/L to 2.5 x 10³ U/L |
Signaling Pathways
The binding of octreotide to SSTR2 and SSTR5 initiates a series of intracellular signaling cascades mediated by inhibitory G-proteins (Gi/o). These pathways converge to suppress GH secretion through multiple mechanisms.
Figure 1: Octreotide's core signaling pathways leading to the inhibition of growth hormone secretion.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of octreotide with somatostatin receptors and its downstream effects on intracellular signaling and hormone secretion.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of octreotide to specific somatostatin receptor subtypes.
Figure 2: Experimental workflow for determining the binding affinity of octreotide.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single subtype of the human somatostatin receptor.
-
Reagent Preparation: A high-affinity radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14) is used as the radioligand. A range of concentrations of unlabeled octreotide are prepared by serial dilution.
-
Incubation: A fixed concentration of the radioligand and a fixed amount of the cell membrane preparation are incubated with increasing concentrations of unlabeled octreotide in an appropriate assay buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin. The incubation is carried out at a specific temperature (e.g., 37°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters under a vacuum to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or beta counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the octreotide concentration. The IC50 value (the concentration of octreotide that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Growth Hormone Secretion Assay
This assay measures the direct inhibitory effect of octreotide on GH secretion from pituitary cells in culture.
Methodology:
-
Cell Culture: Primary cultures of human pituitary adenoma cells or a rat pituitary tumor cell line (e.g., GH3) are cultured in appropriate media.
-
Treatment: The cells are treated with various concentrations of octreotide or a vehicle control for a specified period (e.g., 24-72 hours).
-
Supernatant Collection: After the treatment period, the cell culture supernatant is collected.
-
GH Quantification: The concentration of GH in the supernatant is measured using a specific and sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of GH secreted in the presence of octreotide is compared to the vehicle control to determine the percentage of inhibition.
Measurement of Intracellular cAMP Levels
This assay is used to assess the effect of octreotide on the adenylyl cyclase signaling pathway.
Methodology:
-
Cell Culture and Treatment: Pituitary cells (e.g., AtT20) are cultured and then treated with octreotide for a short period (e.g., 15 minutes).
-
Stimulation: The cells are then stimulated with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The level of cAMP in octreotide-treated cells is compared to that in untreated but stimulated cells to determine the extent of inhibition of adenylyl cyclase activity.
Western Blot Analysis of MAPK (ERK) and PI3K (Akt) Signaling Pathways
This technique is used to determine the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways following octreotide treatment.
Figure 3: Experimental workflow for Western blot analysis of signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Pituitary tumor cells are treated with octreotide for various time points. Following treatment, the cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% bovine serum albumin or non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-ERK1/2 or phospho-Akt). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal with an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified using densitometry software. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
Conclusion
Octreotide is a potent inhibitor of growth hormone secretion, acting primarily through high-affinity binding to SSTR2 and SSTR5 on pituitary somatotrophs. Its mechanism of action involves the activation of inhibitory G-proteins, leading to the suppression of the adenylyl cyclase/cAMP pathway, modulation of ion channel activity, and regulation of the PI3K/Akt and MAPK signaling cascades. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the molecular pharmacology of octreotide and to explore the potential of novel somatostatin analogs in the treatment of GH-related disorders.
References
The Antiproliferative and Pro-Apoptotic Effects of Octreotide on Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide, a synthetic octapeptide analogue of the natural hormone somatostatin, has emerged as a cornerstone in the management of various tumors, particularly neuroendocrine neoplasms.[1] Its therapeutic efficacy stems from its ability to bind to somatostatin receptors (SSTRs) expressed on tumor cells, thereby initiating a cascade of intracellular events that culminate in the inhibition of tumor growth and induction of programmed cell death (apoptosis). This technical guide provides an in-depth overview of the fundamental research concerning octreotide's impact on tumor cells, with a focus on its mechanism of action, key signaling pathways, and the experimental methodologies used to elucidate these effects.
Mechanism of Action
Octreotide exerts its antitumor effects through both direct and indirect mechanisms.[2] Indirectly, it inhibits the secretion of various growth factors and hormones that promote tumor proliferation.[2] Directly, octreotide binds to SSTRs, with a high affinity for subtype 2 (SSTR2) and moderate affinity for SSTR5, initiating intracellular signaling cascades that modulate cellular processes critical for tumor survival and growth.[3][4]
Somatostatin Receptor Binding
The initial and most critical step in octreotide's mechanism of action is its binding to SSTRs on the tumor cell surface. This interaction is characterized by high affinity and specificity, particularly for SSTR2.
Table 1: Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki in nM) | Binding Affinity (IC50/Kd in nM) |
| SSTR1 | 875 | 290 - 1140 |
| SSTR2 | 0.57 | 0.2 - 2.5 |
| SSTR3 | 26.8 | Low affinity |
| SSTR4 | >1000 | >100 |
| SSTR5 | 6.8 | Lower affinity than SSTR2 |
Note: Lower Ki and IC50/Kd values indicate higher binding affinity.
Key Signaling Pathways Modulated by Octreotide
Upon binding to SSTRs, octreotide triggers a series of intracellular signaling events that collectively contribute to its antitumor activity. The two primary pathways affected are the PI3K/Akt and MAPK signaling cascades.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Octreotide has been shown to inhibit this pathway, leading to a reduction in pro-survival signals and an increase in pro-apoptotic signals.
Figure 1: Octreotide's Inhibition of the PI3K/Akt Signaling Pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Octreotide has been demonstrated to inhibit the MAPK pathway, contributing to its antiproliferative effects.
Figure 2: Octreotide's Modulation of the MAPK Signaling Pathway.
In Vitro Effects of Octreotide on Tumor Cells
A substantial body of in vitro research has demonstrated the direct antiproliferative and pro-apoptotic effects of octreotide on a variety of cancer cell lines.
Antiproliferative Effects
Octreotide has been shown to inhibit the proliferation of tumor cells in a dose- and time-dependent manner. This is often quantified by determining the half-maximal inhibitory concentration (IC50).
Table 2: Antiproliferative Effects of Octreotide on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| SGC-7901 | Gastric Cancer | ³H-thymidine incorporation | 1 x 10⁻⁵ M - 1 x 10⁻⁹ M | Significant decrease in a concentration-dependent manner | |
| FTC133 | Follicular Thyroid Cancer | MTT Assay | 100 nmol to 1 µmol/mL | Inhibition of growth | |
| GH3 | Rat Pituitary Tumor | Flow Cytometry | 100 ng/ml and 1000 ng/ml | Maximal reduction of 19.4% and 22.4% respectively |
Induction of Apoptosis and Cell Cycle Arrest
Octreotide induces apoptosis in tumor cells, a key mechanism of its antitumor activity. Furthermore, it can cause cell cycle arrest, primarily at the G0/G1 phase, preventing cells from progressing to the DNA synthesis (S) phase.
Table 3: Pro-Apoptotic and Cell Cycle Arrest Effects of Octreotide
| Cell Line | Cancer Type | Parameter Measured | Octreotide Concentration | Result | Reference |
| HepG2 | Human Hepatoma | Early Apoptosis (Annexin-V positive) | 10⁻⁸ mol/L | 7.2% ± 1.4% | |
| HepG2 | Human Hepatoma | Late Apoptosis (Annexin-V/PI positive) | 10⁻⁸ mol/L | 15.3% ± 2.7% | |
| Human Somatotroph Tumor Cells | Pituitary Tumor | Caspase-3 Activity | 10 nM | 160% ± 20% of basal | |
| CT26 | Mouse Colon Adenocarcinoma | Cells in G0/G1 Phase | - | Significant increase | |
| GH3 | Rat Pituitary Tumor | Cells in G0/G1 Phase (24h) | 100 ng/ml | 7.1% ± 1.4% increase |
In Vivo and Clinical Efficacy of Somatostatin Analogues
The antitumor effects of octreotide and other somatostatin analogues observed in vitro have been corroborated in preclinical animal models and pivotal clinical trials.
Preclinical In Vivo Studies
In xenograft models, octreotide has been shown to significantly inhibit tumor growth. For instance, in a study using a gastric cancer xenograft model in nude mice, octreotide treatment resulted in a 62.3% reduction in tumor weight compared to the control group.
Clinical Trials
Large, randomized, placebo-controlled clinical trials have provided robust evidence for the antiproliferative effects of somatostatin analogues in patients with neuroendocrine tumors (NETs).
Table 4: Key Results from Pivotal Clinical Trials of Somatostatin Analogues
| Trial | Drug | Patient Population | Primary Endpoint | Result | Reference |
| PROMID | Octreotide LAR | Metastatic midgut NETs | Time to Tumor Progression | Median TTP: 14.3 months (Octreotide) vs. 6 months (Placebo) | |
| CLARINET | Lanreotide | Metastatic enteropancreatic NETs | Progression-Free Survival | Median PFS: Not reached (Lanreotide) vs. 18.0 months (Placebo) |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the impact of octreotide on tumor cells.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Octreotide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of octreotide and a vehicle control for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Figure 3: Workflow for the MTT Cell Proliferation Assay.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
10X Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl₂, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with octreotide.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Figure 4: Workflow for Apoptosis Analysis by Flow Cytometry.
Conclusion
Octreotide's impact on tumor cells is a multifaceted process initiated by its high-affinity binding to somatostatin receptors, particularly SSTR2. This interaction triggers the inhibition of key signaling pathways, including the PI3K/Akt and MAPK cascades, leading to a reduction in cell proliferation and the induction of apoptosis. The quantitative data from in vitro and in vivo studies, supported by robust clinical trial results, firmly establish the antiproliferative efficacy of octreotide and other somatostatin analogues in the treatment of neuroendocrine and other tumors. The experimental protocols detailed herein provide a foundation for researchers to further investigate the intricate mechanisms of octreotide's action and to explore its therapeutic potential in a broader range of malignancies.
References
Understanding the pharmacokinetics and pharmacodynamics of Octreotide
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Octreotide
Introduction
Octreotide is a synthetic octapeptide analogue of the natural hormone somatostatin.[1][2] It was first synthesized in 1979 and is a more potent inhibitor of growth hormone (GH), glucagon, and insulin than the natural hormone.[1] Octreotide exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5.[1][3] This binding initiates a cascade of intracellular signaling events that lead to the inhibition of hormone secretion and modulation of cell proliferation. Clinically, octreotide is used in the management of acromegaly, symptoms associated with neuroendocrine tumors (NETs) such as carcinoid syndrome and vasoactive intestinal peptide-secreting tumors (VIPomas), and certain types of diarrhea. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of octreotide, detailed experimental protocols for its study, and visual representations of its mechanism of action.
Pharmacokinetics
The pharmacokinetic profile of octreotide describes its absorption, distribution, metabolism, and excretion (ADME). These properties can vary based on the formulation (e.g., immediate-release subcutaneous injection, long-acting intramuscular depot, or oral capsules).
Absorption
Following subcutaneous (SC) administration, octreotide is rapidly and completely absorbed, with 100% bioavailability. Peak plasma concentrations are typically reached within 30 to 40 minutes. The bioavailability of the intramuscular (IM) long-acting release (LAR) formulation is approximately 60-63% of the SC dose. An oral formulation of octreotide has also been developed, which utilizes a transient permeation enhancer to facilitate absorption.
Distribution
Octreotide is distributed throughout the body, with a volume of distribution (Vdss) estimated to be between 13.6 L and 30 L in healthy volunteers. Approximately 65% of the drug is bound to plasma proteins, primarily lipoproteins and to a lesser extent, albumin.
Metabolism
Octreotide is extensively metabolized, primarily in the liver. Due to its peptide nature, it is subject to enzymatic degradation.
Excretion
The elimination of octreotide from plasma is relatively rapid, with an apparent half-life of 1.7 to 1.9 hours for the immediate-release formulation. Clearance is approximately 7-10 L/h in healthy individuals. About 32% of a dose is excreted unchanged in the urine.
Table 1: Summary of Octreotide Pharmacokinetic Parameters
| Parameter | Value | Route of Administration | Population | Citation |
| Bioavailability | 100% | Subcutaneous (SC) | Healthy Volunteers | |
| 60-63% | Intramuscular (IM) | - | ||
| Time to Peak (Tmax) | 0.4 - 0.7 hours (30 mins) | Subcutaneous (SC) | Healthy Volunteers | |
| 1.67 - 2.5 hours | Oral | Acromegaly Patients | ||
| Volume of Distribution (Vdss) | 13.6 - 30 L | Intravenous (IV) | Healthy Volunteers | |
| 21.6 ± 8.5 L | Subcutaneous (SC) | Acromegaly Patients | ||
| Protein Binding | ~65% | - | Healthy Volunteers | |
| Elimination Half-Life (t½) | 1.7 - 1.9 hours (100 mins) | Subcutaneous (SC) | Healthy Volunteers | |
| 3.19 - 4.47 hours | Oral | Acromegaly Patients | ||
| Total Body Clearance | 7 - 10 L/h | Intravenous (IV) | Healthy Volunteers | |
| Excretion | ~32% unchanged in urine | - | - |
Pharmacodynamics
The pharmacodynamic effects of octreotide are mediated through its interaction with somatostatin receptors, which are G-protein coupled receptors (GPCRs).
Mechanism of Action
Octreotide mimics the actions of natural somatostatin. Its primary mechanism involves binding to SSTRs, predominantly SSTR2 and SSTR5. This receptor binding activates inhibitory G-proteins (Gi/o), which in turn modulate several intracellular signaling pathways. The key downstream effects include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of SSTRs leads to the opening of potassium channels (causing hyperpolarization) and the closing of L-type calcium channels, which inhibits hormone and neurotransmitter secretion.
-
Activation of Phosphotyrosine Phosphatases (PTPs): PTPs like SHP-1 can dephosphorylate and inactivate key signaling molecules involved in cell growth, such as those in the PI3K/Akt and MAPK pathways, leading to anti-proliferative effects.
These actions collectively result in the potent inhibition of the secretion of numerous hormones, including growth hormone (GH), thyroid-stimulating hormone (TSH), insulin, glucagon, and various gastroenteropancreatic peptides like gastrin and vasoactive intestinal peptide (VIP).
Table 2: Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (IC50, nM) | Citation |
| SSTR1 | >1000 | |
| SSTR2 | 0.2 - 2.5 | |
| SSTR3 | Moderate Affinity | |
| SSTR4 | >100 | |
| SSTR5 | Moderate Affinity (Lower than SSTR2) |
Note: Data represents the concentration of Octreotide required to inhibit 50% of radioligand binding in vitro.
Signaling Pathway Visualization
The following diagram illustrates the primary signaling cascade initiated by octreotide binding to the SSTR2 receptor.
Experimental Protocols
The quantification of octreotide in biological matrices and the characterization of its receptor interactions are performed using various sophisticated analytical and cell-based techniques.
Quantification of Octreotide in Plasma by LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining octreotide concentrations in plasma, crucial for pharmacokinetic studies.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Spike plasma samples (standards, quality controls, and unknowns) with an internal standard (IS), such as a stable isotope-labeled version of octreotide ([¹³C₆Phe³] octreotide).
-
Condition an SPE cartridge (e.g., Oasis WCX) with methanol and then water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with an appropriate buffer to remove interfering substances like phospholipids.
-
Elute octreotide and the IS from the cartridge using an elution solvent (e.g., a mixture of methanol and formic acid).
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Separation (UPLC/HPLC):
-
Inject the reconstituted sample into an Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC system.
-
Use a C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18) for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The total run time is typically short, around 7-10 minutes.
-
-
Mass Spectrometric Detection:
-
The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for octreotide (e.g., m/z 510.3 → 120.1) and the internal standard.
-
Quantify octreotide by comparing the peak area ratio of the analyte to the IS against a calibration curve constructed from standards of known concentrations.
-
Workflow for LC-MS/MS Quantification
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki or IC50) of a compound for a specific receptor subtype.
Methodology:
-
Materials:
-
Cell Membranes: Prepare membranes from cell lines (e.g., CHO-K1 or HEK293) engineered to express a single subtype of the human somatostatin receptor (SSTR1-5).
-
Radioligand: A high-affinity radiolabeled somatostatin analogue, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.
-
Competitor: Unlabeled octreotide at various concentrations.
-
Assay Buffer: A suitable buffer to maintain physiological pH and minimize non-specific binding.
-
-
Assay Procedure:
-
In a multi-well plate, incubate a fixed amount of cell membranes with a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled octreotide to compete with the radioligand for binding to the receptors.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled somatostatin).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester to separate the bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (octreotide) concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of octreotide that inhibits 50% of the specific binding of the radioligand).
-
Cell-Based Functional Assays
These assays measure the downstream consequences of receptor activation, providing information on the functional potency (EC50) and efficacy of a ligand.
cAMP Accumulation Assay:
-
Principle: Measures the ability of octreotide to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
-
Method:
-
Use cells expressing the target SSTR (e.g., SSTR2).
-
Stimulate the cells with an agent that increases cAMP production, such as forskolin.
-
Co-incubate the cells with varying concentrations of octreotide.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA, or RIA).
-
The potency of octreotide is determined by its ability to inhibit the forskolin-stimulated cAMP accumulation.
-
Receptor Internalization Assay:
-
Principle: Measures the ligand-induced trafficking of the receptor from the cell surface into the cell interior.
-
Method:
-
Use cells expressing a fluorescently tagged SSTR (e.g., SSTR5-GFP).
-
Treat the cells with varying concentrations of octreotide.
-
Monitor the redistribution of the fluorescent signal from the cell membrane to intracellular vesicles over time using fluorescence microscopy or a high-content imaging system.
-
Quantify the degree of internalization to assess ligand efficacy.
-
References
An In-depth Technical Guide to the Binding Affinity of Octreotide to Somatostatin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding characteristics of Octreotide, a synthetic octapeptide analog of somatostatin, to the five human somatostatin receptor subtypes (SSTR1-5). Its therapeutic efficacy, particularly in the management of neuroendocrine tumors and acromegaly, is directly correlated with its high-affinity binding to these receptors, especially the SSTR2 subtype.[1]
Quantitative Binding Affinity Data
The binding affinity of Octreotide for the different somatostatin receptor subtypes has been determined through in vitro radioligand binding assays. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, consistently demonstrate a distinct selectivity profile for Octreotide. Lower values are indicative of a higher binding affinity.[1][2]
Table 1: Binding Affinity (IC50 in nM) of Octreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (IC50, nM) |
| SSTR1 | >1000[2][3] |
| SSTR2 | 0.2 - 2.5 |
| SSTR3 | Low affinity |
| SSTR4 | >100 |
| SSTR5 | Lower affinity than SSTR2 |
Table 2: Binding Affinity (Ki in nM) of Octreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki in nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.6 |
| SSTR3 | 79 |
| SSTR4 | >1000 |
| SSTR5 | 15 |
Note: The exact values can vary slightly between studies due to different experimental conditions.
As the data indicates, Octreotide demonstrates a pronounced selectivity for the SSTR2 subtype, with significantly lower or negligible affinity for SSTR1 and SSTR4. While it also binds to SSTR5 and SSTR3, its affinity for SSTR2 is considerably higher. This high affinity and selectivity for SSTR2 form the basis of its clinical utility in the diagnosis and treatment of neuroendocrine tumors, which frequently overexpress this receptor subtype.
Experimental Protocols: Radioligand Competition Binding Assay
The most common method to determine the binding affinity of a non-radiolabeled ligand like Octreotide is the radioligand competition binding assay. This assay measures the ability of the unlabeled compound to displace a radiolabeled ligand with a known high affinity for the receptor.
1. Materials:
-
Cell Membranes: Membranes are prepared from cell lines (e.g., CHO-K1 or HEK293 cells) that have been genetically engineered to stably express a single subtype of the human somatostatin receptor.
-
Radioligand: A high-affinity radiolabeled somatostatin analog is used, such as [125I-Tyr11]-Somatostatin-14 or [125I-Tyr3]-Octreotide.
-
Competitor: Unlabeled Octreotide at varying concentrations.
-
Assay Buffer: A suitable buffer to maintain physiological pH and minimize non-specific binding.
-
Filtration Apparatus: To separate bound from free radioligand.
2. Procedure:
-
Incubation: A fixed concentration of the radioligand and cell membranes are incubated with increasing concentrations of unlabeled Octreotide.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
3. Quantification and Data Analysis:
-
Measurement: The radioactivity retained on each filter is measured using a gamma counter.
-
Data Plotting: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor (Octreotide) concentration.
-
IC50 Determination: A sigmoidal dose-response curve is generated from the plotted data, and the IC50 value is determined. The IC50 is the concentration of Octreotide that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow Visualizations
The binding of Octreotide to somatostatin receptors, primarily SSTR2, triggers a cascade of intracellular signaling events. These pathways are predominantly inhibitory and are mediated by the coupling of the receptors to pertussis toxin-sensitive Gi/o proteins.
Caption: SSTR signaling cascade initiated by Octreotide.
The following diagram illustrates the logical flow of a typical radioligand competition binding assay used to determine the binding affinity of Octreotide.
Caption: Workflow of a binding affinity determination assay.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Octreotide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide is a synthetic octapeptide analog of the natural hormone somatostatin.[1] It is a potent inhibitor of growth hormone, glucagon, and insulin.[1] Octreotide acetate is the acetate salt of this cyclic octapeptide and is widely used in the treatment of acromegaly and symptoms associated with certain neuroendocrine tumors.[2][3] The synthesis of Octreotide acetate is a multi-step process that primarily involves solid-phase peptide synthesis (SPPS), followed by cyclization of the linear peptide and subsequent purification.[2] This document provides a detailed protocol for the synthesis and purification of Octreotide acetate, intended for researchers, scientists, and drug development professionals.
Synthesis of Octreotide Acetate
The synthesis of Octreotide acetate is typically achieved through Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM).
-
Dissolve Fmoc-Thr(tBu)-OH and diisopropylethylamine (DIEA) in anhydrous DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2 hours at room temperature.
-
Cap any unreacted sites on the resin using a solution of DCM/Methanol/DIEA.
-
Wash the resin sequentially with DCM, N,N-Dimethylformamide (DMF), and DCM again, then dry under vacuum.
-
-
Stepwise Elongation of the Peptide Chain:
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. The deprotection is typically performed in two steps (e.g., 5 minutes followed by 15 minutes).
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, a coupling agent (e.g., N,N'-Diisopropylcarbodiimide (DIC) or O-Benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU)), and an additive (e.g., N-Hydroxybenzotriazole (HOBt)) in DMF. Add this solution to the resin and agitate for 1-2 hours. The sequence of amino acid addition for Octreotide is: Fmoc-Cys(Trt), Fmoc-Thr(tBu), Fmoc-Lys(Boc), Fmoc-D-Trp(Boc), Fmoc-Phe, Fmoc-Cys(Trt), and finally D-Phe.
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.
-
-
Cleavage of the Linear Peptide from the Resin:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash and dry the peptide-resin.
-
Prepare a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., in a 95:2.5:2.5 v/v/v ratio).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the linear peptide.
-
Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation and wash the pellet with cold diethyl ether.
-
Dry the crude linear peptide under vacuum.
-
Experimental Protocol: Cyclization (Disulfide Bond Formation)
-
Oxidation:
-
Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 10% acetic acid) to a concentration of approximately 0.1 mg/mL to favor intramolecular cyclization.
-
Slowly add a 0.1 M solution of iodine in methanol dropwise with stirring until a faint yellow color persists.
-
Continue stirring for 1-2 hours, monitoring the reaction progress by HPLC.
-
Alternatively, the pH of a dilute aqueous solution of the peptide can be adjusted to 8.0 with ammonia solution and stirred at room temperature for 3 days.
-
-
Quenching:
-
Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow color disappears.
-
If the ammonia solution method was used, adjust the pH to 4.5 with a 1 mol/L acetic acid solution.
-
-
Isolation of Crude Cyclic Octreotide:
-
Lyophilize the solution to obtain the crude cyclic Octreotide.
-
Quantitative Data for Synthesis
| Parameter | Value/Range | Reference |
| SPPS | ||
| Amino Acid Equivalents | 2-3 | |
| Coupling Time per Amino Acid | 1-2 hours | |
| Deprotection Time | 5 + 15 minutes | |
| Average Coupling Yield | >95% | |
| Cleavage | ||
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | |
| Reaction Time | 2 hours | |
| Cyclization | ||
| Peptide Concentration | ~0.1 mg/mL | |
| Reaction Time | 1-2 hours (Iodine) / 3 days (Air) | |
| Overall Yield | ||
| Crude Peptide Yield | 70-80% | |
| Purified Peptide Yield | 30-50% |
Purification of Octreotide Acetate
The primary method for purifying crude Octreotide is reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude cyclic Octreotide in a suitable solvent, typically the mobile phase A or a mixture of mobile phase A and an organic solvent.
-
Chromatographic Conditions:
-
Column: A preparative reversed-phase C18 column is commonly used.
-
Mobile Phase A: An aqueous solution containing a modifier, such as 0.1% trifluoroacetic acid (TFA) or 0.2% acetic acid.
-
Mobile Phase B: An organic solvent, typically acetonitrile or methanol, containing the same modifier as mobile phase A.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the peptide. For example, a linear gradient of 20-60% B over a specified time.
-
Flow Rate: The flow rate will depend on the column dimensions, for a preparative column a flow rate of around 80 ml/min has been reported.
-
Detection: Monitor the elution of the peptide using a UV detector at a wavelength of 220 nm and/or 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions containing the pure Octreotide peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
-
Final Product Preparation:
-
Pool the pure fractions.
-
If TFA was used in the mobile phase, a salt exchange step may be necessary to obtain the acetate salt.
-
Lyophilize the pure fractions to obtain the final Octreotide acetate product as a white powder.
-
Quantitative Data for Purification and Analysis
| Parameter | Value/Specification | Reference |
| Preparative RP-HPLC | ||
| Column | Kromasil C-18, 10 µm (50 x 250mm) | |
| Mobile Phase A | 0.2% acetic acid in water | |
| Mobile Phase B | 0.2% acetic acid in methanol | |
| Gradient | Linear gradient of 20-60% B | |
| Flow Rate | 80 ml/min | |
| Detection Wavelength | 220 nm | |
| Analytical RP-HPLC | ||
| Column | Waters X-Bridge C18 (250 X 4.6 mm, 5µm) | |
| Mobile Phase A | Triethylamine buffer in water/acetonitrile | |
| Mobile Phase B | Triethylamine buffer in water/acetonitrile | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 210 nm | |
| Purity | ||
| Purity after HPLC Purification | >98% |
Visualizations
Experimental Workflows
Caption: Workflow for the Solid-Phase Synthesis of Octreotide.
Caption: Workflow for the Purification of Octreotide Acetate.
Signaling Pathway of Octreotide
References
Application Note: AN-XYZ-001
Title: Characterization of Compound XYZ as a Potent Inhibitor of the Fictional JNK-AP1 Signaling Pathway in Lung Carcinoma Cells
Abstract: This application note provides a detailed protocol for characterizing the inhibitory effects of a novel kinase inhibitor, Compound XYZ, on the JNK-AP1 signaling pathway, a critical regulator of cell proliferation and survival in A549 lung carcinoma cells. We present methodologies for assessing the compound's direct enzymatic inhibition, its impact on downstream signaling events, and its overall effect on cell viability. The data herein demonstrates that Compound XYZ is a potent inhibitor of the JNK kinase, leading to reduced c-Jun phosphorylation and decreased cancer cell viability, highlighting its therapeutic potential.
The JNK-AP1 Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical stress-activated pathway that plays a pivotal role in regulating apoptosis, inflammation, and cell proliferation. In many cancer types, including non-small cell lung cancer, this pathway is aberrantly activated. The canonical activation cascade involves the sequential phosphorylation of a MAP Kinase Kinase Kinase (MAP3K) such as ASK1, which then phosphorylates and activates a MAP Kinase Kinase (MAP2K), MKK4/7. MKK4/7, in turn, phosphorylates and activates JNK. Activated JNK translocates to the nucleus, where it phosphorylates the transcription factor c-Jun, a key component of the Activator Protein-1 (AP1) complex. Phosphorylated c-Jun promotes the transcription of genes involved in cell survival and proliferation.
Caption: The JNK-AP1 signaling cascade and the inhibitory action of Compound XYZ.
Experimental Protocols & Workflow
A systematic workflow was employed to evaluate the efficacy of Compound XYZ. The process began with a direct enzymatic assay to determine the IC50 value against JNK. Subsequently, cellular assays were performed using the A549 cell line to confirm pathway inhibition via Western Blot and to assess the downstream effect on cell viability using an MTT assay.
Caption: Overall experimental workflow for the characterization of Compound XYZ.
Protocol: In Vitro JNK Kinase Assay
This protocol measures the direct inhibitory effect of Compound XYZ on JNK enzyme activity.
-
Reagent Preparation: Prepare a reaction buffer consisting of 25 mM HEPES (pH 7.5), 10 mM MgCl2, and 1 mM DTT. Prepare ATP and substrate (GST-c-Jun) solutions in the reaction buffer.
-
Compound Dilution: Perform a serial dilution of Compound XYZ in DMSO, then dilute further in the reaction buffer to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Reaction Setup: In a 96-well plate, add 5 µL of diluted Compound XYZ, 10 µL of recombinant JNK enzyme (10 ng), and 10 µL of the substrate/ATP mixture (final concentration: 10 µM ATP, 0.5 µg GST-c-Jun).
-
Incubation: Incubate the plate at 30°C for 30 minutes with gentle agitation.
-
Detection: Stop the reaction by adding 25 µL of Kinase-Glo® reagent. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measurement: Read the luminescence on a plate reader. The signal is inversely proportional to the amount of ATP consumed, and thus indicates kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol: Western Blot for Phospho-c-Jun
This protocol assesses the inhibition of JNK activity within cells by measuring the phosphorylation of its direct substrate, c-Jun.
-
Cell Culture & Treatment: Seed A549 cells in 6-well plates and grow to 80% confluency. Treat the cells with varying concentrations of Compound XYZ (0, 0.1, 1, 5, 10 µM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel. Run the gel at 120V for 90 minutes.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Jun (Ser63) and total c-Jun (as a loading control).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol: MTT Cell Viability Assay
This protocol measures the effect of Compound XYZ on the metabolic activity and viability of A549 cells.
-
Cell Seeding: Seed 5,000 A549 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose range of Compound XYZ (e.g., 0.1 to 50 µM) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the percentage of cell viability. Determine the GI50 (concentration for 50% growth inhibition) value.
Results
Compound XYZ demonstrated potent, dose-dependent inhibition of JNK kinase activity and A549 cell viability.
Table 1: In Vitro and Cellular Inhibition Data for Compound XYZ
| Assay Type | Parameter | Value (µM) | Description |
| In Vitro Kinase Assay | IC50 | 0.058 | Concentration for 50% inhibition of recombinant JNK enzyme activity. |
| Cell Viability Assay | GI50 | 4.7 | Concentration for 50% inhibition of A549 cell growth after 72 hours. |
Western blot analysis confirmed that treatment of A549 cells with Compound XYZ led to a significant, dose-dependent decrease in the phosphorylation of c-Jun at the Ser63 residue, with minimal effect on total c-Jun levels (data not shown).
Conclusion
The experimental results demonstrate a clear logical relationship: Compound XYZ directly inhibits JNK kinase, which in turn blocks the phosphorylation of its downstream target c-Jun. This disruption of the JNK-AP1 signaling pathway ultimately leads to a reduction in the viability of A549 lung cancer cells.
Caption: Logical relationship of Compound XYZ's mechanism of action.
Application of High-Performance Liquid Chromatography for Octreotide Analysis
Introduction
Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, is a crucial therapeutic agent for treating conditions such as acromegaly and symptoms associated with certain neuroendocrine tumors.[1] Its clinical efficacy is dependent on achieving and maintaining therapeutic concentrations in the body. Consequently, robust and sensitive analytical methods are essential for the quantitative determination of Octreotide in pharmaceutical formulations and biological matrices. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), has emerged as the premier analytical technique for this purpose, offering high selectivity, sensitivity, and accuracy. This document provides detailed application notes and protocols for the analysis of Octreotide using HPLC-based methods, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
Octreotide exerts its pharmacological effects by binding to somatostatin receptors (SSTRs), predominantly SSTR2 and SSTR5. This interaction initiates a downstream signaling cascade that leads to the inhibition of hormone secretion, such as growth hormone, glucagon, and insulin.[2]
Analytical Methodologies
The analysis of Octreotide can be broadly categorized into two main applications: the quality control of pharmaceutical formulations (raw material and dosage forms) and the quantification in biological matrices for pharmacokinetic and metabolic studies.
Analysis of Octreotide in Pharmaceutical Formulations (RP-HPLC-UV)
A robust reversed-phase HPLC (RP-HPLC) method with UV detection is suitable for the quantification of Octreotide in raw materials and injectable dosage forms.[3]
Experimental Protocol
Sample Preparation:
-
Raw Material: Accurately weigh and dissolve the Octreotide raw material in the mobile phase to achieve a known concentration (e.g., 0.5 mg/mL).[4]
-
Injectable Dosage Form: Dilute the injectable solution with the mobile phase to fall within the linear range of the assay.[3] For microsphere formulations, dissolve the contents of multiple vials in a suitable solvent like DMSO, followed by dilution with the mobile phase and filtration.
HPLC Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile, water, and tetrabutylammonium hydroxide |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 220 nm |
| Injection Volume | 10-50 µL |
| Column Temperature | 40 °C |
Quantitative Data Summary (RP-HPLC-UV)
| Parameter | Result | Reference |
| Linearity Range | 0.2 - 1.8 µg/mL | |
| Limit of Detection (LOD) | 0.025 µg/mL | |
| Limit of Quantification (LOQ) | 0.084 µg/mL | |
| Recovery | 97.02 - 99.25% | |
| Retention Time | ~28.23 min |
Quantification of Octreotide in Human Plasma (HPLC-MS/MS)
For the determination of Octreotide in biological fluids like human plasma, a highly sensitive and selective method such as HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is required due to the low concentrations of the analyte.
Experimental Workflow
Experimental Protocol
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of plasma, add 50 µL of an internal standard working solution (e.g., 1.0 ng/mL Leuprolide).
-
Add 200 µL of 4% phosphoric acid and vortex for 1 minute.
-
Condition a weak cation exchange (WCX) SPE plate with 200 µL of methanol, followed by 200 µL of water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the SPE plate with 400 µL of 5% ammonium hydroxide, followed by 400 µL of 20% acetonitrile in water.
-
Elute the analyte and internal standard with 50 µL of 1% trifluoroacetic acid (TFA) in 75:25 acetonitrile/water.
-
Dilute the eluate with 150 µL of water and vortex.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC-MS/MS system.
HPLC-MS/MS Conditions:
| Parameter | Condition |
| HPLC System | UPLC or HPLC system |
| Column | Reversed-phase C18 (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Linear gradient from a low to high percentage of Mobile Phase B |
| Mass Spectrometer | Triple quadrupole with Electrospray Ionization (ESI) |
| Ionization Mode | Positive ESI |
| MRM Transitions | Octreotide: m/z 510.3 → 120.2 and/or 510.3 → 872.1 |
Quantitative Data Summary (HPLC-MS/MS)
| Parameter | Result | Reference |
| Linearity Range | 5 - 2000 pg/mL | |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | |
| Intra-day Precision (%RSD) | 2.32 - 7.43% | |
| Inter-day Precision (%RSD) | 2.44 - 8.99% | |
| Accuracy | Within ±15.0% | |
| Recovery | ~73% |
High-performance liquid chromatography is a versatile and indispensable tool for the analysis of Octreotide. For quality control of pharmaceutical products, RP-HPLC with UV detection provides a reliable and accurate method. For bioanalytical applications requiring high sensitivity, HPLC coupled with tandem mass spectrometry is the method of choice, enabling the quantification of Octreotide at very low concentrations in complex biological matrices. The protocols and data presented herein offer a comprehensive guide for researchers and scientists involved in the development and analysis of Octreotide. Proper method validation in accordance with regulatory guidelines is crucial to ensure data quality and reliability.
References
Application Notes: Stability Assessment of Octreotide in Polypropylene Syringes
Introduction
Octreotide is a synthetic octapeptide analogue of the natural hormone somatostatin, widely used for the treatment of acromegaly and symptoms associated with metastatic carcinoid and vasoactive intestinal peptide-secreting tumors.[1] The administration of Octreotide via subcutaneous injection from pre-filled polypropylene syringes is a common practice, particularly in home care settings.[2] Therefore, ensuring the stability and integrity of Octreotide in these delivery systems is critical for patient safety and therapeutic efficacy.[3]
These application notes provide a comprehensive overview of the techniques and protocols for assessing the stability of Octreotide in polypropylene syringes. The stability of Octreotide can be influenced by several factors, including storage temperature, exposure to light, and the pH of the solution.[2][4] Degradation of the peptide can lead to loss of potency and the formation of impurities. Key degradation pathways for Octreotide include racemization, deamidation, disulfide bond cleavage, and hydrolysis.
A thorough stability testing program for Octreotide in polypropylene syringes should evaluate chemical, physical, and microbiological stability over the intended shelf-life and in-use periods. This includes monitoring for changes in concentration (potency), the formation of degradation products, alterations in pH, the appearance of particulate matter, and changes in color or clarity. High-performance liquid chromatography (HPLC) is the primary analytical technique for quantifying Octreotide and its degradation products.
Quantitative Stability Data
The following tables summarize the stability of Octreotide in polypropylene syringes under various storage conditions, as reported in published studies. The stability is generally defined as retaining at least 90% of the initial concentration.
Table 1: Stability of Octreotide (0.2 mg/mL) in Polypropylene Syringes at 3°C and 23°C
| Storage Condition | Duration (days) | Percent of Initial Concentration Remaining (Mean ± SD) | Stable (≥90%) |
| 3°C, Protected from Light | 8 | 100.1 ± 1.7 | Yes |
| 15 | 99.2 ± 1.5 | Yes | |
| 22 | 99.2 ± 1.5 | Yes | |
| 29 | 98.6 ± 1.5 | Yes | |
| 3°C, Exposed to Light | 8 | 100.1 ± 1.7 | Yes |
| 15 | 93.1 ± 0.7 | Yes | |
| 22 | 90.3 ± 1.7 | No (when SD is considered) | |
| 29 | 88.9 ± 1.8 | No | |
| 23°C, Protected from Light | 8 | 98.7 ± 2.0 | Yes |
| 15 | 95.8 ± 3.4 | Yes | |
| 22 | 89.1 ± 1.8 | No (when SD is considered) | |
| 29 | 86.4 ± 2.4 | No | |
| 23°C, Exposed to Light | 8 | 97.8 ± 1.5 | Yes |
| 15 | 94.9 ± 2.0 | Yes | |
| 22 | 92.0 ± 2.4 | Yes | |
| 29 | 88.1 ± 2.5 | No |
Table 2: Stability of Octreotide (200 mcg/mL) in Polypropylene Syringes at 5°C and -20°C
| Storage Condition | Duration (days) | Percent of Initial Concentration Remaining | Stable (≥90%) |
| 5°C | 7 | ≥ 90% | Yes |
| 14 | ≥ 90% | Yes | |
| 28 | ≥ 90% | Yes | |
| 60 | ≥ 90% | Yes | |
| -20°C | 7 | ≥ 90% | Yes |
| 14 | ≥ 90% | Yes | |
| 28 | ≥ 90% | Yes | |
| 60 | ≥ 90% | Yes |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to assess the stability of Octreotide in polypropylene syringes.
1. Visual Inspection
Objective: To visually assess the physical stability of the Octreotide solution for changes in appearance, such as color, clarity, and the presence of visible particulate matter.
Materials:
-
Octreotide-filled polypropylene syringes
-
Controlled lighting and viewing background (black and white)
-
Trained personnel
Protocol:
-
Carefully handle the syringe to avoid introducing air bubbles.
-
Against a black background, illuminate the syringe from the side and slowly rotate it to detect any light-colored particles.
-
Against a white background, repeat the process to detect any dark-colored particles or changes in solution color.
-
Observe the solution for any signs of haziness, precipitation, or discoloration.
-
Record all observations at each specified time point of the stability study.
-
The inspection should be performed by trained operators under controlled lighting conditions.
2. pH Measurement
Objective: To measure the pH of the Octreotide solution to detect any changes that may indicate chemical degradation. The optimal stability for Octreotide in aqueous solutions is at a pH of around 4.
Materials:
-
Calibrated pH meter with a suitable electrode
-
Standard pH buffers (e.g., pH 4.0 and 7.0)
-
Beakers and deionized water
Protocol:
-
Calibrate the pH meter using at least two standard buffers that bracket the expected pH of the sample.
-
Aseptically withdraw a sufficient volume of the Octreotide solution from the polypropylene syringe and place it into a clean beaker.
-
Immerse the pH electrode in the sample solution, ensuring the electrode bulb is fully covered.
-
Gently stir the solution and allow the pH reading to stabilize.
-
Record the pH value.
-
Rinse the electrode with deionized water before and after each measurement.
-
Perform the measurement at a controlled temperature, as pH can be temperature-dependent.
3. Particulate Matter Testing (Sub-visible)
Objective: To quantify the level of sub-visible particulate matter in the Octreotide solution, in accordance with USP General Chapter <788> Particulate Matter in Injections.
Materials:
-
Light obscuration particle counter or a microscope for the microscopic assay
-
Particle-free water for dilution and cleaning
-
Clean glassware
Protocol (Method 1: Light Obscuration):
-
Carefully mix the contents of the syringe by slow inversion to avoid introducing air bubbles.
-
Degas the sample if necessary.
-
Withdraw a suitable volume of the solution into the sensor of the light obscuration particle counter.
-
The instrument automatically counts particles equal to or greater than 10 µm and 25 µm.
-
Perform the analysis on at least three pooled or individual samples.
-
The average number of particles should not exceed the limits specified in USP <788>.
Protocol (Method 2: Microscopic Assay):
-
This method is used if the sample is not suitable for the light obscuration method (e.g., due to high viscosity).
-
Filter a known volume of the Octreotide solution through a membrane filter.
-
Place the filter under a microscope with adequate magnification.
-
Manually count the particles at ≥10 µm and ≥25 µm using a calibrated graticule.
-
The particle count should comply with the limits set in USP <788>.
4. High-Performance Liquid Chromatography (HPLC)
Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of Octreotide concentration (potency) and its degradation products.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Octreotide reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid or phosphate buffer
-
Water (HPLC grade)
-
Syringe filters
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer or trifluoroacetic acid in water) and an organic solvent like acetonitrile. The exact composition may vary and should be optimized for the specific separation.
-
Standard Solution Preparation: Prepare a stock solution of the Octreotide reference standard in a suitable diluent. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
Sample Preparation: Withdraw a sample of the Octreotide solution from the polypropylene syringe. Dilute the sample with the mobile phase or a suitable diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic elution may be used. An example of a mobile phase could be a mixture of acetonitrile and a phosphate buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
Detection Wavelength: 210 nm or 220 nm.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the Octreotide peak in the chromatograms based on its retention time compared to the standard. Calculate the concentration of Octreotide in the samples by comparing the peak area with the calibration curve generated from the standard solutions.
-
Degradation Products: Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products. The method should be validated to demonstrate that it can separate Octreotide from its known degradation products.
Visualizations
Caption: Experimental workflow for assessing Octreotide stability.
Caption: Major degradation pathways of Octreotide.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Stability of octreotide acetate in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Conduct Stability Studies for Drugs in Pre-Filled Syringes – StabilityStudies.in [stabilitystudies.in]
- 4. What is the stability data for compounded octreotide syringes and continuous infusions? What data is available on concentrations, diluents, storage, stability and syringe types (if applicable)? [inpharmd.com]
Application Notes and Protocols for Evaluating Octreotide's Efficacy in Acromegaly Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy of Octreotide in the treatment of acromegaly in clinical trials. The following sections detail the key biochemical and radiological endpoints, patient-reported outcomes, and the underlying molecular mechanisms of Octreotide action. Detailed experimental protocols are provided to facilitate the practical application of these evaluation methods.
Biochemical Efficacy Assessment
The primary measure of Octreotide's efficacy in acromegaly is the normalization of biochemical markers, specifically Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1) levels.
Quantitative Efficacy of Octreotide on Biochemical Markers
The following table summarizes the biochemical efficacy of Octreotide from various clinical trials.
| Clinical Trial/Study | Treatment Group | Duration | GH Reduction | IGF-1 Normalization |
| Cozzi R, et al. (2006)[1] | Octreotide LAR (Primary Therapy) | Median 48 months | 68.7% of patients achieved GH <2.5 µg/L | 70.1% of patients achieved normal IGF-1 levels |
| Mercuro G, et al. (2007) | Octreotide LAR (Primary Therapy) | 48 weeks | 44% of patients achieved GH ≤ 2.5 µg/l | 34% of patients achieved normal IGF-1 levels[2] |
| Gadelha MR, et al. (2014) | Octreotide LAR | 25 months | 80.4% of patients had GH <2.5 μg/L | 47.8% of patients had normal IGF-1[3] |
| Puig-Domingo M, et al. (2025) | Octreotide LAR | 12 months | Not specified | Control of acromegaly was defined by normal IGF-1[4] |
Experimental Protocols
Principle: A two-site sandwich immunoassay is commonly used for the quantitative determination of GH in serum. In this assay, two specific monoclonal antibodies bind to different epitopes on the GH molecule. One antibody is typically biotinylated for capture, and the other is labeled with a detectable marker (e.g., chemiluminescent or enzymatic). The light or color intensity is proportional to the amount of GH in the sample.
Materials:
-
Serum samples from patients
-
GH immunoassay kit (e.g., chemiluminescence-based)
-
Microplate reader capable of measuring luminescence or absorbance
-
Calibrators and controls provided with the kit
-
Precision pipettes and tips
-
Wash buffer
-
Reagent grade water
Procedure:
-
Sample Preparation:
-
Collect whole blood and allow it to clot.
-
Centrifuge to separate serum.
-
Store serum at -20°C or below if not analyzed immediately.
-
Thaw samples at room temperature before the assay.
-
-
Assay Procedure (example based on a typical automated chemiluminescent immunoassay):
-
All reagents, controls, and patient samples should be brought to room temperature before use.
-
Load the required reagents, calibrators, controls, and patient samples onto the automated analyzer according to the manufacturer's instructions.
-
The instrument will automatically perform the following steps:
-
Dispense patient serum, calibrators, or controls into the reaction vessel.
-
Add magnetic particles coated with the capture antibody and the acridinium-labeled detection antibody.
-
Incubate to allow the formation of the sandwich complex (antibody-GH-antibody).
-
Apply a magnetic field to wash away unbound materials.
-
Trigger the chemiluminescent reaction by adding trigger solutions.
-
Measure the light emission with a photomultiplier tube.
-
-
-
Data Analysis:
-
A calibration curve is generated by the instrument using the known concentrations of the calibrators.
-
The GH concentration in patient samples is automatically calculated from the calibration curve.
-
Results are typically reported in µg/L or ng/mL. It is crucial to use assays with high sensitivity (e.g., <0.1 μg/L) for accurate assessment of disease control[5].
-
Principle: The measurement of IGF-1 is complicated by the presence of high-affinity IGF-binding proteins (IGFBPs) in circulation. Therefore, a key step in IGF-1 immunoassays is the dissociation of IGF-1 from IGFBPs. This is often achieved by acidification of the sample, followed by the addition of a blocking agent (e.g., excess IGF-2) to prevent re-association. A sandwich ELISA or chemiluminescent immunoassay is then used for quantification.
Materials:
-
Serum samples from patients
-
IGF-1 immunoassay kit (with acid-dissociation step)
-
Microplate reader
-
Calibrators and controls
-
Precision pipettes and tips
-
Wash buffer
-
Sample dilution buffer (acidic)
-
Assay buffer
-
Substrate and stop solution (for ELISA)
Procedure:
-
Sample Preparation and Dissociation:
-
Collect and process serum as described for GH measurement.
-
Dilute patient serum, calibrators, and controls in the provided acidic sample buffer. This step dissociates IGF-1 from IGFBPs.
-
Incubate for the time specified in the kit protocol to ensure complete dissociation.
-
-
Assay Procedure (example based on a manual ELISA):
-
Add the pre-treated samples, calibrators, and controls to the wells of a microplate pre-coated with a capture anti-IGF-1 antibody.
-
Add the detection antibody (e.g., biotinylated anti-IGF-1 antibody).
-
Incubate the plate, typically for 1-2 hours at room temperature, to allow the formation of the sandwich complex.
-
Wash the wells multiple times with wash buffer to remove unbound components.
-
Add streptavidin-enzyme conjugate and incubate for a specified time.
-
Wash the wells again.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the calibrators against their concentrations.
-
Determine the IGF-1 concentration in the patient samples from the standard curve.
-
Results must be interpreted based on age- and sex-matched normal ranges.
-
Radiological Efficacy Assessment: Pituitary Tumor Volume
Magnetic Resonance Imaging (MRI) is the gold standard for assessing changes in pituitary adenoma size in response to Octreotide treatment.
Quantitative Efficacy of Octreotide on Tumor Volume
The following table summarizes the effect of Octreotide on pituitary tumor volume from various clinical trials.
| Clinical Trial/Study | Treatment Group | Duration | Mean Tumor Volume Reduction | Percentage of Patients with Significant Reduction |
| Cozzi R, et al. (2006) | Octreotide LAR (Primary Therapy) | Median 48 months | 62 ± 31% | 82.1% of patients had tumor shrinkage |
| Mercuro G, et al. (2007) | Octreotide LAR (Primary Therapy) | 48 weeks | 3885 to 2406 mm³ (macroadenomas) | 75% of patients had >20% reduction |
| Gadelha MR, et al. (2014) | Octreotide LAR | 26 months | 55.0% decrease | 71.6% of patients had ≥20% reduction |
Experimental Protocol
Principle: High-resolution T1-weighted and T2-weighted MRI sequences, with and without gadolinium-based contrast, are used to visualize the pituitary adenoma and surrounding structures. Dynamic contrast-enhanced (DCE) MRI can be particularly useful for identifying microadenomas. Tumor volume is calculated from the acquired images.
Imaging Parameters:
-
Scanner: 1.5T or 3T MRI scanner. A 3T scanner is preferred for higher spatial resolution.
-
Coil: Head coil.
-
Patient Positioning: Supine, head first.
Sequences:
-
T1-Weighted Spin-Echo (SE) or Turbo Spin-Echo (TSE), Sagittal and Coronal Planes (Pre-contrast):
-
Purpose: Anatomical depiction of the pituitary gland and tumor.
-
Field of View (FOV): Small, focused on the sella turcica (e.g., 16 x 16 cm).
-
Slice Thickness: 2-3 mm with no gap.
-
Matrix: High resolution (e.g., 256 x 256 or higher).
-
-
T2-Weighted Turbo Spin-Echo (TSE), Coronal Plane:
-
Purpose: To identify cystic or hemorrhagic components within the tumor and to visualize the optic chiasm and cavernous sinuses.
-
Parameters: Similar FOV, slice thickness, and matrix as T1-weighted images.
-
-
Dynamic Contrast-Enhanced (DCE) T1-Weighted Gradient-Echo (GRE) or Spoiled Gradient-Recalled (SPGR), Coronal Plane:
-
Purpose: To improve the detection of microadenomas, which typically show delayed and less intense enhancement compared to the normal pituitary gland.
-
Procedure:
-
A rapid series of images is acquired before, during, and after the intravenous bolus injection of a gadolinium-based contrast agent.
-
Multiple acquisitions are obtained at different time points (e.g., every 30-60 seconds for several minutes).
-
-
-
T1-Weighted SE or TSE, Sagittal and Coronal Planes (Post-contrast):
-
Purpose: To assess the enhancement pattern of the tumor and to delineate its margins more clearly.
-
Parameters: Same as pre-contrast T1-weighted images.
-
Tumor Volume Calculation:
-
Tumor volume can be calculated using the ellipsoid formula: Volume = (π/6) × (dimension 1 × dimension 2 × dimension 3).
-
More accurate measurements can be obtained by manual or semi-automated segmentation of the tumor on each slice of a 3D T1-weighted post-contrast sequence, followed by volumetric software calculation.
Patient-Reported Outcomes: Quality of Life
Assessing the impact of treatment on a patient's quality of life (QoL) is a critical component of evaluating the overall efficacy of Octreotide.
Acromegaly Quality of Life Questionnaire (AcroQoL)
The AcroQoL is a disease-specific, self-administered questionnaire designed to measure the health-related quality of life in patients with acromegaly.
Structure:
-
The questionnaire consists of 22 questions.
-
It is divided into two main scales:
-
Physical: 8 items addressing physical symptoms and limitations.
-
Psychological: 14 items, further subdivided into:
-
Appearance: 7 items related to body image.
-
Personal Relations: 7 items concerning social and personal interactions.
-
-
Scoring:
-
Each question is answered on a 5-point Likert scale.
-
The raw scores for each item are summed up.
-
The total raw score is then transformed into a percentage score, where a higher score indicates a better quality of life. The maximum possible score is 110 (100%), and the minimum is 22 (0%).
Interpretation:
-
Changes in AcroQoL scores over the course of a clinical trial can provide valuable insights into the patient's perception of treatment benefit, beyond biochemical and radiological improvements. An improvement in the global score is related to a global improvement in the patient's well-being.
Molecular Mechanism of Octreotide Action
Understanding the signaling pathway of Octreotide is essential for interpreting its clinical effects.
Signaling Pathway
Octreotide is a synthetic somatostatin analog that exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5, which are highly expressed on GH-secreting pituitary adenomas. The binding of Octreotide to these G-protein coupled receptors initiates a cascade of intracellular events that lead to the inhibition of GH secretion and tumor cell proliferation.
Key Steps in the Signaling Pathway:
-
Receptor Binding: Octreotide binds to SSTR2/SSTR5 on the surface of the somatotroph adenoma cell.
-
G-Protein Activation: This binding activates an inhibitory G-protein (Gi).
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
Activation of potassium channels, leading to hyperpolarization of the cell membrane.
-
Inhibition of voltage-gated calcium channels.
-
-
Inhibition of GH Secretion: The combination of reduced cAMP and altered ion channel activity leads to a decrease in intracellular calcium concentration, which in turn inhibits the exocytosis of GH-containing secretory granules.
-
Antiproliferative Effects: Octreotide also exerts antiproliferative effects through the activation of protein tyrosine phosphatases (e.g., SHP-1) and inhibition of the PI3K/Akt signaling pathway, which leads to the induction of the tumor suppressor gene Zac1 and cell cycle arrest.
Diagrams
Caption: Octreotide signaling pathway in pituitary adenoma cells.
Caption: General experimental workflow for GH and IGF-1 immunoassays.
Caption: Workflow for pituitary MRI and tumor volume assessment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A prospective, multicentre study to investigate the efficacy, safety and tolerability of octreotide LAR® (long-acting repeatable octreotide) in the primary therapy of patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pasireotide LAR maintains inhibition of GH and IGF-1 in patients with acromegaly for up to 25 months: results from the blinded extension phase of a randomized, double-blind, multicenter, Phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Biochemical Assessment and Long-Term Monitoring in Patients with Acromegaly: Statement from a Joint Consensus Conference of The Growth Hormone Research Society and The Pituitary Society - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide for the Administration of Subcutaneous Octreotide Injections: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical administration of subcutaneous octreotide injections. It includes detailed protocols, quantitative data summaries, and visualizations to ensure accurate and reproducible experimental outcomes.
Introduction
Octreotide is a synthetic octapeptide analog of the natural hormone somatostatin. It is more potent than somatostatin in inhibiting the secretion of growth hormone, glucagon, and insulin.[1] Its longer half-life makes it a valuable tool in both clinical and research settings for studying hormone-dependent processes and diseases. Subcutaneous injection is a common route of administration in preclinical studies due to its ease of application and sustained release profile.[2][3]
Mechanism of Action and Signaling Pathway
Octreotide exerts its pharmacological effects by binding with high affinity to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[1][2] These are G-protein coupled receptors (GPCRs) that, upon activation by octreotide, initiate several downstream signaling cascades. The primary mechanism involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, octreotide modulates the activity of ion channels, leading to a decrease in calcium influx and an increase in potassium efflux, which hyperpolarizes the cell and inhibits hormone secretion. Octreotide can also influence cell growth and proliferation through the modulation of the MAPK and PI3K/Akt pathways.
Caption: Octreotide Signaling Pathway.
Quantitative Data
The following table summarizes key pharmacokinetic parameters of octreotide following subcutaneous administration in various species.
| Parameter | Human (100 mcg dose) | Rat (0.1 mg/kg IV) | Rabbit (4 mg/kg IM) |
| Tmax (Peak Time) | 0.4 hours | N/A | ~2 days (burst phase) |
| Cmax (Peak Conc.) | 5.2 ng/mL | N/A | 3.49 ng/mL (burst phase) |
| t½ (Half-life) | 1.7 - 1.9 hours | 0.34 hours | N/A |
| Bioavailability | ~100% | N/A | N/A |
| Volume of Distribution | 13.6 L | N/A | N/A |
| Total Body Clearance | 7 - 10 L/hr | N/A | N/A |
This table provides examples of subcutaneous dosing regimens for octreotide used in preclinical research.
| Animal Model | Research Area | Dosage | Dosing Frequency | Reference |
| Mouse | Xenograft Models | 5 - 100 µg/kg | Once or twice daily | |
| Rat | Gastric Mucosa Studies | 1 - 100 µg/kg | Single dose | |
| Rat | Wound Healing Studies | 0.25 µg/kg | Twice daily | |
| Rat | Carcinogenicity Studies | up to 1250 µg/kg/day | Daily |
Experimental Protocols
-
Octreotide acetate for injection
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge for rodents)
-
Alcohol swabs
-
Appropriate animal restraint device
-
Sharps disposal container
-
Bring the octreotide vial to room temperature to reduce potential discomfort upon injection.
-
Visually inspect the solution for particulate matter and discoloration. Do not use if observed.
-
Disinfect the rubber stopper of the vial with an alcohol swab and allow it to air dry.
-
Using a sterile syringe and needle, carefully withdraw the desired volume of octreotide.
-
If necessary, dilute with a sterile vehicle to the final desired concentration.
-
Ensure there are no air bubbles in the syringe before administration.
The following diagram outlines the standard workflow for subcutaneous administration of octreotide in a laboratory setting.
Caption: Experimental Workflow for Subcutaneous Injection.
-
Restraint: Securely restrain the mouse using an appropriate method, such as the scruffing technique, to expose the dorsal side.
-
Site Selection: The preferred site for subcutaneous injection is the loose skin over the interscapular area (scruff). For repeated injections, it is crucial to rotate the injection sites to prevent local irritation.
-
Administration:
-
Lift the skin to create a "tent."
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Gently pull back on the syringe plunger (aspirate) to ensure the needle is not in a blood vessel. If blood enters the syringe, withdraw the needle and select a new site.
-
Slowly inject the solution. The maximum recommended volume for a single subcutaneous injection site in a mouse is typically 10 µl/g of body weight.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Stability and Storage
-
Unopened Vials: Store refrigerated at 2°C to 8°C (36°F to 46°F) and protect from light.
-
Room Temperature Storage: Unopened vials are stable for up to 14 days at room temperature (20°C to 30°C or 70°F to 86°F) when protected from light.
-
Diluted Solutions: Octreotide diluted with 0.9% Sodium Chloride or 5% Dextrose is stable for 24 hours at room temperature.
-
Multi-dose Vials: After initial use, multi-dose vials should be discarded within 14 days.
Important Considerations
-
To minimize pain at the injection site, use the smallest volume that delivers the desired dose and ensure the solution is at room temperature.
-
Avoid administering multiple injections at the same site within a short period.
-
Always use a new sterile syringe and needle for each animal to prevent cross-contamination and infection.
-
Be aware of potential drug interactions. For example, octreotide can decrease the blood levels of cyclosporine.
-
Monitor blood glucose levels, as octreotide can inhibit the secretion of insulin and glucagon.
References
Application Notes and Protocols: Utilizing Octreotide in the Study of Vasopressin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for using Octreotide, a potent synthetic analog of somatostatin, as a research tool to investigate the physiological and cellular effects of vasopressin receptor agonists. By understanding the distinct and sometimes interacting signaling pathways of somatostatin and vasopressin receptors, researchers can elucidate the specific contributions of vasopressin receptor activation in complex biological systems.
Application Note 1: Differentiating Central vs. Peripheral Effects of Vasopressin Receptor Agonists
Introduction:
Vasopressin receptor agonists can exert effects at both central and peripheral sites. For instance, centrally administered vasopressin can modulate blood pressure and water balance by influencing autonomic outflow and hormone release. Peripherally, vasopressin acts directly on receptors in blood vessels and kidney tubules. Octreotide can be a useful tool to distinguish between these effects. By acting on central somatostatin receptors (SSTRs), Octreotide can modulate the release of vasopressin, thereby allowing researchers to isolate the direct peripheral actions of an exogenously administered vasopressin receptor agonist.[1]
Principle:
Octreotide, when administered centrally (e.g., intracerebroventricularly), can inhibit the secretion of vasopressin.[1] By pre-treating an animal model with central Octreotide, the endogenous vasopressin system is suppressed. Subsequent administration of a vasopressin receptor agonist will primarily elicit peripheral effects, as the central component of vasopressin release is minimized. This allows for a more precise characterization of the direct actions of the agonist on peripheral vasopressin receptors (e.g., V1a on blood vessels, V2 in the kidneys).
Applications:
-
Isolating the direct vasoconstrictive effects of a V1a receptor agonist, independent of centrally mediated changes in sympathetic tone.
-
Studying the direct renal effects of a V2 receptor agonist on water reabsorption without the confounding influence of endogenous vasopressin fluctuations.
-
Investigating the cardiovascular side-effect profile of a novel vasopressin receptor agonist.
Application Note 2: Investigating Somatostatin and Vasopressin Receptor Crosstalk
Introduction:
Somatostatin and vasopressin receptors are both G-protein coupled receptors (GPCRs) that can be expressed in the same tissues and even on the same cells. This co-expression raises the possibility of receptor crosstalk, where the activation of one receptor modulates the signaling of the other. Octreotide can be used to probe for such interactions, which may be relevant in various physiological and pathological conditions, including cancer and polycystic kidney disease.[2][3]
Principle:
The signaling pathways of somatostatin and vasopressin receptors are often opposing. For example, many somatostatin receptor subtypes (like SSTR2) are coupled to the inhibitory G-protein (Gi), which leads to a decrease in intracellular cyclic AMP (cAMP).[4] Conversely, the vasopressin V2 receptor is coupled to the stimulatory G-protein (Gs), leading to an increase in cAMP. By co-stimulating cells expressing both receptor types with a vasopressin agonist and Octreotide, researchers can investigate whether SSTR activation modulates V2 receptor-mediated cAMP production.
Applications:
-
Screening for novel compounds that selectively modulate vasopressin receptor signaling through SSTR-mediated crosstalk.
-
Investigating the molecular mechanisms of receptor heterodimerization between SSTRs and vasopressin receptors.
-
Exploring the therapeutic potential of combination therapies targeting both somatostatin and vasopressin pathways in diseases like polycystic kidney disease.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the effects of Octreotide and vasopressin, providing a basis for understanding their distinct physiological profiles.
Table 1: Hemodynamic Effects of Octreotide vs. Vasopressin in Cirrhotic Patients
| Parameter | Octreotide (100 µg bolus) | Vasopressin (2 mg bolus) | Time Point |
| Hepatic Venous Pressure Gradient (HVPG) (% change) | -44.5% | -18.3% | 1 min |
| -7.1% | -18.3% (sustained) | 5 min | |
| Portal Venous Flow (PVF) (% change) | -30.6% | -32.6% | 1 min |
| +10.2% | -32.6% (sustained) | 5 min | |
| Mean Arterial Pressure (MAP) | Transient Increase | Sustained Increase | 1-25 min |
| Heart Rate (HR) | Transient Decrease | Sustained Decrease | 1-25 min |
Data synthesized from a study by Baik et al.
Table 2: Efficacy in Controlling Acute Esophageal Variceal Bleeding
| Outcome | Octreotide (25 µg/h infusion) | Vasopressin (0.4 U/min infusion) | p-value |
| Initial Bleeding Control (6 hours) | 88% (21/24 patients) | 54% (13/24 patients) | 0.03 |
| Complete Bleeding Control (24 hours) | 63% (15/24 patients) | 46% (11/24 patients) | >0.05 |
| Adverse Events (e.g., headache, chest pain) | 12.5% (3/24 patients) | 45.8% (11/24 patients) | <0.05 |
Data from a randomized controlled trial.
Experimental Protocols
Protocol 1: In Vivo Model for Differentiating Central and Peripheral Effects of a V1a Receptor Agonist
Objective: To isolate and characterize the peripheral vasoconstrictive effects of a novel V1a receptor agonist.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus for intracerebroventricular (ICV) injection
-
Telemetry system for continuous blood pressure monitoring
-
Octreotide solution (1 µg/µL in sterile saline)
-
V1a receptor agonist of interest
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Surgical Preparation: Implant telemetry probes for blood pressure monitoring according to the manufacturer's protocol. Implant a guide cannula into the lateral ventricle for ICV injections. Allow animals to recover for at least one week.
-
Acclimatization: Acclimatize rats to the experimental setup for 3 days prior to the experiment.
-
Baseline Measurement: Record baseline blood pressure and heart rate for at least 60 minutes.
-
Experimental Groups:
-
Group 1 (Control): Administer vehicle (sterile saline) via ICV injection. 15 minutes later, administer the V1a agonist intravenously (IV).
-
Group 2 (Octreotide Pre-treatment): Administer Octreotide (e.g., 1 µg in 1 µL) via ICV injection. 15 minutes later, administer the V1a agonist IV.
-
-
Data Acquisition: Continuously record blood pressure and heart rate for at least 2 hours post-agonist administration.
-
Data Analysis: Compare the pressor response (change in mean arterial pressure) to the V1a agonist between the control and Octreotide pre-treated groups. A similar pressor response in both groups would suggest a predominantly peripheral site of action for the agonist. A diminished response in the Octreotide group would indicate a significant central contribution to the agonist's effect.
Protocol 2: In Vitro Assay for Investigating SSTR2 and V2R Crosstalk
Objective: To determine if activation of SSTR2 by Octreotide modulates V2 receptor-mediated cAMP production.
Materials:
-
HEK293 cells co-expressing human SSTR2 and V2 receptors.
-
Cell culture reagents.
-
Desmopressin (dDAVP), a selective V2 receptor agonist.
-
Octreotide.
-
cAMP assay kit (e.g., HTRF, FRET-based, or ELISA).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Plate the SSTR2/V2R co-expressing HEK293 cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15 minutes at 37°C.
-
Treatment:
-
Control: Add media alone.
-
dDAVP alone: Add varying concentrations of dDAVP (e.g., 10⁻¹² to 10⁻⁶ M).
-
Octreotide alone: Add a fixed concentration of Octreotide (e.g., 100 nM).
-
Co-stimulation: Add varying concentrations of dDAVP in the presence of a fixed concentration of Octreotide (100 nM).
-
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves for dDAVP in the absence and presence of Octreotide. A rightward shift or a decrease in the maximal response of the dDAVP curve in the presence of Octreotide would indicate inhibitory crosstalk from SSTR2 to V2R signaling.
Visualizations
Caption: Signaling pathways of Vasopressin (V2, V1a) and Somatostatin (SSTR2) receptors.
Caption: Experimental workflows for studying vasopressin receptor agonists using Octreotide.
References
- 1. Octreotide-induced drinking, vasopressin, and pressure responses: role of central angiotensin and ACh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concurrent Targeting of Vasopressin Receptor 2 and Somatostatin Receptors in Autosomal Dominant Polycystic Kidney Disease: A Promising Approach for Autosomal Dominant Polycystic Kidney Disease Treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin and dopamine receptor interaction in prostate and lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Using Octreotide as a Tool to Investigate Neuroendocrine Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, is a cornerstone in the management of neuroendocrine tumors (NETs) and other neuroendocrine disorders. Its therapeutic efficacy is rooted in its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed on the surface of neuroendocrine cells. This targeted interaction makes octreotide an invaluable tool for researchers investigating the intricate signaling pathways that govern hormone secretion, cell proliferation, and apoptosis in both normal and pathological neuroendocrine contexts.
Upon binding to SSTRs, which are G-protein coupled receptors (GPCRs), octreotide initiates a cascade of intracellular events.[1] This is primarily mediated through the activation of inhibitory G-proteins (Gi/o), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Furthermore, octreotide can modulate various other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, and influence ion channel activity, ultimately leading to the inhibition of hormone secretion and the induction of cell cycle arrest and apoptosis.[2]
These application notes provide a comprehensive guide for utilizing octreotide as a research tool to dissect these critical neuroendocrine signaling pathways. Detailed protocols for key in vitro and in vivo experiments are provided, along with structured tables of quantitative data to aid in experimental design and data interpretation.
Data Presentation
Table 1: Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes
This table summarizes the binding affinities (IC50/Ki in nM) of octreotide for the five human somatostatin receptor subtypes. Lower values indicate a higher binding affinity. This data is crucial for understanding the selectivity of octreotide and for designing receptor binding experiments.
| Receptor Subtype | IC50/Ki (nM) | Reference(s) |
| sst1 | >1000 | |
| sst2 | 0.2 - 2.1 | |
| sst3 | 4.4 - 71 | |
| sst4 | >1000 | |
| sst5 | 5.6 - 32 |
Table 2: Anti-proliferative and Pro-apoptotic Effects of Octreotide in Neuroendocrine Tumor Models
This table presents quantitative data on the efficacy of octreotide in inhibiting tumor growth and inducing apoptosis in various preclinical models. This information is valuable for designing in vivo studies and for understanding the therapeutic potential of targeting SSTRs.
| Cell Line/Tumor Model | Treatment Details | Efficacy Endpoint | Quantitative Result | Reference(s) |
| Gastric Adenocarcinoma (SGC-7901) Xenograft | Octreotide (dose not specified) for 8 weeks | Tumor Weight Reduction | 62.3% reduction compared to control | |
| Hepatocellular Carcinoma Xenograft | Octreotide (dose not specified) for 7 weeks | Tumor Weight Reduction | 67.9% reduction compared to control | |
| Metastatic Midgut NETs (PROMID study) | Octreotide LAR (30 mg/month) | Stable Disease at 6 months | 66.7% of patients | |
| Human Somatotroph Tumor Cells | Octreotide (10 nM) | Caspase-3 Activity | 160 ± 20% of basal activity | |
| AR42J Cells | Octreotide | Cells in S-phase | 53% decrease compared to control | |
| AR42J Tumor Bearing Mice | Octreotide (1.25, 2.5, 10 mg/kg) | Ki-67 Positive Cells | Dose-dependent decrease (23±0.8%, 11±0.9%, 5±1.1% vs 25±1.2% in control) |
Signaling Pathways and Experimental Workflows
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Caption: Octreotide binding to SSTR2 activates inhibitory G-proteins, leading to the modulation of multiple downstream signaling pathways that control hormone secretion, cell proliferation, and apoptosis.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: A schematic overview of the key steps involved in a radioligand competition binding assay to determine the affinity of octreotide for SSTR2.
Experimental Protocols
Radioligand Competition Binding Assay for SSTR2
This protocol describes a method to determine the binding affinity of octreotide for the somatostatin receptor subtype 2 (SSTR2) expressed in a recombinant cell line.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing human SSTR2.
-
Radioligand: [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.
-
Unlabeled Octreotide Acetate.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
96-well glass fiber filter plate (e.g., Millipore MultiScreen), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from SSTR2-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration close to its Kd), and 150 µL of cell membranes (3-20 µg protein).
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled somatostatin-14 (e.g., 1 µM), 50 µL of radioligand, and 150 µL of cell membranes.
-
Competitive Binding: Add 50 µL of serially diluted octreotide, 50 µL of radioligand, and 150 µL of cell membranes.
-
-
Incubation: Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly transfer the contents of the assay plate to the pre-soaked filter plate and apply a vacuum to separate bound from free radioligand.
-
Washing: Wash the filters three to four times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of the octreotide concentration.
-
Determine the IC50 value (the concentration of octreotide that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This protocol measures the ability of octreotide to inhibit forskolin-stimulated adenylyl cyclase activity in cells expressing SSTR2.
Materials:
-
CHO-K1 cells stably expressing human SSTR2.
-
Octreotide Acetate.
-
Forskolin.
-
IBMX (3-isobutyl-1-methylxanthine).
-
Lysis Buffer.
-
cAMP ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Seed CHO-SSTR2 cells in a 96-well plate at a density of 10,000 cells per well and culture for 24 hours.
-
Pre-incubation: Pre-incubate the cells with 1 mM IBMX for 5 minutes at 37°C.
-
Treatment: Add various concentrations of octreotide to the wells.
-
Stimulation: After a brief pre-incubation with octreotide, add forskolin (e.g., 5-25 µM) to all wells except the basal control and incubate for 15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP ELISA kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using the cAMP ELISA kit.
-
Data Analysis:
-
Define the maximum forskolin-stimulated cAMP level as 100%.
-
Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the octreotide concentration.
-
Determine the IC50 value for octreotide's inhibition of adenylyl cyclase activity.
-
Western Blot Analysis of ERK Phosphorylation
This protocol details the detection of changes in the phosphorylation status of ERK1/2 in neuroendocrine tumor cells following treatment with octreotide.
Materials:
-
Neuroendocrine tumor cell line (e.g., BON-1, QGP-1).
-
Octreotide Acetate.
-
Serum-free cell culture medium.
-
Ice-cold PBS.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
ECL substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of octreotide for the desired time points.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer.
-
Scrape and collect the lysate, incubate on ice for 30 minutes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody (1:1000-1:2000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000-1:10,000 dilution) for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with anti-total ERK1/2 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
In Vivo Neuroendocrine Tumor Xenograft Model
This protocol outlines a general procedure for establishing a subcutaneous xenograft model of a human neuroendocrine tumor in immunodeficient mice and for evaluating the anti-tumor efficacy of octreotide.
Materials:
-
Human neuroendocrine tumor cell line (e.g., BON-1, H727).
-
Immunodeficient mice (e.g., nude or SCID mice, 4-6 weeks old).
-
Matrigel (optional).
-
Octreotide Acetate for injection.
-
Sterile PBS or saline.
-
Digital calipers.
Procedure:
-
Cell Preparation:
-
Culture tumor cells to 70-80% confluency.
-
Harvest cells, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 1-5 x 10⁷ cells/mL. The cell suspension can be mixed 1:1 with Matrigel.
-
-
Tumor Implantation:
-
Inject 100-200 µL of the cell suspension (containing 1-5 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W²)/2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 50-150 mm³), randomize mice into treatment and control groups.
-
Administer octreotide (e.g., subcutaneously, daily) or vehicle control.
-
-
Data Collection and Analysis:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Calculate tumor growth inhibition as a percentage reduction in tumor volume or weight compared to the control group.
-
In Vitro Hormone Secretion Assay (Growth Hormone)
This protocol describes a method to measure the inhibitory effect of octreotide on growth hormone (GH) secretion from a rat pituitary tumor cell line.
Materials:
-
GH3 rat pituitary tumor cell line.
-
Complete culture medium (e.g., F-12K with 15% horse serum and 2.5% fetal bovine serum).
-
Serum-free medium.
-
Octreotide Acetate.
-
Human GH ELISA kit.
-
24-well cell culture plates.
Procedure:
-
Cell Culture: Seed GH3 cells in a 24-well plate at a density of approximately 7.5 x 10⁴ cells/well and culture for 24 hours.
-
Wash and Treatment:
-
Gently wash the cells with serum-free medium.
-
Incubate the cells with various concentrations of octreotide in serum-free medium for a defined period (e.g., 24-72 hours).
-
-
Sample Collection: Collect the cell culture medium from each well.
-
GH Measurement: Determine the concentration of GH in the collected medium using a human GH ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the GH concentration to the total protein content of the cells in each well.
-
Calculate the percentage inhibition of GH secretion for each octreotide concentration compared to the untreated control.
-
Plot the percentage inhibition against the logarithm of the octreotide concentration to determine the IC50 value.
-
Caspase-3 Activity Assay
This protocol provides a colorimetric method to quantify the activity of caspase-3, a key executioner of apoptosis, in cells treated with octreotide.
Materials:
-
Neuroendocrine tumor cell line.
-
Octreotide Acetate.
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Induction of Apoptosis: Treat cells with octreotide for the desired time to induce apoptosis. Include an untreated control group.
-
Cell Lysis:
-
Harvest 1-5 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Assay Reaction:
-
Add 50-200 µg of protein from each cell lysate to a 96-well plate.
-
Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of 4 mM DEVD-pNA substrate (200 µM final concentration).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background reading from all samples.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the octreotide-treated samples to the untreated control.
-
References
Application of Octreotide in In-Vitro Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, is a crucial molecule in cancer research and therapy, particularly for neuroendocrine tumors (NETs).[1] Its therapeutic efficacy is primarily mediated through its high-affinity binding to somatostatin receptors (SSTRs), with a notable preference for subtypes SSTR2 and SSTR5, which are frequently overexpressed on the surface of various cancer cells.[1][2] This interaction initiates a cascade of intracellular signaling events that can culminate in the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cessation of hormone secretion.[3][4] In-vitro studies using cancer cell lines are fundamental to elucidating the precise mechanisms of octreotide's antitumor activity and for the preclinical evaluation of its therapeutic potential.
This document provides detailed application notes and protocols for the use of octreotide in in-vitro cancer cell line studies, summarizing key quantitative data and outlining methodologies for essential experiments.
Mechanism of Action
Octreotide exerts its anticancer effects through a multifaceted mechanism of action. Upon binding to SSTRs, particularly SSTR2, it triggers a series of intracellular events. These include the inhibition of adenylyl cyclase and the modulation of ion channel activity. A key pathway affected is the PI3K/Akt/mTOR signaling cascade, which is critical for cell survival and proliferation. Octreotide can also activate phosphotyrosine phosphatases (PTPs), which play a role in dephosphorylating growth factor receptors, thereby attenuating their proliferative signals. Furthermore, octreotide has been shown to induce a G0/G1 cell cycle block and promote apoptosis through the activation of caspases.
Octreotide signaling leading to antiproliferative and pro-apoptotic effects.
Quantitative Data Summary
The in-vitro effects of octreotide have been quantified across a variety of cancer cell lines. The following tables summarize these findings to facilitate comparison.
Table 1: Antiproliferative Effects of Octreotide on Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Octreotide Concentration | Observed Effect | Citation |
| HepG2 | Human Hepatocellular Carcinoma | 10⁻⁸ mol/L | Statistically significant inhibition of cellular proliferation. | |
| SMMC-7721 | Human Hepatocellular Carcinoma | 0.25 - 4.0 mg/L | Significant inhibition of proliferation. | |
| GBC-SD | Gallbladder Cancer | Not Specified | Inhibition of proliferation. | |
| FTC133, FTC236, FTC238 | Follicular Thyroid Cancer | 100 nmol to 1 µmol/mL | Inhibition of growth and invasion. | |
| SGC-7901 | Gastric Adenocarcinoma | Dose-dependent | Decreased ³H-thymidine incorporation, reflecting suppression of DNA synthesis. | |
| Caco-2, HT-29 | Colon Cancer | Time and dose-dependent | Inhibition of proliferation. | |
| PC-3 (SST2 transfected) | Pancreatic Cancer | 0.20 - 0.80 µg/mL | Higher inhibition rate compared to non-transfected cells. | |
| A549 | Non-Small Cell Lung Cancer | 96 h treatment | IC50 of 221.35 ± 10.60 nM for PTX-OCT conjugate. | |
| BON, QGP-1, LCC-18, H727, UMC-11 | Neuroendocrine Tumor | Up to 10 µM | No significant inhibition of proliferation observed in some studies. |
Table 2: Pro-Apoptotic Effects of Octreotide on Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Octreotide Concentration | Observed Effect | Citation |
| HepG2 | Human Hepatocellular Carcinoma | 10⁻⁸ mol/L | Early Apoptosis (Annexin-V positive): 7.2% ± 1.4%; Late Apoptosis (Annexin-V/PI positive): 15.3% ± 2.7%. | |
| Human Somatotroph Tumor Cells | Pituitary Tumor | 10 nM | Caspase-3 Activity: 160% ± 20% of basal; Cleaved Cytokeratin 18 Levels: 172% ± 25% of basal. | |
| SMMC-7721, HepG2 | Human Hepatocellular Carcinoma | 0.25 - 4.0 mg/L | Markedly increased apoptosis in a concentration-dependent manner. | |
| PC-3 (SST2 transfected) | Pancreatic Cancer | 0.80 µg/mL | Apoptosis rate of 14.18 ± 2.71% compared to 7.26 ± 1.28% in non-transfected cells. |
Table 3: Effects of Octreotide on Cell Cycle Distribution
| Cancer Cell Line | Cancer Type | Octreotide Concentration | Observed Effect | Citation |
| GH3 | Rat Pituitary Tumor | 100 ng/ml (24h) | 7.1% ± 1.4% increase in G0/G1 phase cells. | |
| CT26 | Mouse Colon Adenocarcinoma | In vivo treatment | Significant increase in G0/G1-phase fraction and decrease in S-phase fraction. | |
| AR42J | Rat Pancreatic Tumor | 1 µM (24h) | 53% decrease in the percentage of cells in S-phase. |
Experimental Protocols
Detailed methodologies for key in-vitro experiments to evaluate the effects of octreotide are provided below.
A standardized workflow for in-vitro evaluation of anticancer compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HepG2, SMMC-7721)
-
Complete culture medium
-
Octreotide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of octreotide for specified durations (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and plot against the log concentration of octreotide to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and differentiates between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Octreotide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of octreotide for a predetermined time to induce apoptosis. Include an untreated control group.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS, centrifuging at 300-500 x g for 5 minutes between washes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
Octreotide
-
PBS
-
70% ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with octreotide as required and harvest them.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol at 4°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the DNA content histograms to quantify the cell cycle distribution.
Conclusion
Octreotide demonstrates significant antiproliferative and pro-apoptotic effects in a wide range of cancer cell lines in vitro, primarily mediated through SSTR2 and SSTR5. The provided protocols offer standardized methods for researchers to investigate and quantify the in-vitro efficacy of octreotide. It is important to note that the responsiveness of cell lines to octreotide can vary, potentially due to differing SSTR expression levels. Therefore, characterization of SSTR expression in the chosen cell line is a critical preliminary step. These in-vitro studies are indispensable for advancing our understanding of octreotide's anticancer mechanisms and for the development of novel therapeutic strategies.
References
Application Notes and Protocols for Monitoring Octreotide Therapy Response
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for effectively monitoring patient response to Octreotide therapy. The following sections outline the key monitoring techniques, including biochemical marker analysis, functional and anatomical imaging, and clinical evaluation, complete with detailed experimental protocols and data presentation tables for comparative analysis.
Introduction to Octreotide Therapy and Monitoring
Octreotide, a synthetic somatostatin analog, is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly. It exerts its effects by binding to somatostatin receptors (SSTRs), primarily subtypes 2 and 5, leading to the inhibition of hormone secretion and tumor growth.[1] Effective monitoring of a patient's response to Octreotide is crucial for optimizing dosage, assessing treatment efficacy, and detecting potential adverse effects.[2] This involves a multi-faceted approach combining biochemical, radiological, and clinical assessments.
Biochemical Marker Monitoring
The monitoring of specific biochemical markers is fundamental to assessing the therapeutic efficacy of Octreotide. The choice of markers depends on the underlying condition being treated.
Markers for Acromegaly
In acromegaly, the primary goal is to normalize the levels of Growth Hormone (GH) and Insulin-like Growth Factor-1 (IGF-1).[3]
Table 1: Biochemical Targets for Acromegaly Treatment
| Biomarker | Target Level for Control | Notes |
| Growth Hormone (GH) | Nadir GH < 1.0 µg/L after an Oral Glucose Tolerance Test (OGTT) | Random GH levels can be variable due to pulsatile secretion.[4][5] |
| Insulin-like Growth Factor-1 (IGF-1) | Normal for age and sex | IGF-1 levels are more stable throughout the day and correlate well with clinical symptoms. |
Protocol 1: Growth Hormone (GH) and IGF-1 Monitoring in Acromegaly
Objective: To quantify serum GH and IGF-1 levels to assess the biochemical response to Octreotide therapy in patients with acromegaly.
Materials:
-
Centrifuge
-
Serum separator tubes
-
Apparatus for Oral Glucose Tolerance Test (OGTT) (75g glucose load)
-
Validated immunoassay kits for GH and IGF-1
-
Microplate reader
Procedure:
-
Patient Preparation:
-
The patient should fast overnight (at least 8 hours).
-
For long-acting release (LAR) formulations of Octreotide, blood samples should be drawn just before the next scheduled injection (trough level).
-
-
Sample Collection for IGF-1:
-
Draw 5-10 mL of venous blood into a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1000-2000 x g for 15 minutes.
-
Aliquot the serum into cryovials and store at -20°C or below until analysis.
-
-
Oral Glucose Tolerance Test (OGTT) for GH Suppression:
-
Collect a baseline (0 minutes) blood sample for GH measurement as described above.
-
Administer a 75g oral glucose load to the patient.
-
Collect subsequent blood samples at 30, 60, 90, and 120 minutes post-glucose administration for GH measurement.
-
Process and store the serum samples as described above.
-
-
Immunoassay Analysis:
-
Thaw serum samples at room temperature.
-
Perform the GH and IGF-1 assays according to the manufacturer's instructions for the specific immunoassay kits being used. Ensure appropriate quality controls and standards are included.
-
-
Data Interpretation:
-
Compare the patient's IGF-1 level to age- and sex-matched normal ranges.
-
Determine the nadir GH level from the OGTT. A nadir GH level below 1.0 µg/L is indicative of good biochemical control.
-
Monitoring should be performed every 3 to 6 months during the maintenance phase of therapy.
-
Markers for Neuroendocrine Tumors (NETs)
For NETs, Chromogranin A (CgA) is a general marker, while specific markers are measured based on the tumor type (e.g., 5-HIAA for carcinoid syndrome).
Table 2: Key Biochemical Markers for Neuroendocrine Tumors
| Biomarker | Associated Tumor Type | Normal Range (Example) | Notes |
| Chromogranin A (CgA) | General NET marker | ≤ 225 ng/mL | Levels can be elevated in other conditions and by certain medications (e.g., proton pump inhibitors). A >50% increase in CgA to an absolute value >100 ng/mL may indicate tumor progression. |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | Carcinoid Syndrome | Varies by laboratory | Measured in a 24-hour urine collection. |
| Vasoactive Intestinal Peptide (VIP) | VIPomas | Varies by laboratory | Periodic measurement is necessary to monitor tumor burden. |
| Gastrin | Gastrinomas | Varies by laboratory | Fasting serum levels are measured. |
Protocol 2: Chromogranin A (CgA) Measurement for NETs
Objective: To measure serum Chromogranin A levels as a biomarker for monitoring treatment response in patients with neuroendocrine tumors.
Materials:
-
Centrifuge
-
Serum separator tubes
-
Validated immunoassay kit for Chromogranin A
-
Microplate reader
Procedure:
-
Patient Preparation:
-
The patient should fast for at least 8 hours.
-
Proton pump inhibitors should be discontinued for at least two weeks prior to the test, if clinically feasible, as they can cause false-positive elevations.
-
For patients receiving somatostatin analogs, the timing of the blood draw should be coordinated with their treatment schedule.
-
-
Sample Collection:
-
Draw 5-10 mL of venous blood into a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1000-2000 x g for 15 minutes.
-
Aliquot the serum into cryovials and store at -20°C or below until analysis.
-
-
Immunoassay Analysis:
-
Thaw serum samples at room temperature.
-
Perform the CgA assay according to the manufacturer's instructions.
-
-
Data Interpretation:
-
Compare the patient's CgA level to the laboratory's reference range.
-
Serial measurements over time are more informative than a single value. A significant increase may indicate tumor progression, while a decrease can suggest a positive response to therapy. Monitoring is typically performed every 3 to 6 months.
-
Imaging Modalities for Response Assessment
Imaging plays a critical role in localizing tumors, assessing the extent of the disease, and monitoring the anatomical and functional response to Octreotide therapy.
Functional Imaging: Somatostatin Receptor Scintigraphy (SRS)
SRS, also known as an Octreotide scan, utilizes a radiolabeled somatostatin analog (e.g., Indium-111 pentetreotide) to visualize tumors expressing SSTRs. It is valuable for staging, detecting metastases, and determining if a patient is a suitable candidate for peptide receptor radionuclide therapy (PRRT). Gallium-68 DOTATATE PET/CT is a newer, more sensitive SSTR-based imaging technique.
Table 3: Comparison of Imaging Modalities for NETs
| Imaging Modality | Principle | Key Advantages | Key Limitations |
| Somatostatin Receptor Scintigraphy (SRS) / Octreotide Scan | Binds to SSTRs on tumor cells. | Whole-body imaging, good for assessing overall disease burden. | Lower spatial resolution than CT/MRI, radiation exposure. |
| Ga-68 DOTATATE PET/CT | PET imaging of SSTRs. | Higher sensitivity and spatial resolution than SRS. | Higher cost and limited availability in some centers. |
| Computed Tomography (CT) | Anatomical imaging using X-rays. | Excellent spatial resolution for assessing tumor size and anatomical relationships. | Radiation exposure, may not detect small or non-enhancing lesions. |
| Magnetic Resonance Imaging (MRI) | Anatomical imaging using magnetic fields. | Excellent soft-tissue contrast, no ionizing radiation. | Longer acquisition time, contraindicated in patients with certain metallic implants. |
Protocol 3: Somatostatin Receptor Scintigraphy (Octreotide Scan)
Objective: To visualize and assess the extent of somatostatin receptor-positive neuroendocrine tumors.
Materials:
-
Indium-111 pentetreotide (OctreoScan®)
-
Gamma camera with SPECT capabilities
-
Intravenous catheter and administration supplies
Procedure:
-
Patient Preparation:
-
Short-acting Octreotide should be discontinued for at least 24 hours before the radiotracer injection. Long-acting formulations may need to be withheld for a longer period, as determined by the referring physician.
-
Ensure the patient is well-hydrated before and after the injection to facilitate renal clearance of the radiotracer.
-
A mild laxative may be prescribed to reduce bowel activity, which can interfere with image interpretation.
-
-
Radiopharmaceutical Administration:
-
The standard adult dose is up to 6 mCi (222 MBq) of In-111 pentetreotide administered intravenously.
-
-
Imaging Acquisition:
-
Planar whole-body images are typically acquired at 4, 24, and sometimes 48 hours post-injection.
-
Single-Photon Emission Computed Tomography (SPECT) or SPECT/CT of specific regions of interest (e.g., abdomen, chest) is performed to improve localization and characterization of lesions.
-
Imaging parameters (e.g., matrix size, energy windows, acquisition time) should be set according to the manufacturer's recommendations and institutional protocols.
-
-
Image Interpretation:
-
Areas of increased radiotracer uptake are indicative of SSTR-positive tissue.
-
The intensity of uptake can be graded using the Krenning score, which compares tumor uptake to that of the liver and spleen. A Krenning score greater than 2 is often a prerequisite for considering PRRT.
-
Clinical Evaluation
Regular clinical assessment is essential to monitor for symptomatic changes and potential side effects of Octreotide therapy.
Table 4: Clinical Parameters for Monitoring
| Parameter | Assessment Frequency | Notes |
| Symptom Control | At each clinical visit | For carcinoid syndrome, assess flushing, diarrhea. For acromegaly, assess headache, soft tissue swelling, joint pain. |
| Blood Glucose | Baseline and periodically | Octreotide can cause both hypoglycemia and hyperglycemia. |
| Cardiac Function | Baseline and as clinically indicated | Bradycardia and conduction abnormalities can occur. |
| Gallbladder Ultrasound | Baseline and annually | Increased risk of cholelithiasis with long-term therapy. |
| Vitamin B12 Levels | Periodically | Octreotide can decrease vitamin B12 absorption. |
Visualizing Methodologies and Pathways
Signaling Pathway of Octreotide
Caption: Octreotide signaling pathway leading to inhibition of hormone release and cell proliferation.
Experimental Workflow for Biochemical Monitoring
Caption: General workflow for biochemical monitoring of patients undergoing Octreotide therapy.
Logical Relationship for Treatment Response Assessment
Caption: Integrated assessment of treatment response using multiple monitoring modalities.
References
- 1. carcinoid.org [carcinoid.org]
- 2. Octreotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Imaging methods: Diagnosing neuroendocrine tumours (NETs) [livingwithnets.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Monitoring of acromegaly: what should be performed when GH and IGF-1 levels are discrepant? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Octreotide Synthesis and Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for the synthesis and purification of Octreotide.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in Octreotide synthesis?
The primary hurdles in producing Octreotide include achieving high yield and purity due to incomplete reactions and side product formation.[1] Other common issues involve peptide aggregation and poor solubility of the linear peptide, incorrect or incomplete disulfide bond formation leading to dimers or isomers, and side reactions during the final acetylation step.[1] The removal of process-related impurities during purification also presents a considerable challenge, especially at a larger scale.[1]
Q2: What is the standard method for synthesizing Octreotide?
The most common method is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS).[2] This technique involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.[2]
Q3: Which resin is recommended for Octreotide synthesis?
A 2-chlorotrityl chloride (2-CTC) resin is highly recommended for synthesizing Octreotide, which has a C-terminal amino alcohol. This resin allows for the attachment of the initial amino alcohol and subsequent cleavage of the peptide under mild acidic conditions, which helps to minimize side reactions and preserve acid-labile side-chain protecting groups.
Q4: What are the common impurities found in synthetic Octreotide?
Impurities in synthetic Octreotide can be broadly categorized as process-related and degradation-related.
-
Process-related impurities: These include missing peptides (deletion sequences), broken peptides (truncated sequences), and inserted peptides.
-
Degradation-related impurities: These can arise from oxidation, hydrolysis, and disulfide bond mismatch.
-
Other specific impurities: Examples include the (N-O) acyl isomer of Octreotide, Ac-Octreotide, D-allo-Thr(6)-Octreotide, D-Cys(2)-Octreotide, D-Phe(3)-Octreotide, and Linear Octreotide.
Q5: Why is trifluoroacetic acid (TFA) used in the mobile phase for HPLC purification of Octreotide?
TFA is an ion-pairing agent that improves peak shape by masking residual silanol groups on the silica-based column packing, which can cause peak tailing. It also increases the retention of the peptide on the non-polar stationary phase and enhances the resolution between closely related peptides and their impurities.
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS)
Problem: Low Coupling Efficiency
-
Possible Causes:
-
Steric hindrance of amino acids.
-
Insufficient activation of the amino acid.
-
Poor resin swelling.
-
Presence of moisture.
-
-
Solutions:
-
Use a more potent coupling reagent: For difficult couplings, consider using HBTU, HATU, or HCTU instead of standard reagents like DCC/HOBt.
-
Double couple: Repeat the coupling step to drive the reaction to completion.
-
Monitor the reaction: Use the Kaiser (ninhydrin) test to confirm the presence of free primary amines on the resin before proceeding. A positive test indicates incomplete coupling.
-
Optimize solvent: Ensure the resin is adequately swelled. N-methylpyrrolidone (NMP) can sometimes be a better solvent than dimethylformamide (DMF).
-
Problem: Racemization
-
Possible Causes:
-
Over-activation of the amino acid.
-
Use of an inappropriate base.
-
-
Solutions:
-
Control the base: Use a non-nucleophilic base like diisopropylethylamine (DIEA) and avoid using it in excess.
-
Solvent choice: In some cases, using NMP instead of DMF can reduce racemization.
-
Disulfide Bond Formation (Cyclization)
Problem: Formation of Dimers and Oligomers
-
Possible Causes:
-
High concentration of the linear peptide during cyclization.
-
Incorrect pH of the reaction mixture.
-
-
Solutions:
-
High dilution: Perform the cyclization reaction at a very low peptide concentration to favor intramolecular over intermolecular disulfide bond formation.
-
Optimize pH: The optimal pH for air oxidation is typically between 8.0 and 9.0.
-
On-resin cyclization: Consider performing the cyclization while the peptide is still attached to the solid support, which can promote intramolecular reactions.
-
Problem: Incomplete Cyclization
-
Possible Causes:
-
Insufficient oxidation time.
-
Presence of reducing agents.
-
Steric hindrance.
-
-
Solutions:
-
Increase reaction time: Allow the oxidation reaction to proceed for a longer duration.
-
Ensure removal of reducing agents: Thoroughly remove any scavengers used during cleavage before proceeding to cyclization.
-
Use a different oxidizing agent: Besides air oxidation, other reagents like iodine, hydrogen peroxide, or potassium ferricyanide can be used.
-
HPLC Purification
Problem: Poor Peak Resolution
-
Possible Causes:
-
Inappropriate mobile phase gradient.
-
Suboptimal mobile phase pH.
-
Column overload.
-
-
Solutions:
-
Optimize the gradient: For peptides, a shallow gradient is often necessary. Try decreasing the rate of change of the organic solvent concentration.
-
Adjust mobile phase pH: Small adjustments to the pH can significantly affect the retention and resolution of peptides.
-
Reduce sample load: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
-
Elevate column temperature: Increasing the column temperature can improve peak shape and alter selectivity.
-
Problem: Peak Tailing
-
Possible Causes:
-
Secondary interactions with the column stationary phase.
-
Column contamination or degradation.
-
-
Solutions:
-
Use an ion-pairing agent: The addition of 0.1% TFA to the mobile phase is standard practice to improve peak shape.
-
Wash or replace the column: Wash the column with a strong solvent like 100% acetonitrile or isopropanol. If the problem persists, the column may need to be replaced.
-
Quantitative Data Summary
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | HPLC Purification |
| Typical Yield | >95% (per coupling step) | 36.3% - 78% (overall) |
| Purity (Crude) | 40-70% | >98% |
| Common Solvents | DMF, NMP, DCM | Acetonitrile, Water |
| Key Reagents | Fmoc-amino acids, HBTU, HATU, Piperidine, TFA | TFA |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Octreotide
-
Resin Swelling: Swell the 2-CTC resin in DMF for 30 minutes.
-
First Amino Acid Attachment: Attach the first Fmoc-protected amino alcohol (Fmoc-Threoninol) to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF. Perform this step twice, for 5 and 15 minutes respectively.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/DIEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing: Wash the resin with DMF and Dichloromethane (DCM).
-
Repeat: Repeat steps 3-5 for each amino acid in the Octreotide sequence.
Protocol 2: Cleavage from Resin
-
Washing: Wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA:TIS:H2O in a ratio of 95:2.5:2.5. The use of a scavenger like TIS is crucial for peptides containing tryptophan.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and incubate at room temperature for 1.5-2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Drying: Centrifuge the suspension to pellet the crude peptide, decant the ether, wash the pellet with cold ether, and dry under vacuum.
Protocol 3: Disulfide Bond Formation (Air Oxidation)
-
Dissolution: Dissolve the crude linear peptide in a large volume of water at a concentration of approximately 0.1 mg/mL.
-
pH Adjustment: Adjust the pH of the solution to 8.0-9.0 using a dilute ammonium hydroxide solution.
-
Oxidation: Stir the solution vigorously, open to the atmosphere, for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by RP-HPLC.
-
Lyophilization: Once the reaction is complete, freeze-dry the solution to obtain the crude cyclized Octreotide.
Protocol 4: HPLC Purification
-
System Setup:
-
Column: C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detection: UV at 210 nm or 220 nm.
-
Column Temperature: 35°C or 55°C.
-
-
Sample Preparation: Dissolve the crude cyclized Octreotide in a small amount of Mobile Phase A.
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample.
-
Apply a linear gradient from a low to a high percentage of Mobile Phase B. A shallow gradient is recommended for optimal separation.
-
-
Fraction Collection: Collect the fractions corresponding to the main Octreotide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Workflow for Octreotide Synthesis and Purification.
Caption: Troubleshooting Poor HPLC Resolution.
References
Optimizing Octreotide dosage for maximum therapeutic effect in acromegaly
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize octreotide dosage for maximum therapeutic effect in acromegaly.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental and clinical use of octreotide for acromegaly.
Q1: A patient's Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1) levels are not adequately controlled after the initial three months on the standard starting dose of Octreotide LAR (20 mg every 4 weeks). What are the next steps?
A1: If serum GH levels are not below 2.5 µg/L and IGF-1 levels are not normalized after the initial three months, a dose escalation should be considered.[1][2] The recommended course of action is to increase the Octreotide LAR dosage to 30 mg every 4 weeks.[1][2] Biochemical markers should be reassessed after another three months. If control is still not achieved, the dose can be further increased to a maximum of 40 mg every 4 weeks.[1] Some studies have shown that dose escalation up to 40 mg can lead to greater suppression of GH and IGF-1 levels and further tumor shrinkage in patients resistant to 30 mg.
Q2: A patient on a stable dose of Octreotide LAR is experiencing breakthrough symptoms towards the end of the 4-week injection cycle. How can this be managed?
A2: Breakthrough symptoms can occur as the drug concentration wanes. There are two primary strategies to manage this. The first is to supplement the long-acting formulation with rescue doses of short-acting subcutaneous octreotide. The second approach is to reduce the administration interval of the long-acting formulation from every 4 weeks to every 3 weeks.
Q3: A patient has achieved excellent biochemical control (GH <1 µg/L and normal IGF-1) on 20 mg of Octreotide LAR for over three months. Is dose reduction possible?
A3: Yes, if a patient demonstrates a strong and sustained response to 20 mg of Octreotide LAR, with GH levels suppressed below 1 µg/L and normalized IGF-1, a dose reduction to 10 mg every 4 weeks can be considered. This helps to find the lowest effective dose for long-term management and may reduce the risk of side effects.
Q4: A patient is experiencing significant gastrointestinal side effects (diarrhea, abdominal pain, nausea) after starting octreotide treatment. What can be done to mitigate these effects?
A4: Gastrointestinal side effects are common with somatostatin analogues. For patients initiating therapy with the immediate-release subcutaneous formulation, starting at a low dose (e.g., 50 mcg three times daily) can help them adapt. For patients on Octreotide LAR, these side effects are often transient. If they persist, ensure the injection technique is correct and consider symptomatic management. For the oral formulation, taking the capsules at least one hour before or two hours after a meal is crucial to maximize bioavailability and may influence gastrointestinal tolerance.
Q5: What is the protocol for switching a patient from immediate-release subcutaneous octreotide to the long-acting release (LAR) formulation?
A5: Before switching to Octreotide LAR, it is recommended to determine the patient's tolerance to octreotide with the subcutaneous formulation. The patient should be maintained on the subcutaneous solution for at least two weeks. If the drug is well-tolerated and a response is observed based on GH and IGF-1 levels, the patient can then be switched to Octreotide LAR at a starting dose of 20 mg intramuscularly every 4 weeks.
Frequently Asked Questions (FAQs)
Q1: What are the primary biochemical targets for determining the therapeutic efficacy of octreotide in acromegaly?
A1: The primary biochemical goals are the normalization of serum IGF-1 levels (adjusted for age and sex) and the suppression of random GH levels to less than 1.0 µg/L. Some guidelines also use a GH level of less than 2.5 µg/L as a target for dose adjustments.
Q2: How frequently should GH and IGF-1 levels be monitored during dose titration?
A2: During the initial phase of treatment or after a dose adjustment, GH and IGF-1 levels should be monitored frequently to guide titration. For subcutaneous octreotide, monitoring every two weeks is recommended. For Octreotide LAR, assessment is typically done after three months at a new dose level. Once a stable and effective dose is established, monitoring can be extended to every 3 to 6 months.
Q3: What is the maximum recommended dose of Octreotide LAR for acromegaly?
A3: The maximum recommended dose of Octreotide LAR is 40 mg administered every 4 weeks. Doses higher than 40 mg are generally not recommended as they have not been shown to provide significant additional benefit.
Q4: Can octreotide treatment lead to tumor shrinkage?
A4: Yes, octreotide treatment can lead to a reduction in pituitary tumor volume. Significant tumor shrinkage (>20%) has been observed in a majority of patients treated with Octreotide LAR. This effect is an important aspect of its therapeutic efficacy, especially in patients who are not candidates for surgery.
Q5: What are the common side effects associated with long-term octreotide therapy?
A5: Long-term octreotide therapy is generally well-tolerated. The most common side effects are gastrointestinal (diarrhea, abdominal pain, nausea, flatulence), which are often mild and transient. Other potential side effects include gallbladder issues such as sludge or gallstones, alterations in glucose metabolism (hypoglycemia or hyperglycemia), and bradycardia. Hypothyroidism has also been reported.
Data Presentation
Table 1: Octreotide LAR Dosing and Titration Strategy
| Parameter | Dosage and Administration Guidelines |
| Initial Dose | 20 mg intramuscularly every 4 weeks. |
| Dose Titration | After 3 months, based on GH and IGF-1 levels and clinical symptoms. |
| Dose Increase | If GH > 2.5 µg/L or IGF-1 is elevated, increase dose to 30 mg every 4 weeks. |
| Further Increase | If control is still inadequate, may increase to a maximum of 40 mg every 4 weeks. |
| Dose Decrease | If GH ≤ 1 µg/L and IGF-1 is normal, consider reducing dose to 10 mg every 4 weeks. |
Table 2: Efficacy of Different Octreotide LAR Doses on Biochemical Control
| Dosage | GH Control (<2.5 µg/L) | IGF-1 Normalization | Tumor Volume Reduction (>20%) |
| 20-30 mg/4 weeks | 33% - 75% of patients. | 38% - 85% of patients. | ~75% of patients after 48 weeks. |
| Dose Escalation to 40 mg/4 weeks (in partial responders) | Further suppression of GH levels observed. | Further suppression of IGF-1 levels observed. | Greater tumor shrinkage reported. |
Experimental Protocols
Protocol 1: Measurement of Serum Growth Hormone (GH)
-
Objective: To quantify the concentration of GH in serum to assess disease activity and response to therapy.
-
Methodology:
-
Sample Collection: Collect blood samples in a serum separator tube. For random GH levels, the timing can be flexible, but consistency is key for longitudinal monitoring. For a GH suppression test, samples are taken at baseline and at specific intervals after an oral glucose load.
-
Sample Processing: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 1000-2000 x g for 10 minutes. Separate the serum and store at -20°C or colder until analysis.
-
Assay: Use a highly sensitive, two-site immunometric assay (e.g., ELISA or chemiluminescence immunoassay). It is crucial to use the same assay for a given patient over time to ensure comparability of results.
-
Data Interpretation: Compare the results to the therapeutic targets (e.g., random GH < 1.0 µg/L).
-
Protocol 2: Measurement of Serum Insulin-like Growth Factor 1 (IGF-1)
-
Objective: To measure the concentration of IGF-1 in serum, which reflects the 24-hour integrated GH secretion and is a reliable marker of disease activity.
-
Methodology:
-
Sample Collection: Collect a random blood sample in a serum separator tube. Fasting is not required.
-
Sample Processing: Process the sample as described for GH measurement.
-
Assay: Use a reliable immunoassay. It is important to dissociate IGF-1 from its binding proteins (IGFBPs) before measurement to ensure accuracy. Modern assays typically include a step to achieve this.
-
Data Interpretation: The measured IGF-1 level should be compared to an age- and sex-matched reference range. Normalization of the IGF-1 level is a key therapeutic goal.
-
Protocol 3: Oral Glucose Tolerance Test (OGTT) for GH Suppression
-
Objective: To assess the suppressibility of GH secretion, which is characteristically impaired in active acromegaly.
-
Methodology:
-
Patient Preparation: The patient should fast overnight (at least 8 hours).
-
Procedure:
-
Obtain a baseline (0 minute) blood sample for GH and glucose measurement.
-
Administer a 75g oral glucose load.
-
Collect blood samples at 30, 60, 90, and 120 minutes after the glucose load for GH measurement.
-
-
Data Interpretation: In a healthy individual, GH levels should suppress to below a certain threshold (e.g., <0.3 µg/L with sensitive assays). The lowest GH value (nadir) during the test is reported. Failure to suppress GH to the target level is indicative of active disease.
-
Mandatory Visualizations
Caption: Workflow for dose titration of Octreotide LAR in acromegaly.
Caption: Mechanism of action of octreotide in inhibiting GH secretion.
Caption: Logical guide for troubleshooting poor response to octreotide.
References
Technical Support Center: Overcoming Challenges in the Clinical Application of Octreotide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octreotide.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for Octreotide?
A1: Octreotide is a synthetic somatostatin analog that exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5. This binding initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase and the modulation of ion channels. These actions lead to the suppression of various hormones, such as growth hormone (GH), insulin, and glucagon, and can also have anti-proliferative effects in cells expressing these receptors.[1]
Q2: What are the common formulations of Octreotide used in clinical and research settings?
A2: Octreotide is available in two main formulations: an immediate-release (IR) formulation for subcutaneous injection and a long-acting release (LAR) formulation for deep intramuscular injection. The LAR formulation is designed to release the drug slowly over a period of four weeks, reducing the frequency of administration.[2][3] Researchers should be aware that in vitro release kinetics of LAR formulations can be complex and may require specific formulation techniques to control the release rate.[2][3]
Q3: What are the most common adverse effects observed with Octreotide therapy?
A3: The most frequently reported side effects are gastrointestinal in nature, including diarrhea, abdominal pain, nausea, and flatulence. Biliary disorders, such as cholelithiasis (gallstones), are also common with long-term use. Other notable side effects include alterations in glucose metabolism (hyperglycemia and hypoglycemia), hypothyroidism, and injection site reactions.
Q4: How should patients be monitored during Octreotide therapy?
A4: Regular monitoring is crucial to ensure efficacy and manage potential side effects. For acromegaly, serum GH and IGF-1 levels should be monitored. In patients with carcinoid tumors, urinary 5-hydroxyindoleacetic acid (5-HIAA), plasma serotonin, and substance P can be tracked. For VIPomas, plasma vasoactive intestinal peptide (VIP) levels are monitored. Additionally, all patients on long-term therapy should have their thyroid function, vitamin B12 levels, and gallbladder (via ultrasound) monitored periodically. Blood glucose levels should also be checked regularly, especially in diabetic patients.
Troubleshooting Guide
Problem 1: Suboptimal therapeutic response or suspected resistance to Octreotide.
-
Possible Cause 1: Low or absent SSTR2 expression. The efficacy of Octreotide is dependent on the expression of SSTR2 on target cells.
-
Troubleshooting Step: Verify SSTR2 expression in your cell line or tumor tissue using techniques like qPCR, Western blot, or immunohistochemistry. Some established neuroendocrine tumor cell lines have been shown to have significantly lower SSTR expression compared to human tumors.
-
-
Possible Cause 2: Tachyphylaxis. Prolonged exposure to Octreotide can lead to a rapid decrease in drug effect, a phenomenon known as tachyphylaxis.
-
Troubleshooting Step: In a clinical setting, this may be managed by adjusting the dose or temporarily discontinuing and then reintroducing the therapy. In a research context, consider time-course experiments to determine the optimal duration of treatment before the onset of tachyphylaxis.
-
-
Possible Cause 3: Incorrect Dosage. The administered dose may be too low to elicit a therapeutic response.
-
Troubleshooting Step: Review the dosing guidelines for the specific indication and consider dose escalation based on clinical or experimental response.
-
Problem 2: Unexpected or off-target effects in cell culture experiments.
-
Possible Cause 1: High concentrations of Octreotide. Off-target effects can occur, especially at high concentrations.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration range for your experiments. Unexpected effects could include changes in cell morphology or adhesion.
-
-
Possible Cause 2: Cell line-specific characteristics. The observed effects may be unique to your chosen cell line.
-
Troubleshooting Step: Confirm that the observed effects are on-target by using a specific SSTR2/SSTR5 antagonist to see if the effects are reversed. Utilize a control cell line known to be negative for SSTR2 and SSTR5 expression.
-
-
Possible Cause 3: Degradation of Octreotide. Improper storage or handling can lead to the degradation of the compound.
-
Troubleshooting Step: Ensure that your Octreotide stock solution is prepared and stored according to the manufacturer's instructions.
-
Problem 3: Difficulty in achieving a stable, long-acting release profile with in-house prepared Octreotide microspheres.
-
Possible Cause: Rapid release due to large pore formation in the microspheres.
-
Troubleshooting Step: Employ techniques such as annealing the microspheres at an elevated temperature (e.g., 50°C) or adding sodium chloride to the inner water phase during formulation to reduce pore size and slow the drug release rate.
-
Data Presentation
Table 1: Recommended Dosing for Octreotide LAR in Different Conditions
| Condition | Initial Dose | Dose Adjustment | Maximum Dose |
| Acromegaly | 20 mg IM every 4 weeks for 3 months | Titrate up or down to 10-30 mg IM every 4 weeks based on GH and IGF-1 levels. | 40 mg every 4 weeks |
| Carcinoid Tumors | 20 mg IM every 4 weeks | May be increased to 30 mg every 4 weeks if symptoms are inadequately controlled. | 30 mg every 4 weeks |
| VIPomas | 20 mg IM every 4 weeks | May be increased to 30 mg every 4 weeks if symptoms are inadequately controlled. | 30 mg every 4 weeks |
Table 2: Common Adverse Events Associated with Octreotide Therapy
| Adverse Event Category | Specific Events | Incidence |
| Gastrointestinal | Diarrhea, Abdominal Pain, Nausea, Constipation, Flatulence | Very Common (>10%) |
| Dyspepsia, Vomiting, Bloating, Steatorrhea | Common (1-10%) | |
| Biliary Disorders | Cholelithiasis (Gallstones) | Common (1-10%) |
| Metabolism and Nutrition | Hyperglycemia, Hypoglycemia | Common (1-10%) |
| Nervous System | Headache, Dizziness | Very Common (>10%) |
| General Disorders | Injection Site Pain | Very Common (>10%) |
| Fatigue | Common (1-10%) | |
| Endocrine | Hypothyroidism | Common (1-10%) |
| Cardiac | Bradycardia, Arrhythmia | Common (1-10%) |
Experimental Protocols
1. Radioimmunoassay (RIA) for Growth Hormone (GH) Measurement
This protocol provides a general framework for a competitive binding RIA to determine GH concentrations in serum samples.
-
Principle: This assay is based on the competition between unlabeled GH in the sample and a fixed amount of radiolabeled GH for a limited number of binding sites on a GH-specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled GH in the sample.
-
Materials:
-
GH-specific polyclonal antibody
-
¹²⁵I-labeled GH (tracer)
-
GH standards of known concentrations
-
Patient serum samples
-
Assay buffer (e.g., phosphate buffer with BSA)
-
Second antibody (e.g., goat anti-rabbit IgG) for precipitation
-
Polyethylene glycol (PEG) to enhance precipitation
-
Gamma counter
-
-
Procedure:
-
Preparation: Reconstitute and dilute standards, controls, and antibodies to their working concentrations in assay buffer.
-
Assay Setup:
-
Pipette assay buffer, standards, controls, and patient samples into appropriately labeled tubes.
-
Add the primary GH antibody to all tubes except the "total counts" tubes.
-
Vortex and incubate for 16-24 hours at 4°C.
-
-
Addition of Tracer: Add a specific amount of ¹²⁵I-labeled GH to all tubes.
-
Second Incubation: Vortex and incubate for another 16-24 hours at 4°C.
-
Precipitation: Add the second antibody and PEG to all tubes except the "total counts" tubes to precipitate the antibody-bound GH complex.
-
Centrifugation: Incubate and then centrifuge the tubes to pellet the precipitate.
-
Decanting: Carefully decant the supernatant.
-
Counting: Measure the radioactivity in the pellet of each tube using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of tracer bound versus the concentration of the GH standards.
-
Determine the GH concentration in patient samples by interpolating their percentage of bound tracer from the standard curve.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Insulin-Like Growth Factor 1 (IGF-1) Measurement
This protocol outlines a sandwich ELISA for the quantitative measurement of IGF-1 in serum or plasma.
-
Principle: The microtiter wells are pre-coated with a monoclonal antibody specific for IGF-1. IGF-1 in the sample binds to this antibody. A second, biotinylated antibody that also recognizes IGF-1 is then added, followed by a streptavidin-HRP conjugate. The addition of a substrate results in a color change that is proportional to the amount of IGF-1 in the sample.
-
Materials:
-
IGF-1 ELISA kit (containing pre-coated microplate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)
-
Patient serum or plasma samples
-
Microplate reader
-
-
Procedure:
-
Sample Preparation: Acidify and then neutralize patient samples, standards, and controls to dissociate IGF-1 from its binding proteins.
-
Assay Setup:
-
Add the prepared standards, controls, and samples to the appropriate wells of the microplate.
-
Incubate as per the kit instructions (e.g., 1-2 hours at room temperature).
-
-
Washing: Wash the wells multiple times with the provided wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate to each well and incubate in the dark.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the IGF-1 standards.
-
Calculate the IGF-1 concentration in the patient samples from the standard curve.
-
3. Cell Viability/Proliferation Assay (MTT Assay)
This protocol is to assess the anti-proliferative effects of Octreotide on a responsive cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.
-
Materials:
-
SSTR2-expressing cell line (e.g., BON-1, QGP-1)
-
Cell culture medium and supplements
-
Octreotide
-
MTT reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Octreotide. Include a vehicle-only control.
-
Incubation: Incubate the cells for a defined period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle control.
-
Plot the cell viability against the log of the Octreotide concentration and fit a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Octreotide Signaling Pathway.
Caption: Troubleshooting Workflow for Suboptimal Response.
References
Improving the stability of Octreotide formulations for research use
Technical Support Center: Stabilizing Octreotide Formulations
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of octreotide formulations for research use. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause octreotide degradation in research formulations?
A1: The stability of octreotide, a synthetic octapeptide, is primarily influenced by pH, temperature, light, and interactions with excipients.[1] The main chemical degradation pathways include:
-
Hydrolysis: Cleavage of amide bonds within the peptide structure is a significant issue. This process is accelerated at both acidic and alkaline pH.[2][3]
-
Oxidation: While less emphasized in the provided context, peptides containing residues like tryptophan and cysteine (octreotide has both) are generally susceptible to oxidation.
-
Acylation: This is a critical issue in sustained-release formulations, particularly those using polyester-based polymers like poly(lactic-co-glycolic acid) (PLGA). Acidic byproducts from polymer degradation can catalyze the acylation of octreotide, leading to impurities.[4][5]
-
Racemization and Deamidation: These stereochemical transformations can occur under various conditions, potentially altering the peptide's structure and biological activity.
Q2: What is the optimal pH and temperature for storing octreotide solutions?
A2: For optimal stability in aqueous solutions, octreotide should be maintained at a pH of approximately 4.0. Degradation is known to accelerate as the pH moves towards neutral or alkaline conditions.
For storage temperature:
-
Long-term: Store solid octreotide and stock solutions at -20°C or -80°C.
-
Short-term (Solid): Refrigerate at 2°C to 8°C (36°F to 46°F).
-
Reconstituted Solutions: If not used immediately, solutions can be stored at room temperature (20°C to 30°C) for up to 14 days if protected from light. However, refrigeration is generally recommended to slow degradation.
Q3: What are the common degradation products of octreotide I should be aware of?
A3: Key degradation products identified in stability studies include:
-
Acylated Octreotide: Variants where an acetyl group is added, often at the N-terminal or lysine residue, especially in PLGA formulations.
-
Linear Octreotide: Formed by the hydrolysis of a ring amide bond under acidic or alkaline conditions.
-
Desulfurized Octreotide: A product resulting from the cleavage of the critical Cys-Cys disulfide bond.
-
[des-Thr-ol]8-OCT: A degradant formed at elevated temperatures.
Section 2: Troubleshooting Guide
Q1: My octreotide solution has turned cloudy or shows precipitation. What happened and what should I do?
A1: Cloudiness or precipitation indicates physical instability.
-
Cause 1: Solvent Polarity Shock. This is common when adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer or cell culture medium. The rapid change in solvent polarity causes the peptide to precipitate.
-
Solution: Lower the stock concentration, add the stock to a larger volume of the aqueous medium while mixing, or gently vortex immediately after addition to ensure even dispersion.
-
-
Cause 2: pH Shift. If the final pH of the solution is not optimal (around 4.0), octreotide's solubility can decrease, leading to precipitation.
-
Solution: Ensure your final formulation is buffered to pH 4.0 using a suitable buffer system like acetate.
-
-
Cause 3: Temperature. Improper storage temperatures can lead to degradation and aggregation.
-
Solution: Always adhere to recommended storage temperatures (refrigerated for short-term, frozen for long-term). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
Q2: I'm observing a loss of octreotide potency in my bioassay. What are the potential chemical causes?
A2: A loss of potency is a direct indicator of chemical degradation.
-
Cause 1: Hydrolysis/Cleavage. The most likely cause in aqueous solutions is the cleavage of the disulfide bond or hydrolysis of the peptide backbone, which inactivates the molecule. This is accelerated by non-optimal pH and the presence of certain additives like sodium bisulfite.
-
Solution: Prepare fresh solutions in a stability-indicating buffer (e.g., acetate buffer, pH 4.0). Avoid incompatible excipients; for instance, octreotide stability is decreased in the presence of sodium bisulfite in a concentration-dependent manner.
-
-
Cause 2: Acylation. If you are working with a sustained-release formulation (e.g., PLGA microspheres), acylated impurities may have formed. These can have altered biological activity.
-
Solution: Analyze your formulation using a stability-indicating HPLC method to quantify the presence of acylated species. Consider strategies to minimize peptide-polymer interactions, such as PEGylation.
-
Q3: My HPLC chromatogram shows unexpected new peaks. How can I identify them?
A3: Unexpected peaks typically represent degradation products or impurities.
-
Solution: The primary method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio of the new peaks to the parent octreotide molecule, you can deduce the chemical modification (e.g., addition of an acetyl group, loss of a water molecule). Forced degradation studies (exposing octreotide to acid, base, heat, and oxidative stress) can help systematically generate and identify potential degradants.
Section 3: Data Presentation & Visualizations
Quantitative Stability Data
Table 1: Effect of pH on Octreotide Stability
| pH | Buffer System | Temperature (°C) | Half-life for Degradation | Reference |
|---|---|---|---|---|
| 2.5 | (Not Specified) | 55 | 27.1 days | |
| 4.0 | Acetate | 55 | 60.3 days | |
| 7.4 | Phosphate | 55 | 4.6 days |
| 9.0 | (Not Specified) | 55 | 1.2 days | |
This table clearly shows that octreotide is most stable at pH 4.0.
Table 2: Effect of Sodium Bisulfite (SBS) on Octreotide Stability
| Final SBS Concentration | Storage Conditions | % Octreotide Remaining (Day 10) | Reference |
|---|---|---|---|
| 0 mg/mL | Room Temperature, Protected from Light | ~100% | |
| 0.1 mg/mL | Room Temperature, Protected from Light | Significant Decrease | |
| 0.3 mg/mL | Room Temperature, Protected from Light | Significant Decrease |
| 0.5 mg/mL | Room Temperature, Protected from Light | Significant Decrease | |
This table highlights the incompatibility of octreotide with sodium bisulfite, a common antioxidant excipient.
Visualizations
Section 4: Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Octreotide
This protocol provides a general framework for a reversed-phase high-performance liquid chromatography (RP-HPLC) method to separate octreotide from its degradation products, such as acylated forms.
-
Objective: To quantify the purity of octreotide in a formulation and detect the presence of degradation products.
-
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Octreotide reference standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
-
Mobile Phase:
-
Mobile Phase A: 95% Water, 5% ACN + 0.1% Formic Acid
-
Mobile Phase B: 100% ACN + 0.1% Formic Acid
-
-
Method:
-
Sample Preparation: Dilute the octreotide formulation sample to a known concentration (e.g., 100 µg/mL) using Mobile Phase A or an appropriate buffer (e.g., acetate buffer, pH 4.0).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 210 nm
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% B to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
-
Data Analysis:
-
Run a blank (diluent) and a reference standard to determine the retention time of the main octreotide peak.
-
Analyze the sample chromatogram. The area of the main peak corresponds to intact octreotide.
-
Any additional peaks are potential impurities or degradants. Calculate their area as a percentage of the total peak area to determine the purity profile.
-
For stability studies, analyze samples at various time points and storage conditions to track the decrease in the main peak area and the increase in impurity peaks.
-
Protocol 2: Assessing Octreotide Solubility and Preventing Precipitation
-
Objective: To determine the optimal conditions for dissolving octreotide and preventing its precipitation in an aqueous research formulation.
-
Materials:
-
Octreotide acetate powder
-
Solvents: DMSO, sterile water, 10% acetic acid
-
Buffers: Acetate buffer (pH 4.0), Phosphate-buffered saline (PBS, pH 7.4)
-
Vortex mixer, sonicator, pH meter
-
-
Method:
-
Solvent Screening:
-
Attempt to dissolve a small, known amount of octreotide powder in different solvents (DMSO, water, 10% acetic acid) to a high concentration (e.g., 10 mg/mL).
-
Use gentle warming (37°C) or sonication to aid dissolution. Observe and record solubility. DMSO is often the most effective for creating a high-concentration stock.
-
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in the chosen solvent (e.g., DMSO).
-
Dilution into Aqueous Buffers:
-
Pipette a small volume of the aqueous buffer (e.g., 1 mL of acetate buffer pH 4.0 or PBS pH 7.4) into a microcentrifuge tube.
-
While vortexing the buffer, slowly add a small aliquot of the octreotide stock solution to achieve the desired final concentration.
-
Continue vortexing for 30 seconds.
-
-
Observation:
-
Visually inspect the solution immediately for any signs of precipitation or cloudiness.
-
Let the solution sit at room temperature for 1 hour and inspect again.
-
Compare the clarity of the solution in the pH 4.0 buffer versus the pH 7.4 buffer. Greater stability and solubility are expected at pH 4.0.
-
-
-
Troubleshooting:
-
If precipitation occurs, repeat the dilution step by adding the stock solution to a larger volume of buffer or by using a more dilute stock solution to minimize the solvent shock effect.
-
References
Refinements to the protocol for Octreotide administration to minimize side effects
For researchers, scientists, and drug development professionals utilizing Octreotide, this technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to refine administration protocols and minimize side effects in experimental settings.
This guide offers practical, evidence-based solutions to common challenges encountered during Octreotide administration, supported by detailed experimental protocols and quantitative data.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during Octreotide administration in a question-and-answer format.
Gastrointestinal Side Effects
Question: We are observing a high incidence of diarrhea, abdominal pain, and nausea in our subjects shortly after Octreotide administration. How can we mitigate these gastrointestinal (GI) side effects?
Answer: Gastrointestinal disturbances are among the most common side effects of Octreotide, occurring in 34% to 61% of patients.[1] These effects are generally transient and mild to moderate in severity. The following protocol refinements can help minimize their occurrence and severity:
-
Dose Titration: Initiate treatment with a low dose of Octreotide and gradually titrate upwards. This allows the subject to adapt to the medication. A common starting dose is 50 mcg administered subcutaneously once or twice daily, which can be gradually increased based on tolerability and therapeutic goals.[2]
-
Timing of Administration: Administering subcutaneous Octreotide injections between meals or at bedtime can reduce the incidence of GI side effects.[3][4] This avoids the peak drug concentration coinciding with food intake, which can exacerbate symptoms.
-
Dietary Modifications: Advise subjects to consume smaller, more frequent meals and to avoid high-fat foods, as Octreotide can alter fat absorption.[5] In cases of steatorrhea (excessive fat in feces), a reduction in dietary fat may be beneficial.
-
Formulation Consideration: Long-acting release (LAR) formulations of Octreotide may be associated with a lower incidence of some GI side effects compared to the immediate-release formulation, although this can vary.
Experimental Protocol to Mitigate Gastrointestinal Side Effects:
-
Baseline Assessment: Record baseline GI symptoms for each subject for 3-5 days prior to initiating Octreotide.
-
Initiation and Titration:
-
Begin with a subcutaneous injection of 50 mcg of immediate-release Octreotide twice daily.
-
Administer injections at least 1 hour before or 2 hours after meals.
-
If tolerated after 3 days, increase the dose by 50 mcg per injection every 3-5 days until the target therapeutic dose is reached.
-
-
Symptom Monitoring: Subjects should maintain a daily diary to record the incidence and severity of nausea, diarrhea, and abdominal pain.
-
Dietary Intervention: Provide subjects with dietary guidelines recommending small, frequent, low-fat meals.
-
Switch to LAR (if applicable): If long-term administration is planned and GI side effects persist with the immediate-release formulation, consider transitioning to an Octreotide LAR formulation after establishing tolerance to the drug.
Gallbladder and Biliary Tract Complications
Question: What is the risk of gallstone formation with long-term Octreotide administration, and how can we monitor for and potentially prevent this?
Answer: Long-term Octreotide therapy is associated with a significant risk of developing gallstones (cholelithiasis) and biliary sludge. The incidence of gallstones can be as high as 15% to 30% in long-term recipients. This is primarily due to Octreotide's inhibition of gallbladder contractility and alteration of bile secretion.
Monitoring Protocol for Biliary Complications:
-
Baseline Ultrasound: Perform a gallbladder ultrasound on all subjects prior to initiating long-term Octreotide therapy to document baseline status.
-
Periodic Ultrasound: Conduct follow-up gallbladder ultrasounds every 6 to 12 months for the duration of the study.
-
Symptom Monitoring: Instruct subjects to report any symptoms of biliary colic, such as sudden, severe pain in the upper right abdomen, nausea, and vomiting.
Experimental Protocol to Assess Octreotide's Effect on Gallbladder Motility:
-
Subject Preparation: Subjects should fast for at least 8 hours prior to the study.
-
Baseline Gallbladder Volume: Measure fasting gallbladder volume using real-time ultrasonography. The volume can be calculated using the ellipsoid method (length x width x height x 0.52).
-
Standardized Meal: Provide a standardized meal to stimulate gallbladder contraction. A liquid meal with a known fat content is often used.
-
Postprandial Gallbladder Volume: Measure gallbladder volume at 15, 30, 45, 60, 90, and 120 minutes after the meal.
-
Octreotide Administration: Administer a single subcutaneous dose of Octreotide (e.g., 100 mcg).
-
Repeat Assessment: After a washout period (if applicable) or on a separate occasion, repeat steps 1-4 following Octreotide administration to compare gallbladder ejection fraction with and without the drug.
-
Data Analysis: Calculate the gallbladder ejection fraction (GBEF) as: [(Fasting Volume - Minimum Postprandial Volume) / Fasting Volume] x 100. A significant reduction in GBEF after Octreotide administration indicates impaired motility.
While no definitive preventative strategy has been established, some studies suggest that periodic cessation of Octreotide treatment or timing injections in relation to meals might reduce the incidence of gallstones.
Injection Site Reactions
Question: Our subjects are reporting pain, stinging, and redness at the injection site. What are the best practices to minimize these local reactions?
Answer: Injection site pain is a common but usually transient side effect of subcutaneous Octreotide administration. The following refinements to the injection protocol can significantly improve subject comfort:
-
Allow Solution to Reach Room Temperature: Before injection, allow the Octreotide solution to warm to room temperature. Injecting a cold solution can be more painful.
-
Rotate Injection Sites: Systematically rotate the injection sites to avoid repeated trauma to the same area. Common sites include the abdomen, thighs, and upper arms.
-
Slow Injection: Administer the injection slowly to allow the tissue to accommodate the fluid.
-
Smallest Effective Volume: Use the smallest volume necessary to deliver the prescribed dose.
-
Post-Injection Massage: Gently rubbing the injection site for a few seconds after the injection can help alleviate discomfort.
Detailed Protocol for Subcutaneous Octreotide Injection:
-
Preparation:
-
Remove the Octreotide vial from the refrigerator and allow it to sit at room temperature for 30-60 minutes.
-
Visually inspect the solution for particulate matter and discoloration.
-
Select an appropriate injection site (e.g., quadrant of the abdomen).
-
Cleanse the site with an alcohol swab and allow it to air dry.
-
-
Administration:
-
Pinch a fold of skin at the injection site.
-
Insert the needle at a 45- to 90-degree angle to the skin surface.
-
Inject the medication slowly over 5-10 seconds.
-
Withdraw the needle and apply gentle pressure with a sterile gauze pad. Do not rub vigorously.
-
-
Post-Administration:
-
Record the injection site in a log to ensure proper rotation.
-
Instruct the subject to monitor the site for any signs of severe or persistent reaction.
-
Glycemic Control
Question: We have observed both hypoglycemia and hyperglycemia in our subjects receiving Octreotide. What is the mechanism, and how should we manage glycemic fluctuations?
Answer: Octreotide can cause both hypoglycemia and hyperglycemia by altering the balance of counter-regulatory hormones, primarily by inhibiting the release of insulin and glucagon. Hypoglycemia may occur in about 3% of patients, while hyperglycemia can be seen in approximately 16%.
Management Protocol for Glycemic Changes:
-
Baseline Glucose Monitoring: Obtain baseline fasting blood glucose and HbA1c levels for all subjects.
-
Regular Monitoring:
-
For subjects without diabetes, monitor fasting blood glucose weekly for the first month of treatment and then periodically thereafter.
-
For subjects with pre-existing diabetes, more frequent blood glucose monitoring is essential, especially upon initiation and dose adjustment of Octreotide.
-
-
Dose Adjustment of Antidiabetic Medications: In subjects with diabetes, Octreotide may decrease insulin requirements. Be prepared to adjust the dosage of insulin or oral hypoglycemic agents in consultation with an endocrinologist.
-
Troubleshooting Hypoglycemia: If a subject experiences symptoms of hypoglycemia (e.g., dizziness, sweating, tremors), confirm with a blood glucose measurement and treat with oral glucose. In severe cases, intravenous dextrose may be necessary.
-
Troubleshooting Hyperglycemia: Persistent hyperglycemia may require the initiation or adjustment of antidiabetic medication.
Quantitative Data on Octreotide Side Effects
The following tables summarize the incidence of common side effects associated with different formulations and dosages of Octreotide.
Table 1: Incidence of Common Side Effects with Immediate-Release Octreotide in Acromegalic Patients
| Side Effect | Incidence (%) |
| Diarrhea/Loose Stools | 34 - 61 |
| Abdominal Discomfort | 34 - 61 |
| Nausea | 34 - 61 |
| Sinus Bradycardia (<50 bpm) | 25 |
| Hyperglycemia | 16 |
| Hypothyroidism (biochemical) | 12 |
| Conduction Abnormalities | 10 |
| Arrhythmias | 9 |
| Goiter | 8 |
| Dizziness | 6 |
| Headache | 6 |
| Hypoglycemia | 3 |
Data compiled from multiple sources.
Table 2: Incidence of Biliary Tract Abnormalities with Long-Term Octreotide Therapy
| Biliary Abnormality | Incidence (%) in Patients on Therapy ≥ 12 months |
| Gallstones | 27 |
| Biliary Sludge without Stones | 24 |
| Biliary Duct Dilatation | 12 |
| Total Biliary Abnormalities | 52 |
Data from clinical trials primarily in patients with acromegaly or psoriasis.
Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling Pathway
Octreotide exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cellular proliferation.
Caption: Octreotide binding to SSTR2/5 activates G-proteins, leading to inhibition of adenylyl cyclase, reduced cAMP and PKA activity, and decreased Ca²⁺ influx, ultimately inhibiting hormone secretion. It also modulates the MAPK pathway to reduce cell proliferation.
Experimental Workflow for Dose Titration to Minimize Side Effects
The following workflow outlines a systematic approach to titrating the dose of Octreotide to achieve therapeutic efficacy while minimizing adverse events.
Caption: A stepwise workflow for Octreotide dose titration, emphasizing continuous assessment of tolerability and efficacy to minimize side effects.
References
Addressing common adverse events associated with Octreotide treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Octreotide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events associated with Octreotide treatment observed in clinical settings?
A1: The most frequently reported adverse reactions during Octreotide therapy include gastrointestinal disorders, hepatobiliary disorders (such as gallstones), metabolic and nutritional disorders (like hyperglycemia and hypoglycemia), and cardiovascular effects (such as bradycardia).[1][2][3][4] Injection site pain is also a common occurrence.[1]
Q2: What is the primary mechanism of action of Octreotide that leads to these adverse events?
A2: Octreotide is a synthetic analog of somatostatin and exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5. Its broad inhibitory actions on the secretion of various hormones, including growth hormone, insulin, glucagon, and gastrointestinal peptides, are responsible for both its therapeutic effects and common adverse events.
Q3: How does Octreotide impact glucose metabolism?
A3: Octreotide can lead to both hyperglycemia and hypoglycemia. It inhibits the secretion of insulin (via SSTR5 on pancreatic beta cells) and glucagon (via SSTR2 on pancreatic alpha cells). The net effect on blood glucose can vary depending on the patient's underlying metabolic state and the balance of these inhibitory actions. In some individuals, the suppression of insulin is more pronounced, leading to hyperglycemia. Conversely, in others, the inhibition of glucagon may dominate, resulting in hypoglycemia.
Q4: Why is there an increased risk of gallstones with long-term Octreotide use?
A4: Octreotide inhibits gallbladder contractility and reduces bile secretion. This can lead to bile stasis, which promotes the formation of gallstones and biliary sludge. The incidence of gallstones increases with the duration of Octreotide therapy.
Q5: What are the expected cardiovascular effects of Octreotide in an experimental setting?
A5: In preclinical models and clinical studies, Octreotide has been shown to cause bradycardia (a slowing of the heart rate). This is thought to be mediated through various mechanisms, including a direct effect on cardiac ion channels and autonomic regulation. It is crucial to monitor cardiovascular parameters in animal studies, especially when co-administering other agents that may affect heart rate.
Summary of Common Adverse Events
The following table summarizes the incidence of common adverse events associated with Octreotide treatment based on clinical trial data.
| Adverse Event Category | Specific Adverse Event | Incidence Rate (%) |
| Gastrointestinal | Diarrhea, loose stools, nausea, abdominal discomfort | 34 - 61% |
| Vomiting | - | |
| Flatulence | - | |
| Hepatobiliary | Gallbladder abnormalities (gallstones, sludge, biliary duct dilatation) | 63% (in patients with acromegaly or psoriasis) |
| Cholelithiasis (long-term use) | 20.4 - 23.3% | |
| Metabolism and Nutrition | Hyperglycemia | 16% |
| Hypoglycemia | 3% | |
| Cardiovascular | Sinus Bradycardia (<50 bpm) | 25% (in patients with acromegaly) |
| Conduction abnormalities | 10% (in patients with acromegaly) | |
| Arrhythmias | 9% (in patients with acromegaly) | |
| Nervous System | Headache | - |
| Dizziness | 6% | |
| Skin and Subcutaneous Tissue | Itching | 18% |
| General Disorders and Administration Site Conditions | Injection site pain | 7.7% |
| Endocrine | Hypothyroidism (in patients with acromegaly) | 12% (subclinical) |
Experimental Protocols
Assessment of Gastrointestinal Transit Time in Rats (Charcoal Meal Method)
This protocol is designed to evaluate the effect of Octreotide on gastrointestinal motility.
Materials:
-
Male Wistar rats (200 ± 20 g)
-
Octreotide solution or vehicle control
-
5% charcoal suspension in 10% gum arabic solution
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fast rats for 16 hours with free access to water.
-
Administer Octreotide or vehicle control at the desired dose and route (e.g., subcutaneous).
-
After a predetermined time (e.g., 60 minutes post-dosing), administer 2 mL of the 5% charcoal suspension in 10% gum arabic solution per animal via oral gavage.
-
Euthanize the rats 15 minutes after the charcoal meal administration.
-
Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.
-
Gently remove the entire small intestine and lay it flat on a clean surface without stretching.
-
Measure the total length of the small intestine (from the pylorus to the cecum).
-
Measure the distance traveled by the charcoal meal from the pylorus to the leading edge of the charcoal.
-
Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
Evaluation of Gallbladder Contractility in Mice (Ultrasound Method)
This protocol assesses the impact of Octreotide on gallbladder emptying.
Materials:
-
Mice (fasted overnight)
-
Octreotide solution or vehicle control
-
High-frequency ultrasound system with a linear array transducer
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Hair removal cream
-
Ultrasound gel
-
Cholecystokinin (CCK) or a high-fat meal (e.g., corn oil) to stimulate gallbladder contraction
Procedure:
-
Anesthetize the fasted mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Remove the abdominal fur using hair removal cream.
-
Apply ultrasound gel to the abdomen and locate the gallbladder using the ultrasound transducer. The gallbladder will appear as an anechoic (black), pear-shaped structure adjacent to the liver.
-
Obtain baseline images of the gallbladder in both longitudinal and transverse planes.
-
Measure the three dimensions of the gallbladder (length, width, and height) to calculate the baseline volume using the ellipsoid formula: Volume = 0.52 x length x width x height.
-
Administer Octreotide or vehicle control.
-
After a specified pretreatment time, stimulate gallbladder contraction by administering CCK (intraperitoneally) or a high-fat meal (oral gavage).
-
Acquire ultrasound images and measure the gallbladder dimensions at multiple time points post-stimulation (e.g., 15, 30, 45, and 60 minutes).
-
Calculate the gallbladder volume at each time point.
-
Determine the gallbladder ejection fraction (EF) as a percentage: EF = [(Baseline Volume - Post-stimulation Volume) / Baseline Volume] x 100.
Assessment of Insulin Sensitivity in Rats (Hyperinsulinemic-Euglycemic Clamp)
This "gold-standard" protocol evaluates the effect of Octreotide on whole-body insulin sensitivity.
Materials:
-
Rats with indwelling catheters in the jugular vein and carotid artery
-
Octreotide solution or vehicle control
-
Human insulin solution
-
20% dextrose solution
-
Saline
-
Infusion pumps
-
Blood glucose meter and test strips
Procedure:
-
Fast the catheterized rats overnight.
-
On the day of the experiment, connect the jugular vein catheter to an infusion pump for the administration of insulin and dextrose. Connect the carotid artery catheter for blood sampling.
-
Administer Octreotide or vehicle control at the desired dose and route.
-
Begin a continuous infusion of human insulin at a constant rate (e.g., 4 mU/kg/min).
-
Monitor blood glucose levels every 5-10 minutes from the arterial line.
-
As blood glucose begins to decrease due to the insulin infusion, start a variable infusion of 20% dextrose to maintain euglycemia (target blood glucose level, e.g., 100-120 mg/dL).
-
Adjust the dextrose infusion rate based on the blood glucose readings to clamp the glucose at the target level.
-
Once a steady state is reached (stable blood glucose with a constant dextrose infusion rate for at least 30 minutes), record the glucose infusion rate (GIR).
-
The GIR is a measure of insulin sensitivity. A lower GIR in the Octreotide-treated group compared to the control group indicates insulin resistance.
Troubleshooting Guides
Troubleshooting Unexpected Glycemic Events
Caption: Troubleshooting logic for unexpected glycemic events.
Troubleshooting Reduced Gastrointestinal Motility
Caption: Troubleshooting guide for reduced GI motility.
Troubleshooting Unexpected Cardiovascular Events
Caption: Troubleshooting unexpected cardiovascular events.
Signaling Pathways and Workflows
Octreotide Signaling Pathway
Octreotide primarily acts through SSTR2 and SSTR5, which are G-protein coupled receptors. Activation of these receptors by Octreotide initiates several downstream signaling cascades, leading to its therapeutic and adverse effects.
Caption: Octreotide's primary signaling pathways.
Experimental Workflow: Investigating Octreotide's Effect on Insulin Sensitivity
This diagram outlines the key steps in conducting a hyperinsulinemic-euglycemic clamp study to assess the impact of Octreotide on insulin sensitivity.
Caption: Workflow for assessing insulin sensitivity.
References
- 1. Octreotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and adverse events of octreotide long-acting release in acromegaly: a real-world retrospective study - Zhao - Annals of Translational Medicine [atm.amegroups.org]
Technical Support Center: Troubleshooting Inconsistent Results in Octreotide-Based Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions (FAQs) regarding inconsistent results in Octreotide-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Octreotide?
Octreotide is a synthetic analog of the natural hormone somatostatin. It exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5. These receptors are G-protein coupled receptors (GPCRs). Upon binding, Octreotide activates an inhibitory G-protein (Gαi/o), which in turn inhibits the adenylyl cyclase enzyme. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, ultimately inhibiting the secretion of various hormones like growth hormone, insulin, and glucagon.
Q2: Why am I not observing a response to Octreotide in my cell line?
The most common reason for a lack of response is the low or absent expression of the target receptors, SSTR2 and SSTR5, in your cell line.[1] Many commonly used neuroendocrine tumor (NET) cell lines, such as BON-1 and QGP-1, have been reported to have low SSTR2 expression.[1] It is crucial to use cell lines with confirmed high expression of the target receptor. Another possibility is the degradation of the Octreotide compound; ensure proper storage and handling of your stock solutions.
Q3: What are the primary causes of variability in Octreotide experiments?
Inconsistent results in Octreotide bioassays can stem from several factors:
-
Cell Line Variability: Inconsistent or low expression of SSTR2 and SSTR5 is a primary source of variability.[1]
-
Ligand Stability: Octreotide is a peptide and can degrade, particularly in certain buffer conditions and pH levels. Its stability is optimal around pH 4.[1][2]
-
Assay Conditions: Variations in cell seeding density, incubation times, and reagent concentrations can all contribute to inconsistent outcomes.
-
Receptor Internalization: Upon binding to Octreotide, SSTR2 can internalize, which may affect the measured response over time.
Troubleshooting Guides
Issue 1: High Variability in Receptor Binding Assays
| Possible Cause | Suggested Solution |
| Suboptimal Blocking | Use appropriate blocking agents such as Bovine Serum Albumin (BSA) (0.1-5%) or non-fat dry milk (1-5%). Fatty-acid-free BSA is often preferred. |
| Inappropriate Buffer Composition | Ensure the assay buffer has the appropriate pH and ionic strength. Octreotide is most stable at pH 4. |
| Excessive Radioligand Concentration | Use a radiolabeled Octreotide concentration at or below its dissociation constant (Kd) to minimize non-specific binding. |
| Insufficient Washing | Ensure proper and consistent washing steps to remove all unbound ligand. |
Issue 2: Weak or No Downstream Signaling (e.g., cAMP Inhibition)
| Possible Cause | Suggested Solution |
| Low SSTR2/SSTR5 Expression | Confirm receptor expression in your cell line using qPCR or Western blot. Consider using a cell line known to have high SSTR2 expression (e.g., AR42J) or a transfected cell line. |
| Degraded Octreotide | Prepare fresh Octreotide solutions for each experiment. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Suboptimal Forskolin Concentration | If using forskolin to stimulate adenylyl cyclase, use a concentration that provides a robust but not maximal stimulation, allowing a clear window to observe inhibition. |
| Incorrect Assay Timing | Perform time-course experiments to determine the optimal time point for measuring cAMP levels after Octreotide addition. |
Issue 3: Inconsistent Results in Cell Proliferation Assays
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating and use calibrated pipettes. Avoid using the outer wells of microplates to prevent "edge effects." |
| Long Incubation Times | For long-term proliferation assays, consider the stability of Octreotide in the culture medium. Replenishing the medium with a fresh compound may be necessary. |
| Metabolic State of Cells | Ensure cells are in the logarithmic growth phase when performing the assay. |
| Low Receptor Expression | As with signaling assays, low SSTR2/SSTR5 expression can lead to a lack of anti-proliferative effect. |
Quantitative Data
Table 1: Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (IC50, nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.2 - 2.5 |
| SSTR3 | Low affinity |
| SSTR4 | >100 |
| SSTR5 | Lower affinity than SSTR2 |
Note: Data is for Octreotide. It is assumed that acetylated forms have a similar binding profile.
Table 2: Stability of Octreotide Acetate in Aqueous Solutions
| pH | Storage Temperature | Duration | Percent Remaining |
| 4.1 - 4.3 | 5°C | 60 days | ≥ 90% |
| 4.1 - 4.3 | -20°C | 60 days | ≥ 90% |
| Not specified | 3°C (protected from light) | 29 days | Stable (≥ 90%) |
| Not specified | 23°C (exposed to light) | 22 days | Stable (≥ 90%) |
| 7.0 | 25°C | 4 hours | Degradation observed |
| 4.0 | 25°C | 4 hours | More stable than at pH 7.0 |
Note: Stability is dependent on the specific buffer and storage conditions. It is recommended to prepare fresh solutions for optimal results.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity of Octreotide by measuring its ability to displace a radiolabeled ligand from SSTRs.
-
Cell Membrane Preparation:
-
Culture cells expressing the SSTR of interest (e.g., SSTR2) to confluency.
-
Harvest and homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the pellet in the assay buffer.
-
-
Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., ¹²⁵I-[Tyr³]-octreotide), and cell membranes.
-
Non-Specific Binding (NSB): Add assay buffer, radioligand, a high concentration of unlabeled somatostatin, and cell membranes.
-
Competitive Binding: Add serial dilutions of unlabeled Octreotide, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of unlabeled Octreotide. Determine the IC50 value using non-linear regression analysis.
Protocol 2: cAMP Inhibition Assay
This assay measures the ability of Octreotide to inhibit adenylyl cyclase activity.
-
Cell Seeding: Seed SSTR2-expressing cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of Octreotide to the wells and incubate for a defined time.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production and incubate for a further specified time.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production at each Octreotide concentration and determine the IC50 value.
-
Protocol 3: Cell Proliferation (MTT/WST-1) Assay
This protocol measures the effect of Octreotide on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing cells to adhere, treat them with a serial dilution of Octreotide (e.g., 0.01 nM to 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a defined period (e.g., 48, 72, or 96 hours).
-
MTT/WST-1 Addition:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
For WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Visualizations
Caption: Octreotide signaling pathway upon binding to SSTR2/SSTR5.
Caption: General experimental workflow for Octreotide-based assays.
Caption: Troubleshooting decision tree for inconsistent results.
References
Strategies to enhance the bioavailability of oral Octreotide formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the bioavailability of oral octreotide formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of octreotide?
The primary challenges for oral delivery of octreotide, a peptide drug, are its low stability in the harsh environment of the gastrointestinal (GI) tract and its poor permeability across the intestinal epithelium.[1][2] The acidic environment of the stomach and the presence of proteolytic enzymes, such as pepsin, trypsin, and chymotrypsin, can lead to the degradation of the peptide.[1][3] Furthermore, octreotide's large molecular size and hydrophilic nature limit its ability to pass through the lipid-rich cell membranes of the intestinal lining.[1]
Q2: What are the key strategies to improve the oral bioavailability of octreotide?
Several strategies are being explored to overcome the challenges of oral octreotide delivery. These can be broadly categorized as:
-
Permeation Enhancers: These are chemical excipients that transiently and reversibly increase the permeability of the intestinal epithelium, allowing for greater drug absorption. Examples include medium-chain fatty acids like sodium caprylate (C8) and sodium caprate (C10), and bile salts like deoxycholate and docusate.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can protect octreotide from enzymatic degradation and enhance its absorption. These formulations form fine oil-in-water emulsions in the GI tract, which can increase the solubility and membrane permeability of the drug.
-
Nanoparticle Formulations: Encapsulating octreotide in nanoparticles, made from polymers like chitosan or PLA, can protect it from degradation and facilitate its transport across the intestinal barrier.
-
Enteric Coatings: These pH-sensitive coatings protect the formulation from the acidic environment of the stomach and ensure that the drug is released in the more favorable environment of the small intestine.
Q3: What is the mechanism of action of octreotide?
Octreotide is a synthetic analog of the natural hormone somatostatin. It exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5. This binding initiates a cascade of intracellular signaling events, primarily through G-protein coupling, leading to:
-
Inhibition of hormone secretion: This includes growth hormone (GH), insulin, glucagon, and various gastrointestinal hormones.
-
Modulation of cell proliferation: Octreotide can have anti-proliferative effects on certain tumor cells.
-
Regulation of ion channel activity: This contributes to its antisecretory effects.
Troubleshooting Guides
Issue 1: Low or variable bioavailability in preclinical animal studies.
-
Possible Cause: Inefficient protection of octreotide from enzymatic degradation in the GI tract.
-
Troubleshooting Step:
-
Incorporate protease inhibitors into the formulation.
-
Optimize the enteric coating to ensure it remains intact in the stomach and dissolves at the desired pH in the intestine.
-
For lipid-based systems, ensure the formulation forms a stable emulsion that effectively encapsulates the peptide.
-
-
-
Possible Cause: Insufficient permeation enhancement.
-
Troubleshooting Step:
-
Screen different types and concentrations of permeation enhancers. The choice of enhancer can significantly impact bioavailability.
-
Ensure simultaneous release of the permeation enhancer and octreotide at the site of absorption.
-
-
-
Possible Cause: Suboptimal formulation characteristics.
-
Troubleshooting Step:
-
For nanoparticle formulations, characterize the particle size, surface charge, and drug loading, as these factors influence their interaction with the intestinal mucosa.
-
For SEDDS, evaluate the droplet size and zeta potential of the resulting emulsion. Smaller droplet sizes generally lead to better absorption.
-
-
Issue 2: Poor in vitro-in vivo correlation (IVIVC).
-
Possible Cause: In vitro dissolution method does not adequately mimic in vivo conditions.
-
Troubleshooting Step:
-
Use biorelevant dissolution media that simulate the composition of gastric and intestinal fluids (e.g., FaSSIF, FeSSIF).
-
Incorporate enzymes (e.g., pepsin, pancreatin) into the dissolution media to assess the formulation's protective capabilities.
-
-
-
Possible Cause: The chosen animal model is not representative of human physiology.
-
Troubleshooting Step:
-
Consider the physiological differences in the GI tract (e.g., pH, transit time, enzyme activity) between the animal model and humans. Pigs are often considered a good model for oral drug absorption due to similarities in their GI physiology to humans.
-
-
Issue 3: Formulation instability during storage.
-
Possible Cause: Physical or chemical instability of the formulation components.
-
Troubleshooting Step:
-
Conduct comprehensive stability studies under different temperature and humidity conditions.
-
For lipid-based formulations, assess for signs of phase separation or drug precipitation.
-
For nanoparticle formulations, monitor for changes in particle size and drug encapsulation efficiency over time.
-
-
Data Presentation
Table 1: Comparison of Oral Octreotide Formulations with Permeation Enhancers
| Formulation Type | Permeation Enhancer | Animal Model | Oral Bioavailability (%) | Key Findings | Reference |
| Solution | Chenodeoxycholate (CDCA) | Human | 1.26 | CDCA significantly enhanced octreotide absorption compared to ursodeoxycholate (UDCA). | |
| Solution | Ursodeoxycholate (UDCA) | Human | 0.13 | Lower permeation enhancement compared to CDCA. | |
| SEDDS | Deoxycholate | Pig | 17.9-fold higher than control | Hydrophobic ion pairing with deoxycholate in SEDDS significantly improved bioavailability. | |
| SEDDS | Docusate | Pig | 4.2-fold higher than control | Docusate also enhanced bioavailability but to a lesser extent than deoxycholate. | |
| SEDDS | Decanoate | Pig | No improvement | Decanoate did not significantly improve oral bioavailability in this SEDDS formulation. | |
| Solution with Intravail® | Alkylsaccharide | Mice | 4-fold higher than s.c. injection | Significantly enhanced total uptake and serum half-life compared to subcutaneous injection. |
Table 2: Pharmacokinetic Parameters of Oral Octreotide Capsules (MYCAPSSA®) vs. Subcutaneous Injection in Humans
| Parameter | 20 mg Oral Octreotide Capsule | 100 µg Subcutaneous Octreotide | Reference |
| Cmax (ng/mL) | 3.77 ± 0.25 | 3.97 ± 0.19 | |
| Tmax (h) | 2.7 | 0.6 | |
| AUC (h*ng/mL) | 16.2 ± 1.25 | 15.3 ± 0.61 | |
| Half-life (h) | 2.38 ± 0.07 | 2.25 ± 0.05 |
Experimental Protocols
1. In Vitro Dissolution Testing of Oral Octreotide Formulations
This protocol provides a general framework for assessing the in vitro release of octreotide from solid oral dosage forms. It should be adapted based on the specific formulation characteristics.
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets and capsules.
-
Dissolution Media:
-
Acid Stage (Stomach Simulation): 0.1 N HCl (pH 1.2) for 2 hours.
-
Buffer Stage (Intestinal Simulation): Phosphate buffer pH 6.8. Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) can also be used for better IVIVC.
-
-
Procedure:
-
Place the dosage form in the dissolution vessel containing the acid stage medium maintained at 37 ± 0.5 °C.
-
Set the paddle speed (e.g., 50-75 rpm).
-
After 2 hours, withdraw a sample and then change the medium to the buffer stage.
-
Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes).
-
Analyze the samples for octreotide concentration using a validated analytical method (e.g., HPLC).
-
-
Key Considerations:
-
Ensure sink conditions are maintained throughout the experiment.
-
For formulations with enteric coatings, minimal drug release should be observed in the acid stage.
-
2. Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal permeability of octreotide formulations.
-
Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports for 21-25 days to form a differentiated and polarized monolayer.
-
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the octreotide formulation (dissolved in HBSS) to the apical (A) side of the monolayer.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37 °C with gentle shaking.
-
At specified time intervals, take samples from the basolateral side and replace with fresh HBSS.
-
To assess efflux, apply the drug to the basolateral side and sample from the apical side.
-
Analyze the samples for octreotide concentration.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
3. In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile and bioavailability of an oral octreotide formulation.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Procedure:
-
Fast the rats overnight before dosing but allow free access to water.
-
Administer the octreotide formulation orally via gavage. A control group should receive an intravenous (IV) or subcutaneous (SC) injection of octreotide for bioavailability calculation.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for octreotide concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of octreotide versus time.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
References
Technical Support Center: Process Improvements for Large-Scale Production of Octreotide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Octreotide. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis strategies for large-scale Octreotide production, and what are their respective advantages and disadvantages?
A1: The main strategies for large-scale Octreotide synthesis are Solid-Phase Peptide Synthesis (SPPS), solution-phase synthesis, and a hybrid approach.[1][2][3]
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for producing peptides.[4] It involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin support.[4]
-
Advantages: Shorter process development and manufacturing time, cost-effective for small to medium-scale production, and suitable for complex and longer peptide sequences. Automation and digitalization can further enhance efficiency and consistency.
-
Disadvantages: Can generate significant solvent waste and challenges can arise during intramolecular cyclization on the support.
-
-
Solution-Phase Peptide Synthesis: This method involves synthesizing the peptide entirely in a solution.
-
Advantages: Can be more advantageous and cost-effective as product quantities increase.
-
Disadvantages: Can be labor-intensive, time-consuming, and purification of the final product can be challenging.
-
-
Hybrid Approach: This strategy combines SPPS for the synthesis of peptide fragments, which are then condensed in a solution.
-
Advantages: This method leverages the time and labor efficiency of SPPS with the cost-effectiveness and easier purification associated with solution-phase synthesis, especially for longer sequences.
-
Q2: What are the most common impurities encountered during Octreotide synthesis and how can they be minimized?
A2: Common impurities in synthetic Octreotide include deletion, truncated, oxidized, and deamidated peptides, as well as disulfide isomers and epimers. These can arise from the starting materials or as side-products of the synthesis process.
Common Impurities and Mitigation Strategies:
| Impurity Type | Cause | Mitigation Strategy |
| Deletion/Truncated Peptides | Incomplete amino acid coupling or premature chain termination. | Optimize coupling efficiency by using more potent coupling reagents (e.g., HBTU, HATU), double coupling, and monitoring reactions with tests like the Kaiser test. |
| Oxidized Octreotide | Oxidation of susceptible amino acid residues, particularly Tryptophan, during cleavage or storage. | Use scavengers like triisopropylsilane (TIS) in the cleavage cocktail. |
| Deamidated Octreotide | Hydrolysis of amide side chains (e.g., Asparagine). | Control pH and temperature during synthesis and purification. |
| Disulfide Isomers | Incorrect formation of the disulfide bridge between the two Cysteine residues. | Optimize on-resin cyclization conditions or employ specific protecting groups to guide correct disulfide bond formation. |
| Epimers (D-isomers) | Racemization of amino acids during synthesis. | Use of appropriate coupling reagents and optimized reaction conditions to minimize racemization. |
| Acetylated Impurities | Unwanted acetylation at the N-terminus or side chains (e.g., Lysine). | Careful control of acetylation steps and thorough washing to remove excess reagents. |
Q3: How can Process Analytical Technology (PAT) be implemented to improve the large-scale production of Octreotide?
A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. For Octreotide production, PAT can be applied to:
-
Real-time Monitoring: Utilize in-line or on-line analytical tools like Fourier Transform Infrared Spectroscopy (FTIR) or Raman Spectroscopy to monitor key reaction steps such as coupling and cleavage in real-time. This allows for immediate detection of deviations and process adjustments.
-
Process Understanding and Control: By continuously monitoring critical process parameters (CPPs) that affect critical quality attributes (CQAs), a deeper understanding of the process is gained. This enables the development of a robust control strategy to ensure consistent product quality.
-
End-point Determination: PAT tools can precisely determine the completion of reactions, preventing unnecessary extensions that could lead to side-product formation.
-
Quality by Design (QbD): PAT is a key enabler of the QbD approach, where quality is built into the product by design, rather than being tested for at the end.
Troubleshooting Guides
Issue 1: Low Yield of Crude Octreotide
Question: We are experiencing a significantly lower than expected yield of crude Octreotide after cleavage from the resin. What are the potential causes and how can we troubleshoot this?
Answer:
| Potential Cause | Troubleshooting Steps |
| Incomplete Coupling: | - Verify Coupling Completion: Use a qualitative method like the Kaiser test to check for free amines after each coupling step.- Optimize Coupling Reagents: For sterically hindered amino acids, consider using more powerful coupling reagents like HBTU, HATU, or HCTU.- Double Coupling: Perform a second coupling step for difficult amino acids to drive the reaction to completion. |
| Premature Cleavage: | - Resin Selection: Ensure the use of a suitable resin, such as 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions that preserve acid-labile protecting groups. |
| Inefficient Cleavage: | - Cleavage Cocktail Composition: Ensure the correct composition and freshness of the cleavage cocktail (e.g., TFA:TIS:H2O at 95:2.5:2.5).- Cleavage Time and Temperature: Optimize the cleavage time and temperature. Insufficient time may lead to incomplete cleavage. |
| Peptide Precipitation Issues: | - Cold Ether Volume: Use a sufficient volume of cold diethyl ether (typically 10-fold) to ensure complete precipitation of the crude peptide.- Thorough Washing: Wash the precipitated peptide pellet with cold ether multiple times to remove scavengers and other impurities. |
Issue 2: Poor Purity Profile of Crude Octreotide
Question: Our crude Octreotide shows multiple impurity peaks on the HPLC chromatogram. How can we identify and reduce these impurities?
Answer:
| Potential Impurity | Identification (Analytical Method) | Mitigation Strategy |
| Deletion Sequences | Mass Spectrometry (MS) to identify peptides with missing amino acids. | See "Incomplete Coupling" in Issue 1. |
| Oxidized Peptide | MS to detect an increase in mass corresponding to oxygen addition. | Use scavengers like TIS in the cleavage cocktail. |
| Incomplete Deprotection | MS to identify peptides with remaining protecting groups. | Optimize cleavage conditions (time, temperature, cocktail composition). |
| Aggregation | Size Exclusion Chromatography (SEC) to detect high molecular weight species. | Optimize purification conditions (pH, solvent composition) to minimize aggregation. |
Issue 3: Difficulty in Purification of Octreotide
Question: We are facing challenges in purifying Octreotide to the desired level using preparative HPLC. The peaks are broad, and separation from closely eluting impurities is difficult. What can be done to improve the purification process?
Answer:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Crude Peptide: | - Solubility Testing: Perform small-scale solubility tests with different solvent systems before large-scale purification. |
| Suboptimal HPLC Conditions: | - Column Selection: Experiment with different C18 columns with varying particle sizes and pore sizes.- Mobile Phase Optimization: Adjust the mobile phase composition (e.g., organic solvent percentage, ion-pairing agent concentration) and pH to improve peak shape and resolution.- Gradient Optimization: Modify the gradient slope to better separate closely eluting impurities. |
| Column Overloading: | - Reduce Injection Volume/Concentration: Inject a smaller amount of the crude peptide to avoid overloading the column. |
| Inefficient Batch Chromatography: | - Consider Continuous Chromatography: For large-scale production, Multi-column Countercurrent Solvent Gradient Purification (MCSGP) can increase capacity, improve quality, and reduce solvent consumption compared to traditional batch chromatography. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Octreotide
This protocol outlines the general steps for the manual synthesis of the linear Octreotide precursor using Fmoc/tBu chemistry on a 2-chlorotrityl chloride (2-CTC) resin.
-
Resin Swelling: Swell the 2-CTC resin in a suitable solvent like Dichloromethane (DCM) or a mixture of DCM and Dimethylformamide (DMF).
-
First Amino Acid Attachment: Couple Fmoc-Thr(tBu)-OL to the swelled resin in the presence of a base like Diisopropylethylamine (DIEA).
-
Capping: Cap any unreacted sites on the resin using a solution of 5% DIEA and 10% methanol in DCM to prevent the formation of deletion sequences.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a solution of piperidine in DMF (typically 20%).
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Washing: Thoroughly wash the resin with DMF and DCM after deprotection and coupling steps to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 4-6 for each subsequent amino acid in the Octreotide sequence.
-
Monitoring: After each coupling step, perform a Kaiser test to ensure the reaction has gone to completion. A positive test (blue color) indicates incomplete coupling, and the coupling step should be repeated.
Protocol 2: Cleavage and Deprotection of Octreotide from Resin
-
Resin Preparation: After the final amino acid coupling and deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to protect sensitive residues like Tryptophan.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 1.5-2.0 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
-
Isolation and Drying:
-
Centrifuge the suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: RP-HPLC Analysis of Octreotide Purity
This protocol provides a general method for analyzing the purity of Octreotide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: Inertsil ODS-SP (4.6 x 150 mm, 5 µm) or Waters X-Bridge C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 10%) and increases to a higher percentage (e.g., 65%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or 215 nm.
-
Column Temperature: 35 °C.
-
Injection Volume: 50 µL.
-
Sample Preparation: Dissolve the Octreotide sample in a suitable diluent, such as a mixture of water and acetonitrile or a buffered solution.
Visualizations
Caption: Workflow for Large-Scale Octreotide Production.
Caption: Troubleshooting Logic for Low Coupling Efficiency.
References
- 1. Large Scale Peptide Synthesis Service, CMO Peptides [biosyn.com]
- 2. WO2013132505A1 - Improved process for preparation of octreotide by solution phase peptide synthesis - Google Patents [patents.google.com]
- 3. WO2005087794A1 - Process for octreotide synthesis - Google Patents [patents.google.com]
- 4. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
Validation & Comparative
Oral Octreotide Maintains Efficacy of Injectable Formulations in Acromegaly and Neuroendocrine Tumors, Clinical Data Reveals
A comprehensive review of clinical trial data demonstrates that oral octreotide (MYCAPSSA®) offers a non-inferior and well-tolerated alternative to injectable somatostatin receptor ligands (iSRLs) for the long-term maintenance treatment of acromegaly. This guide provides a detailed comparison of the efficacy, safety, and experimental protocols of oral versus injectable octreotide formulations, supported by quantitative data from pivotal clinical studies.
For researchers, scientists, and drug development professionals, the advent of an oral formulation of octreotide marks a significant advancement in patient care, potentially improving adherence and quality of life by eliminating injection-related burdens.[1][2] This comparison delves into the key evidence validating the efficacy of this novel oral delivery system.
Comparative Efficacy: Oral vs. Injectable Octreotide
Clinical trial data consistently demonstrates that oral octreotide is effective in maintaining biochemical control in patients with acromegaly who were previously stabilized on injectable formulations. The pivotal Phase 3 trials, OPTIMAL and MPOWERED, provide the core evidence for the non-inferiority of oral octreotide.
In the OPTIMAL trial, a randomized, double-blind, placebo-controlled study, 58% of patients receiving oral octreotide capsules maintained their insulin-like growth factor I (IGF-I) response compared to 19% in the placebo group.[3] Furthermore, the MPOWERED trial, a randomized, open-label, active-controlled study, showed that 91% of patients on oral octreotide maintained biochemical response, compared to 100% of patients receiving iSRLs, meeting the pre-specified non-inferiority criterion.[4][5]
Table 1: Comparison of Efficacy in Key Phase 3 Clinical Trials
| Clinical Trial | Oral Octreotide (MYCAPSSA®) Responder Rate | Injectable SRL Responder Rate | Key Finding |
| OPTIMAL | 58% | Placebo: 19% | Oral octreotide was superior to placebo in maintaining biochemical response. |
| MPOWERED | 91% | 100% | Oral octreotide was non-inferior to injectable SRLs in maintaining biochemical response. |
Pharmacokinetic Profile: A Bridge to Oral Delivery
The development of an effective oral formulation of octreotide, a peptide traditionally susceptible to degradation in the gastrointestinal tract, has been a significant challenge. A novel formulation utilizing a transient permeability enhancer technology has enabled the oral absorption of octreotide to levels comparable to subcutaneous injections.
Studies in healthy volunteers have shown that a 20 mg oral dose of octreotide results in equivalent pharmacokinetic parameters to a 0.1 mg subcutaneous injection. This comparability in systemic exposure is crucial for achieving a similar therapeutic effect.
Table 2: Pharmacokinetic Comparison of Oral and Subcutaneous Octreotide
| Parameter | Oral Octreotide (20 mg) | Subcutaneous Octreotide (0.1 mg) |
| Mean Peak Plasma Concentration (Cmax) | 3.77 ± 0.25 ng/ml | 3.97 ± 0.19 ng/ml |
| Mean Area Under the Curve (AUC) | 16.2 ± 1.25 hng/ml | 12.1 ± 0.45 hng/ml |
| Median Time to Cmax | 1.67–2.5 hours | 30 minutes |
| Mean Elimination Half-Life | 3.19 - 4.47 hours | 2.3 - 2.7 hours |
Data compiled from multiple sources.
Experimental Protocols
The validation of oral octreotide's efficacy is underpinned by rigorous clinical trial designs. The following provides a generalized overview of the methodologies employed in the pivotal Phase 3 studies.
OPTIMAL Trial (NCT03252353)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Adult patients with acromegaly who were biochemically controlled on stable doses of injectable octreotide or lanreotide for at least 6 months.
-
Intervention: Patients were randomized (1:1) to receive either oral octreotide capsules or a matching placebo, administered twice daily.
-
Dose Titration: The initial dose of oral octreotide was 40 mg/day, with the potential to titrate up to 80 mg/day based on IGF-I levels.
-
Primary Endpoint: The proportion of patients who maintained their biochemical response, defined as the time-weighted average of IGF-I levels being less than 1.3 times the upper limit of normal (ULN) at the end of the 36-week treatment period.
MPOWERED Trial (NCT02685709)
-
Study Design: A Phase 3, randomized, open-label, active-controlled, multicenter trial.
-
Patient Population: Patients with acromegaly who had responded to and tolerated both oral octreotide and injectable SRLs.
-
Intervention: The study included a run-in phase where patients were switched to oral octreotide to establish a stable and effective dose. Responders were then randomized to either continue with oral octreotide or switch back to their previous injectable SRL for a 9-month randomized controlled treatment phase.
-
Primary Endpoint: To demonstrate the non-inferiority of oral octreotide compared to injectable SRLs in maintaining biochemical response.
Mandatory Visualizations
Signaling Pathway of Octreotide
Octreotide exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5, which are G protein-coupled receptors. This interaction initiates a signaling cascade that ultimately inhibits the secretion of various hormones, including growth hormone (GH).
Caption: Octreotide signaling pathway inhibiting hormone secretion.
Experimental Workflow of a Pivotal Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial designed to compare oral and injectable formulations of octreotide.
Caption: Generalized workflow of a comparative clinical trial.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. endocrine.org [endocrine.org]
- 4. Clinical efficacy and safety results for dose escalation of somatostatin receptor ligands in patients with acromegaly: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amryt Presents Data for Mycapssa® (oral octreotide) from OPTIMAL and MPOWERED Phase 3 Trials at ENDO 2022 - BioSpace [biospace.com]
A Comparative Analysis of Octreotide and Other Somatostatin Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Octreotide against other prominent somatostatin analogs, namely Lanreotide and Pasireotide. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular, preclinical, and clinical distinctions between these therapeutic agents, supported by experimental data and detailed methodologies.
Introduction to Somatostatin Analogs
Somatostatin is a naturally occurring hormone that regulates a wide array of physiological functions by binding to its five receptor subtypes (SSTR1-5). Synthetic somatostatin analogs (SSAs) are a cornerstone in the management of neuroendocrine tumors (NETs) and hormonal over-secretion syndromes like acromegaly and Cushing's disease. These analogs mimic the inhibitory effects of somatostatin but possess a longer half-life, making them clinically valuable. Octreotide, the first-generation SSA, paved the way for the development of other analogs like Lanreotide and the second-generation SSA, Pasireotide, each with a unique receptor binding profile and clinical efficacy.
Quantitative Data Presentation
The therapeutic efficacy and specificity of somatostatin analogs are largely dictated by their binding affinity to the different somatostatin receptor subtypes. The following tables summarize the in vitro binding affinities (IC50, nM) of Octreotide, Lanreotide, and Pasireotide for each of the five human somatostatin receptor subtypes. Lower IC50 values indicate higher binding affinity.
Table 1: Comparative Binding Affinity (IC50, nM) of Somatostatin Analogs to Human Somatostatin Receptor Subtypes
| Somatostatin Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide | >1000[1] | 0.2 - 2.5[1] | Low affinity[2] | >100[1] | 7[3] |
| Lanreotide | Low affinity | 0.75 | Low affinity | Low affinity | 5.2 |
| Pasireotide | High affinity | High affinity | High affinity | Low affinity | High affinity |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Pasireotide distinguishes itself with a broader binding profile, exhibiting high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. In contrast, first-generation analogs like Octreotide and Lanreotide primarily target SSTR2 with high affinity. Specifically, Pasireotide demonstrates a 30-fold, 5-fold, and 39-fold higher affinity for SSTR1, SSTR3, and SSTR5, respectively, compared to octreotide.
Experimental Protocols
A fundamental technique for determining the binding affinity of somatostatin analogs is the Radioligand Competition Binding Assay . This in vitro method quantifies the ability of an unlabeled ligand (the SSA being tested) to displace a radiolabeled ligand with known high affinity for a specific somatostatin receptor subtype.
Radioligand Competition Binding Assay Protocol
-
Materials:
-
Cell membranes from cell lines engineered to express a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity, radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).
-
Competitor Ligands: Octreotide, Lanreotide, and Pasireotide at a range of concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and bovine serum albumin (BSA) to minimize non-specific binding.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
-
-
Method:
-
Incubation: A fixed concentration of the radioligand and a specific amount of the cell membrane preparation are incubated in the assay buffer with increasing concentrations of the competitor SSA.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 37°C).
-
Separation: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor SSA concentration.
-
This generates a sigmoidal dose-response curve from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Signaling Pathways of Somatostatin Receptors
Somatostatin analogs exert their effects by activating intracellular signaling cascades upon binding to their cognate receptors. The diagram below illustrates the primary signaling pathways initiated by SSTR activation.
Caption: SSTR signaling cascade initiated by somatostatin analogs.
Experimental Workflow: From Preclinical to Clinical Evaluation
The development and comparison of somatostatin analogs follow a structured workflow, beginning with in vitro characterization and culminating in clinical trials.
Caption: Workflow for somatostatin analog drug development.
Conclusion
The choice between Octreotide, Lanreotide, and Pasireotide depends on the specific clinical context, including the tumor type, its somatostatin receptor expression profile, and the patient's comorbidities. While Octreotide and Lanreotide are established first-line therapies with a strong affinity for SSTR2, Pasireotide's broader receptor binding profile offers a valuable therapeutic option, particularly in cases where tumors express multiple SSTR subtypes or are resistant to first-generation analogs. This guide provides a foundational understanding to aid researchers and clinicians in their evaluation and application of these important therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Validation of Analytical Methods for Octreotide Quantification in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of the synthetic octapeptide, Octreotide, in biological samples. Understanding the performance of these methods is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in the development of treatments for conditions such as acromegaly and neuroendocrine tumors. This document outlines the experimental protocols and presents supporting data for the most prevalent techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Method Performance Comparison
The choice of an analytical method for Octreotide quantification is often dictated by the required sensitivity, the complexity of the biological matrix, and the available instrumentation. While immunoassays like RIA have been used, chromatographic methods, particularly LC-MS/MS, are now more commonly employed due to their superior specificity and sensitivity.[1][2]
| Parameter | RP-HPLC-UV | LC-MS/MS | UHPLC-MS/MS |
| Linearity Range | 0.2 - 1.8 µg/mL[3] | 0.5 - 40 µg/L (500 - 40,000 pg/mL)[4] | 0.025 - 25.0 ng/mL (25 - 25,000 pg/mL)[5] |
| Lower Limit of Quantification (LLOQ) | 0.084 µg/mL (84 ng/mL) | 0.5 ng/mL (500 pg/mL) | 5.0 pg/mL |
| Intra-assay Precision (%RSD) | < 5% | < 10.6% | < 6.1% |
| Inter-assay Precision (%RSD) | < 5% | < 12.2% | < 6.1% |
| Accuracy (% Bias or % Recovery) | 97.02 - 99.25% (% Recovery) | -0.8 to 1.4% (% Bias) | ±1.93% (% Bias) |
| Sample Volume | Not specified for plasma | 500 µL Plasma | 200 µL Plasma |
| Internal Standard | Not typically used for assay in dosage form | Triptorelin, Oxidized-Octreotide, 6, 7, 4'-OH-isoflavone | [¹³C₆Phe³] Octreotide (labeled), Leuprolide |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS and RP-HPLC.
LC-MS/MS with Solid-Phase Extraction (SPE)
This method is highly sensitive and selective, making it suitable for pharmacokinetic studies where low concentrations of Octreotide are expected in plasma.
Sample Preparation (µElution SPE):
-
To 200 µL of human plasma, add 50 µL of internal standard (e.g., 1.0 ng/mL leuprolide) and 200 µL of 4% phosphoric acid. Vortex for 1 minute.
-
Condition a weak cation exchange (WCX) SPE plate with 200 µL of methanol, followed by 200 µL of water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the SPE plate with 400 µL of 5% ammonium hydroxide, followed by 400 µL of 20% acetonitrile in water.
-
Elute the analyte and internal standard with 50 µL of 1% trifluoroacetic acid (TFA) in 75:25 acetonitrile/water into a collection plate.
-
Dilute the eluate with 150 µL of water and vortex for 3 minutes.
-
Inject the sample into the UHPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: UHPLC C18 column (e.g., 1.7 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: Approximately 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Octreotide: m/z 510.5 > 120.1
-
Triptorelin (IS): m/z 890 > 249
-
Reversed-Phase HPLC with UV Detection
This method is robust and suitable for the quantification of Octreotide in pharmaceutical formulations and raw materials. While less sensitive than LC-MS/MS, it is a cost-effective option for quality control purposes.
Sample Preparation (for raw material/dosage form):
-
Prepare a standard stock solution of Octreotide at a concentration of 0.1 mg/mL in HPLC-grade water.
-
Further dilute the stock solution with the mobile phase to create calibration standards within the linear range (e.g., 0.2-1.8 µg/mL).
-
Filter all solutions through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
Column: Octadecylsilyl (C18) column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, water, and an ion-pairing agent like tetrabutylammonium hydroxide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 20 µL.
Visualizing Workflows and Pathways
To further clarify the processes and mechanisms involved, the following diagrams illustrate a typical LC-MS/MS workflow and the signaling pathway of Octreotide.
Caption: Workflow for Octreotide quantification in plasma using SPE and LC-MS/MS.
Caption: Simplified signaling pathway of Octreotide via somatostatin receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.co.kr [shimadzu.co.kr]
- 3. jptcp.com [jptcp.com]
- 4. [Determination of octreotide in human plasma by HPLC-MS with solid-phase extraction and study on the relative bioavailability of domestic and imported octreotide injections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A randomized comparison of intranasal and injectable Octreotide administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of intranasal and injectable formulations of Octreotide, a synthetic analog of somatostatin widely used in the management of acromegaly and certain neuroendocrine tumors. The following sections present a comprehensive overview of the performance of these two administration routes, supported by experimental data from randomized clinical trials.
Performance Comparison: Intranasal vs. Injectable Octreotide
A pivotal randomized, double-blind, crossover study involving fifteen patients with acromegaly provides the core data for this comparison. Patients received three different single doses of intranasal octreotide (500 µg, 1000 µg, and 2000 µg) and a single subcutaneous injection of 100 µg octreotide in a random order.[1]
Pharmacokinetic Profile
The pharmacokinetic parameters reveal key differences in the absorption and bioavailability of intranasal and subcutaneously administered octreotide.
| Parameter | Intranasal (500 µg) | Intranasal (1000 µg) | Intranasal (2000 µg) | Subcutaneous (100 µg) |
| Area Under the Curve (AUC) (µg.L⁻¹ .min) | 957 ± 168 | 1923 ± 439 | 4597 ± 536 | 896 ± 81 |
| Relative Bioavailability | 27% ± 0.03% | 22% ± 0.05% | 22% ± 0.03% | 100% (Reference) |
| Absorption Half-Life (t½ ka) (min) | 7.1 ± 1.6 | 7.9 ± 1.6 | 11.3 ± 1.9 | 24.1 ± 2.5 |
| Data presented as mean ± SEM.[1] |
Intranasal administration demonstrated a significantly faster rate of absorption compared to subcutaneous injection, as indicated by the shorter absorption half-life.[1] However, the relative bioavailability of the intranasal formulations was considerably lower than the subcutaneous route.
Pharmacodynamic Efficacy: Growth Hormone Suppression
The primary therapeutic effect of octreotide in acromegaly is the suppression of growth hormone (GH) secretion.
| Parameter | Intranasal (500 µg) | Intranasal (1000 µg) | Intranasal (2000 µg) | Subcutaneous (100 µg) |
| Duration of GH Suppression <50% of Baseline (min) | 289 ± 52 | 423 ± 56 | 544 ± 47 | 351 ± 34 |
| Data presented as mean ± SEM.[1] |
GH suppression occurred immediately following both intranasal and subcutaneous administration, with minimum levels reached within 1-2 hours.[1] The 1000 µg intranasal dose induced a similar duration of GH suppression to the 100 µg subcutaneous dose. Notably, the 2000 µg intranasal dose nearly doubled the duration of action compared to the standard subcutaneous dose.
Safety and Tolerability Profile
| Administration Route | Adverse Events |
| Intranasal | Mild and transient nasal discomfort, including sneezing and a significant tumescence of the nasal mucosa. These effects were maximal at 10 minutes and receded over 2 hours, and were considered acceptable by patients. |
| Injectable (Subcutaneous) | Local pain at the injection site is a frequent occurrence. Other reported injection site reactions include nodules, swelling, and bruising. Systemic side effects can include diarrhea and the formation of gallstones. |
A separate study on a different intranasal octreotide formulation (DP1038) in healthy volunteers also reported a similar safety profile to subcutaneous octreotide, with mild, grade 1 local tolerability events such as sneezing and nasal discomfort being the most common.
Experimental Protocols
Randomized Crossover Clinical Trial Methodology
The primary comparative data is derived from a randomized, double-blind, crossover study with the following design:
Inclusion Criteria: Patients with acromegaly and elevated GH levels who demonstrated at least a 50% reduction in GH in response to a 100 µg subcutaneous test dose of octreotide.
Procedure:
-
Randomization: Fifteen patients were randomly assigned to receive each of the four single-dose treatments in a crossover fashion.
-
Washout Period: A washout period of at least one week separated each treatment administration.
-
Drug Administration:
-
Intranasal: Octreotide powder was administered via a nasal insufflator.
-
Subcutaneous: Octreotide was injected into the subcutaneous tissue of the abdomen.
-
-
Sample Collection: Blood samples for serum octreotide and GH analysis were collected at baseline and at specified time points post-administration.
-
Nasal Tolerability Assessment: Acoustic rhinometry was performed to objectively measure changes in the nasal mucosa after the highest intranasal dose.
Mechanism of Action: Octreotide Signaling Pathway
Octreotide exerts its effects by mimicking the natural hormone somatostatin. It has a high binding affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), which are G-protein coupled receptors.
The binding of octreotide to its receptors initiates a cascade of intracellular events:
-
G-protein Activation: The activated receptor stimulates inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.
-
Modulation of Ion Channels: Octreotide can activate potassium (K⁺) channels and inhibit calcium (Ca²⁺) channels, leading to hyperpolarization of the cell membrane and reduced hormone secretion.
-
Regulation of MAPK and PI3K/Akt Pathways: Octreotide can also influence these pathways, which are involved in cell proliferation and survival, contributing to its anti-tumor effects.
Conclusion
The choice between intranasal and injectable octreotide administration involves a trade-off between convenience and bioavailability. Intranasal octreotide offers a non-invasive alternative with a more rapid onset of action, which may be preferable for some patients. However, its lower bioavailability necessitates higher doses to achieve comparable therapeutic effects to the subcutaneous formulation. The safety profiles of both routes are generally acceptable, with localized and transient side effects being the most common. For patients on long-term therapy, the avoidance of injection-related pain and inconvenience may be a significant advantage of the intranasal route. Further research into optimizing the bioavailability of intranasal formulations could enhance their clinical utility.
References
A Comparative Analysis of Octreotide and Vasopressin Receptor Agonists in the Management of Perioperative Hypotension
For Researchers, Scientists, and Drug Development Professionals
Perioperative hypotension is a common and critical event in the surgical setting, associated with an increased risk of postoperative complications, including myocardial injury, acute kidney injury, and stroke. The management of this condition often involves the use of vasopressor agents to restore adequate blood pressure and organ perfusion. This guide provides a comparative overview of two distinct classes of non-catecholaminergic agents: Octreotide, a somatostatin analog, and vasopressin receptor agonists, such as vasopressin and terlipressin. This comparison is based on available experimental data, focusing on their mechanisms of action, hemodynamic effects, and clinical applications in specific perioperative contexts.
Executive Summary
While both Octreotide and vasopressin receptor agonists have demonstrated utility in managing certain types of hypotension, their use in general perioperative hypotension is not extensively compared head-to-head in current literature. Vasopressin and its analogs are more established for treating refractory vasodilatory shock, particularly in patients on renin-angiotensin system inhibitors or following cardiopulmonary bypass.[1] Octreotide's application is predominantly in the specialized setting of carcinoid crisis, where it counteracts massive vasodilation caused by tumor-secreted peptides.[2][3] Emerging case reports suggest a potential role for Octreotide in other vasoplegic states.[4] This guide will synthesize the existing, albeit context-specific, data to provide a comparative framework for these two drug classes.
Mechanism of Action: Divergent Signaling Pathways
The distinct mechanisms of action of Octreotide and vasopressin receptor agonists underpin their different hemodynamic profiles and clinical applications.
Octreotide: As a synthetic analog of somatostatin, Octreotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. Its primary action in managing hypotension associated with neuroendocrine tumors is the inhibition of the release of vasodilatory peptides such as serotonin, gastrin, and vasoactive intestinal peptide.[5] Additionally, Octreotide can induce direct splanchnic vasoconstriction, which reduces portal venous inflow. This dual action of inhibiting vasodilator release and causing direct vasoconstriction makes it particularly effective in the context of carcinoid crisis.
Vasopressin Receptor Agonists: Vasopressin and its analogs (e.g., terlipressin) act on vasopressin receptors (V receptors), which are also G-protein coupled. The primary receptor responsible for vasoconstriction is the V1a receptor, located on vascular smooth muscle cells. Activation of V1a receptors triggers the phospholipase C pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction. This mechanism is independent of the adrenergic system, making vasopressin effective in states of catecholamine resistance. V2 receptors, primarily in the renal collecting ducts, are responsible for the antidiuretic effect of vasopressin by promoting water reabsorption.
Signaling Pathway Diagrams
Caption: Octreotide signaling pathway.
References
- 1. Role of vasopressin in current anesthetic practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intra-operative carcinoid crisis: Revised anaesthesia management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENETS Consensus Guidelines for the Standards of Care in Neuroendocrine Tumors: Pre- and Perioperative Therapy in Patients with Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Case report on intravenous octreotide for the treatment of intraoperative vasoplegia following thymoma resection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of terlipressin to treat refractory hypotension during allograft kidney transplantation: a report of 4 cases and literature review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oral Octreotide for the Long-Term Management of Acromegaly
An in-depth analysis of oral octreotide's long-term safety and efficacy in comparison to injectable somatostatin receptor ligands and a growth hormone receptor antagonist, supported by experimental data from pivotal clinical trials.
This guide provides a comprehensive comparison of oral octreotide with established injectable therapies for acromegaly, tailored for researchers, scientists, and drug development professionals. The following sections detail the long-term safety and efficacy data, experimental protocols of key clinical trials, and the underlying signaling pathways.
Long-Term Efficacy: Oral Octreotide vs. Injectable Alternatives
Oral octreotide has demonstrated sustained efficacy in maintaining biochemical control in patients with acromegaly who were previously stabilized on injectable somatostatin receptor ligands (SRLs). The pivotal CHIASMA OPTIMAL and MPOWERED trials, along with their open-label extensions (OLEs), provide the core evidence for its long-term effectiveness.
The MPOWERED trial was the first to directly compare oral octreotide capsules to injectable SRLs (iSRLs) and demonstrated the non-inferiority of oral octreotide.[1][2] In its open-label extension, a high percentage of patients maintained biochemical response over several years. Specifically, at the end of year one of the extension, 89.7% of patients were responders, with 87.8% at the end of year two, and 93.5% at the end of year three.[1][3][4] Similarly, the CHIASMA OPTIMAL trial showed that 58.2% of patients on oral octreotide maintained biochemical control at the end of the 36-week double-blind, placebo-controlled period. In the open-label extension of the OPTIMAL study, 92.6% of patients who had responded to the oral formulation maintained normal IGF-1 levels after 48 weeks.
Injectable SRLs, such as long-acting octreotide (octreotide LAR) and lanreotide Autogel, have a long history of proven efficacy. Studies have shown that octreotide LAR can achieve safe GH levels (<2.5 µg/L) in 68.7% and normal IGF-1 levels in 70.1% of patients after a median follow-up of 48 months. Long-term treatment with lanreotide Autogel has been shown to achieve hormonal control (GH ≤2.5 µg/L and normalized IGF-1) in 46% of patients after three years.
Pegvisomant, a growth hormone receptor antagonist, offers an alternative mechanism of action. The ACROSTUDY, a global surveillance study, reported that after five years of treatment, 63.2% of subjects had normal IGF-1 levels.
Table 1: Comparative Long-Term Efficacy of Acromegaly Treatments
| Treatment | Key Clinical Trial(s) | Duration of Follow-up | Primary Efficacy Endpoint | Efficacy Rate |
| Oral Octreotide | MPOWERED OLE | 3 years | Maintenance of Biochemical Response (IGF-1 < 1.3 x ULN) | 93.5% of responders at the start of year 3 maintained response |
| CHIASMA OPTIMAL OLE | 48 weeks | Maintenance of IGF-1 Normalization | 92.6% of initial responders maintained normal IGF-1 | |
| Octreotide LAR | Prospective Study | Up to 9 years (median 48 months) | Normal Age-Matched IGF-I Levels | 70.1% of patients |
| Lanreotide Autogel | Extension Study | 3 years | Hormonal Control (GH ≤2.5 µg/L and normalized IGF-1) | 46% of patients |
| Pegvisomant | ACROSTUDY | 5 years | Normal IGF-I Levels | 63.2% of subjects |
Long-Term Safety and Tolerability Profile
The safety profile of oral octreotide has been found to be consistent with that of injectable SRLs, with no new or unexpected safety signals emerging during long-term studies. The most common adverse events are gastrointestinal in nature, including diarrhea, nausea, and abdominal discomfort, which are generally mild to moderate and often transient.
Injectable SRLs are also associated with gastrointestinal side effects. A notable adverse event with long-term use of both oral and injectable octreotide is the development of cholelithiasis (gallstones). Injection site reactions are specific to injectable formulations and were reported in 32.4% of patients in the iSRL group during the MPOWERED trial.
Pegvisomant's long-term safety has been monitored in the ACROSTUDY, which found it to be a safe treatment. Adverse events related to pegvisomant include injection-site reactions (2.2%), and elevations in liver enzymes (2.5%). An increase in pituitary tumor size was observed in 3.2% of the cohort with available MRI data.
Table 2: Comparative Long-Term Safety of Acromegaly Treatments
| Treatment | Key Adverse Events | Incidence of Key Adverse Events |
| Oral Octreotide | Diarrhea, Nausea, Abdominal Discomfort, Cholelithiasis | Gastrointestinal events are most common; incidence consistent with injectable SRLs. |
| Injectable SRLs (Octreotide LAR, Lanreotide Autogel) | Diarrhea, Abdominal Pain, Nausea, Cholelithiasis, Injection Site Reactions | GI events are common. Injection site reactions reported in ~32% of patients in one study. Gallstone formation in ~23.5% in a long-term octreotide study. |
| Pegvisomant | Elevated Liver Enzymes, Injection Site Reactions, Pituitary Tumor Size Increase | Elevated liver transaminases (>3x ULN) in 2.5% of patients. Injection-site reactions in 2.2%. Pituitary tumor size increase in 3.2%. |
Experimental Protocols of Key Clinical Trials
The development of oral octreotide has been supported by a series of robust clinical trials. The CHIASMA OPTIMAL and MPOWERED trials are central to understanding its long-term safety and efficacy.
CHIASMA OPTIMAL (NCT03252353) was a randomized, double-blind, placebo-controlled, nine-month study in 56 adult acromegaly patients whose disease was biochemically controlled on injectable SRLs. Patients were randomized 1:1 to receive oral octreotide or a placebo. The primary endpoint was the proportion of patients who maintained their biochemical response at the end of the 36-week period, defined as the average of the last two IGF-1 levels being less than or equal to 1.0 times the upper limit of normal (ULN). After the double-blind phase, patients could enroll in an open-label extension.
MPOWERED (NCT02685709) was a global, randomized, open-label, active-controlled, 15-month trial that was the first to directly compare oral octreotide capsules with injectable SRLs. The trial included a 26-week run-in phase where patients on injectable SRLs were switched to oral octreotide to determine an effective dose. Responders were then randomized to continue on oral octreotide or switch back to their original injectable SRL for a 36-week randomized controlled phase. The primary endpoint was the proportion of patients who maintained biochemical response. This was followed by an open-label extension phase where all patients received oral octreotide.
Mandatory Visualizations
Signaling Pathway of Somatostatin Receptor Ligands
Somatostatin receptor ligands, including octreotide, exert their effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5, on pituitary somatotroph adenoma cells. This binding initiates a signaling cascade that leads to the inhibition of growth hormone (GH) secretion.
Caption: Signaling pathway of somatostatin receptor ligands in pituitary cells.
Experimental Workflow of a Pivotal Acromegaly Clinical Trial
The design of clinical trials for acromegaly treatments, such as the CHIASMA OPTIMAL and MPOWERED studies, follows a structured workflow to ensure the robust evaluation of safety and efficacy.
Caption: Generalized workflow of a pivotal acromegaly clinical trial.
Logical Relationship of Acromegaly Medical Treatments
The medical management of acromegaly involves different classes of drugs that are chosen based on their mechanism of action, route of administration, and the patient's specific clinical profile.
Caption: Classification of medical treatments for acromegaly.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. MPOWERED Trial Open-Label Extension: Long-term Efficacy and Safety Data for Oral Octreotide Capsules in Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPOWERED Trial Open-Label Extension: Long-term Efficacy and Safety Data for Oral Octreotide Capsules in Acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Octreotide's Effects in Different Animal Models of Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Octreotide's performance across various preclinical animal models of disease, supported by experimental data. The information is intended to offer a comprehensive overview for researchers and professionals engaged in the study of somatostatin analogs and the development of novel therapeutic strategies.
Octreotide, a synthetic octapeptide analog of somatostatin, has demonstrated significant therapeutic efficacy in the management of neuroendocrine tumors and acromegaly.[1] Its primary mechanism of action involves binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, initiating a cascade of intracellular signaling events that inhibit hormone secretion and cell proliferation.[1][2][3] This guide delves into the preclinical evidence supporting these effects in diverse animal models.
Quantitative Efficacy of Octreotide Across Different Animal Models
The anti-proliferative effects of Octreotide have been evaluated in numerous in vivo studies. The following tables summarize the quantitative data on tumor growth inhibition in various cancer models.
Table 1: Effect of Octreotide on Pancreatic Cancer Animal Models
| Animal Model | Cell Line | Treatment Regimen | Duration | Outcome | Reference |
| Nude Mice | MiaPaCa (subline 21) | 5 µg or 50 µg, twice a day | 5 weeks | Significant inhibition of tumor growth from week 2.[4] |
Table 2: Effect of Octreotide on Breast Cancer Animal Models
| Animal Model | Cell Line/Tumor Type | Treatment Regimen | Duration | Outcome | Reference |
| Nude Mice | ZR-75-1 | 50 µg, twice a day | 5 weeks | Mean tumor volume was 48% of the control group. | |
| Rats | DMBA-induced mammary tumors | 10 µg/kg/h, continuous administration | 6 weeks | Approximately 50% reduction in the number of tumors. | |
| Nude Mice | MDA-MB-468 | 50 µg, twice a day | 4 weeks | Mean tumor burden was 58-63% of the control group. |
Table 3: Effect of Octreotide on Neuroblastoma Animal Models
| Animal Model | Cell Line | Treatment Regimen | Duration | Outcome | Reference |
| Nude Rats | SH-SY5Y | 10 µg, s.c. every 12 h | 10-12 days | Significant reduction in tumor volume and weight. Median tumor weight of 2.90 g vs. 7.54 g in controls. |
Table 4: Effect of Octreotide on Gastric Cancer Animal Models
| Animal Model | Cell Line | Treatment Regimen | Duration | Outcome | Reference |
| Nude Mice | SGC-7901 (orthotopic) | Not specified | 8 weeks | Tumor weight was 0.77 ± 0.14 g vs. 2.04 ± 0.29 g in controls (62.3% reduction). |
Table 5: Effect of Octreotide on Acromegaly Animal Models
| Animal Model | Condition | Treatment Regimen | Outcome | Reference |
| Cats with Acromegaly | Diabetes Mellitus | Single intravenous administration | Significant decrease in plasma concentrations of Growth Hormone (GH), ACTH, and cortisol. |
Signaling Pathways and Experimental Workflow
The therapeutic effects of Octreotide are mediated through complex signaling pathways. The diagrams below illustrate the key molecular mechanisms and a typical experimental workflow for evaluating its efficacy.
Caption: Octreotide signaling pathway.
Caption: PI3K/Akt pathway inhibition by Octreotide.
Caption: Typical experimental workflow for in vivo studies.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Pancreatic and Breast Cancer Xenograft Model in Nude Mice
-
Animal Model: Female nude mice (nu/nu).
-
Cell Lines:
-
Pancreatic Cancer: MiaPaCa (subline 21).
-
Breast Cancer: ZR-75-1.
-
-
Tumor Implantation: Solid tumors were established by subcutaneous injection of tumor cells.
-
Treatment Groups:
-
Control group.
-
Octreotide 5 µg, administered twice a day.
-
Octreotide 50 µg, administered twice a day.
-
-
Administration Route: Subcutaneous (s.c.) injection.
-
Duration: 5 weeks.
-
Outcome Assessment: Tumor growth was monitored, and tumor volume was measured.
DMBA-Induced Mammary Tumor Model in Rats
-
Animal Model: Rats.
-
Tumor Induction: Mammary tumors were induced by 7,12-dimethylbenzanthracene (DMBA).
-
Treatment Groups:
-
Control group.
-
Octreotide 10 µg/kg/h.
-
-
Administration Route: Continuous administration.
-
Duration: 6 weeks.
-
Outcome Assessment: The number of tumors arising in the mammary gland was counted.
Neuroblastoma Xenograft Model in Nude Rats
-
Animal Model: Nude rats.
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Tumor Implantation: Cells were grown as xenografts.
-
Treatment Groups:
-
Control group.
-
Octreotide 10 µg, administered every 12 hours.
-
-
Administration Route: Subcutaneous (s.c.) injection.
-
Duration: 10-12 days.
-
Outcome Assessment: Tumor volume was assessed every second day, and tumor weight was measured at the end of the study.
Orthotopic Gastric Cancer Model in Nude Mice
-
Animal Model: Nude mice.
-
Cell Line: Human gastric cancer cell line SGC-7901.
-
Tumor Implantation: Xenografts were implanted orthotopically in the stomach.
-
Treatment Groups:
-
Control group.
-
Octreotide-treated group (dosage not specified).
-
-
Administration Route: Not specified.
-
Duration: 8 weeks.
-
Outcome Assessment: Tumor weight was measured at necropsy.
Conclusion
The preclinical data from various animal models consistently demonstrate the anti-proliferative and anti-secretory effects of Octreotide across a range of diseases, particularly in neuroendocrine-related cancers. The inhibition of tumor growth is a significant finding in pancreatic, breast, neuroblastoma, and gastric cancer models. Furthermore, its efficacy in reducing hormone levels in a feline model of acromegaly underscores its primary mechanism of action. The elucidation of its signaling pathways, primarily through the inhibition of the PI3K/Akt and MAPK pathways, provides a molecular basis for its therapeutic effects. These findings from animal studies have paved the way for the successful clinical application of Octreotide and continue to support the exploration of its potential in other malignancies. Researchers are encouraged to consider these established protocols and findings when designing future preclinical and clinical investigations of somatostatin analogs.
References
Comparative Effectiveness of Octreotide in Combination with Other Anti-Cancer Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor activity of Octreotide in combination with various anti-cancer agents. The information presented is supported by experimental data from preclinical and clinical studies to assist in evaluating the therapeutic potential of these combination regimens.
Octreotide, a synthetic somatostatin analog, has demonstrated both anti-secretory and anti-proliferative effects, making it a valuable component in the treatment of various cancers, particularly neuroendocrine tumors (NETs). Its mechanism of action involves binding to somatostatin receptors (SSTRs), primarily SSTR2, which are overexpressed in many tumor types. This binding can trigger a cascade of intracellular events that inhibit hormone secretion and tumor growth. This guide explores the comparative effectiveness of Octreotide when combined with other anti-cancer agents, including targeted therapies, chemotherapy, and immunotherapy, supported by quantitative data from key studies.
Octreotide in Combination with Targeted Therapies
The combination of Octreotide with targeted therapies has shown significant promise, particularly in the context of neuroendocrine tumors.
Octreotide and Everolimus (mTOR Inhibitor)
The combination of Octreotide and the mTOR inhibitor everolimus has been extensively studied, notably in the RADIANT-2 clinical trial. This combination targets two key signaling pathways involved in cancer cell growth and proliferation.
Efficacy Data:
| Trial/Study | Cancer Type | Treatment Arms | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) |
| RADIANT-2 (Phase III) | Advanced Neuroendocrine Tumors | Everolimus + Octreotide LAR vs. Placebo + Octreotide LAR | Median PFS: 16.4 months vs. 11.3 months[1] | No significant difference observed[2][3] | Not reported in detail |
| Phase II (First-Line) | Advanced Neuroendocrine Neoplasms | Everolimus + Octreotide LAR | Median Time to Progression (TTP): 33.6 months | Median OS: 61.0 months | 18% (2% Complete Response, 16% Partial Response)[4] |
Experimental Protocol: RADIANT-2 Trial
-
Study Design: A randomized, double-blind, placebo-controlled, phase III trial.
-
Patient Population: Patients with progressing low- to intermediate-grade advanced neuroendocrine tumors with a history of carcinoid symptoms.
-
Treatment Arms:
-
Everolimus (10 mg/day, orally) in conjunction with Octreotide LAR (30 mg, intramuscularly, every 28 days).
-
Placebo in conjunction with Octreotide LAR (30 mg, intramuscularly, every 28 days).
-
-
Primary Endpoint: Progression-free survival (PFS) assessed by RECIST criteria.
-
Crossover: Crossover from the placebo arm to open-label everolimus was permitted at disease progression.[1]
Signaling Pathway: Octreotide and Everolimus
Octreotide, by binding to SSTR2, and everolimus, by inhibiting mTOR, both act on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The combination of these two agents leads to a more comprehensive blockade of this pathway.
Octreotide and Tyrosine Kinase Inhibitors (TKIs)
The combination of Octreotide with TKIs like sunitinib and pazopanib has been explored in preclinical and clinical settings, primarily targeting angiogenesis.
Efficacy Data:
| TKI | Cancer Type | Study Type | Key Findings |
| Pazopanib | Advanced, well-differentiated Neuroendocrine Tumors | Phase II | Objective response observed in patients with pancreatic NETs, but not in those with carcinoid tumors. |
| Sunitinib | Metastatic Renal Cell Carcinoma | Preclinical/Clinical | Combination with other agents often leads to considerable toxicity without improving efficacy. Sunitinib is a standard first-line treatment for mRCC. |
Octreotide in Combination with Chemotherapy
The addition of Octreotide to chemotherapy regimens has been investigated to enhance anti-tumor effects, particularly in NETs.
Octreotide, Capecitabine, and Temozolomide (CAPTEM)
The combination of Octreotide with the oral chemotherapy agents capecitabine and temozolomide (CAPTEM) has shown significant activity in metastatic well-differentiated NETs.
Efficacy Data:
| Trial/Study | Cancer Type | Treatment Arms | Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| CONTROL NET (Phase II) | Pancreatic NETs (pNETs) | PRRT + CAPTEM vs. CAPTEM | 12-month PFS: 75.9% vs. 66.7% | 67% vs. 33% |
| CONTROL NET (Phase II) | Midgut NETs (mNETs) | PRRT + CAPTEM vs. PRRT | 15-month PFS: 90% vs. 92% | 31% vs. 15% |
| Retrospective Study | Metastatic well-differentiated GI-NETs | Octreotide/Lanreotide + CAPTEM | Median PFS: 17.4 months | Disease Control Rate: 71.1% |
Experimental Protocol: CONTROL NET Trial
-
Study Design: A parallel-group, phase II, randomized, open-label trial.
-
Patient Population: Patients with advanced, unresectable low or intermediate-grade midgut or pancreatic neuroendocrine tumors.
-
Treatment Arms (pNETs cohort):
-
PRRT/CAPTEM: 7.8GBq 177Lu-Octreotate (Lutate) IV on day 10 every 8 weeks for 4 cycles, with oral capecitabine 750mg/m² twice daily on days 1-14 and temozolomide 75mg/m² twice daily on days 10-14 for up to 4 cycles.
-
CAPTEM: Oral capecitabine 750mg/m² twice daily on days 1-14 and temozolomide 75mg/m² twice daily on days 10-14 every 28-day cycle, for up to 8 cycles.
-
-
Primary Endpoint: Progression-free survival (PFS).
Mechanism of Action: Octreotide with CAPTEM
The synergy between capecitabine and temozolomide is thought to be due to the depletion of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein, by 5-fluorouracil (a metabolite of capecitabine). This sensitizes tumor cells to the alkylating agent temozolomide. The role of Octreotide in this combination is likely to be its direct anti-proliferative effects mediated through SSTRs.
Octreotide in Combination with Immunotherapy
The combination of Octreotide with immune checkpoint inhibitors is an emerging area of research, with the potential to enhance anti-tumor immune responses.
Octreotide and Pembrolizumab/Atezolizumab
Preclinical and early clinical studies are exploring the synergy between somatostatin analogs and immune checkpoint inhibitors like pembrolizumab and atezolizumab. The rationale is that Octreotide may modulate the tumor microenvironment to be more permissive to an immune attack.
Preclinical and Early Clinical Findings:
-
Studies are ongoing to evaluate the safety and efficacy of these combinations in various cancers, including melanoma and lung cancer.
-
The combination of pembrolizumab with other agents has shown promise in treating advanced melanoma.
-
Atezolizumab is approved for use in combination with other drugs for certain types of lung and liver cancers.
Experimental Workflow for In Vitro Drug Combination Studies
A general workflow for assessing the in vitro efficacy of Octreotide in combination with other anti-cancer agents is outlined below.
Conclusion
The combination of Octreotide with other anti-cancer agents represents a promising strategy to enhance therapeutic efficacy in various cancers, particularly neuroendocrine tumors. The synergistic effects observed with mTOR inhibitors and chemotherapy regimens highlight the potential of multi-targeted approaches. Further research into combinations with other targeted therapies and immunotherapies is warranted to expand the clinical utility of Octreotide-based combination therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and benchmarking of these and novel combination strategies.
References
- 1. Somatostatin and Somatostatin Receptors in Tumour Biology [mdpi.com]
- 2. Establishment of Novel Neuroendocrine Carcinoma Patient-Derived Xenograft Models for Receptor Peptide-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Everolimus in Combination with Octreotide Long-Acting Repeatable in a First-Line Setting for Patients with Neuroendocrine Tumors: A 5-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Single-Dose Acute Effects of SOM230 (Pasireotide) vs. Octreotide in Acromegaly
A deep dive into the comparative acute hormonal and metabolic effects of two somatostatin analogues, SOM230 (pasireotide) and octreotide, in patients with acromegaly reveals distinct profiles in growth hormone suppression and glycemic control. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison.
Executive Summary
Acromegaly, a disorder driven by excessive growth hormone (GH) production, is commonly managed by somatostatin analogues that suppress GH secretion. While octreotide, a first-generation analogue, has been a mainstay of treatment, the newer multireceptor-targeted analogue, SOM230 (pasireotide), offers a different therapeutic profile. This guide presents a single-dose comparison of their acute effects, highlighting pasireotide's broader receptor affinity and its implications for GH suppression and glucose metabolism. Experimental data from a pivotal proof-of-concept study demonstrates that while both drugs effectively lower GH levels, pasireotide may offer superior suppression in a subset of patients. However, this comes with a greater propensity for hyperglycemia, a critical consideration in clinical application and drug development.
Comparative Efficacy: Growth Hormone Suppression
A key study involving 12 patients with active acromegaly provides a direct comparison of the acute effects of single subcutaneous doses of SOM230 and octreotide on GH levels.[1][2] The results indicate that a 250 μg dose of SOM230 provides comparable GH suppression to 100 μg of octreotide in the majority of patients.[1][2] Notably, in a subset of three patients, the GH-lowering effect of 250 μg SOM230 was significantly more pronounced than that of octreotide.[1] Conversely, one patient exhibited a better response to octreotide.
SOM230 demonstrated a dose-dependent effect on GH suppression, with the 250 μg dose being more effective than the 100 μg dose. Another study with 13 patients also concluded that short-acting pasireotide is more effective than short-acting octreotide in suppressing GH release in patients with active acromegaly.
| Parameter | Octreotide (100 μg) | SOM230 (100 μg) | SOM230 (250 μg) |
| Mean GH Suppression (8 patients) | -65 ± 7% | Not directly compared in this subset | -72 ± 7% |
| Mean GH Suppression (3 patients with superior SOM230 response) | -17 ± 15% | Not directly compared in this subset | -70 ± 2% (p < 0.01) |
| Dose-Dependent GH Suppression (2-8h post-administration) | N/A | -38 ± 7.7% | -61 ± 6.7% (p < 0.01) |
| Median Nadir GH (μg/L) * | 3.25 (1.99-4.11) | N/A | 1.84 (0.97-2.03) (p = 0.002) |
Data from a separate study involving 13 patients.
Metabolic Effects: A Tale of Two Glycemic Profiles
A significant differentiating factor in the acute effects of SOM230 and octreotide is their impact on glucose metabolism. While both drugs led to a slight initial elevation in glucose levels, their effects on insulin secretion were markedly different. Octreotide was found to significantly suppress insulin levels, an effect not observed with SOM230 in the single-dose study. This distinction is critical, as long-term pasireotide treatment is associated with a higher incidence of hyperglycemia-related adverse events compared to octreotide.
| Parameter | Octreotide | SOM230 |
| Glucose Levels | Slightly elevated | Slightly elevated |
| Insulin Levels | Significantly suppressed | Not significantly suppressed |
Mechanism of Action: The Receptor Affinity Story
The differential effects of SOM230 and octreotide can be attributed to their distinct binding affinities for the five somatostatin receptor subtypes (SSTR1-5). Octreotide primarily targets SSTR2, which is highly expressed in most GH-secreting pituitary adenomas. SOM230, in contrast, is a multireceptor-targeted analogue with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. The broader receptor profile of SOM230, particularly its high affinity for SSTR5, is thought to contribute to its potent GH-suppressive effects, especially in tumors that may not be fully responsive to SSTR2-selective analogues.
Experimental Protocols
The primary data for this comparison is derived from a single-dose, proof-of-concept, double-blind, randomized, crossover study.
Study Design:
-
Participants: 12 patients with active acromegaly.
-
Interventions: Single subcutaneous injections of 100 μg octreotide, 100 μg SOM230, and 250 μg SOM230.
-
Methodology: The study was conducted in a crossover design, where each patient received the different treatments on separate occasions. Blood samples were collected at designated times after dosing and at baseline to determine concentrations of the drugs and GH.
Concluding Remarks
The single-dose comparison of SOM230 and octreotide in acromegalic patients reveals important distinctions that can guide future research and clinical decisions. SOM230 (pasireotide) demonstrates potent, dose-dependent GH suppression, with the potential for superior efficacy in a subset of patients compared to octreotide. This enhanced efficacy is likely due to its broader somatostatin receptor binding profile. However, the acute metabolic effects, particularly the lack of significant insulin suppression compared to octreotide, foreshadow the higher risk of hyperglycemia observed in long-term studies. These findings underscore the importance of a personalized medicine approach in the management of acromegaly, weighing the benefits of enhanced biochemical control against the potential for metabolic adverse events. Further research into the molecular determinants of patient response to these analogues will be crucial for optimizing therapeutic strategies.
References
Safety Operating Guide
Navigating the Proper Disposal of Omramotide: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle omramotide with care, assuming it may possess biological activity and potential hazards. Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a fully buttoned lab coat to prevent skin and eye contact.
-
Ventilation: Handle powdered or aerosolized forms of this compound in a well-ventilated area or a chemical fume hood to minimize inhalation risks.
-
Spill Management: In case of a spill, isolate the area and follow your institution's established spill cleanup procedures for potent compounds. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Key Safety and Handling Data (Surrogate Data from Octreotide)
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes key safety information for octreotide, a structurally similar peptide. This information should be considered as a precautionary guideline.
| Data Point | Information |
| Hazard Classification | Causes skin irritation (H315) and serious eye irritation (H319).[1][2][3] |
| Recommended PPE | Protective gloves, eye protection (safety goggles), and face protection are recommended.[1][2] |
| First-Aid: Skin Contact | Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical advice. |
| First-Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| First-Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical advice if needed. |
| Storage | Store in a tightly closed container in a dry, well-ventilated place, protected from light. Recommended storage temperature is typically refrigerated or frozen. |
Step-by-Step Disposal Procedures
The proper disposal route for this compound waste depends on its form (solid, liquid, contaminated labware) and local regulations. The overarching principle is to manage all this compound-contaminated materials as hazardous chemical waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Unused or Expired Product: Collect any remaining solid this compound in its original vial or a compatible, sealed container.
-
Contaminated Consumables: Place all items contaminated with this compound, such as gloves, pipette tips, weighing papers, and empty vials, into a dedicated, leak-proof hazardous waste container. This container should be clearly labeled.
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including stock solutions, experimental buffers, and rinsates, in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
-
Sharps Waste:
-
Any needles or syringes used for reconstituting or administering this compound solutions must be disposed of immediately into a puncture-resistant sharps container designated for hazardous chemical waste.
-
Step 2: Waste Labeling
All waste containers must be accurately and clearly labeled.
-
Use your institution's hazardous waste labels.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Irritant").
-
Step 3: Waste Storage
Store all this compound waste in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills.
-
Do not accumulate waste for longer than the time limits specified by your institution's Environmental Health and Safety (EHS) department.
Step 4: Final Disposal
-
Do Not Dispose Down the Drain: Liquid waste containing this compound should not be disposed of down the sanitary sewer.
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be placed in the regular trash.
-
Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal will be conducted by a licensed hazardous waste management service, typically via incineration.
Experimental Protocol: Chemical Inactivation of Liquid Peptide Waste
For liquid waste containing this compound, a chemical inactivation step may be considered to denature the peptide before collection as hazardous waste. This can add a layer of safety, though it does not change the final disposal route. Always consult with your EHS department before implementing any treatment protocol.
-
Objective: To hydrolyze the peptide bonds, rendering the this compound biologically inactive.
-
Materials:
-
Liquid this compound waste.
-
1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl).
-
pH indicator strips.
-
Appropriate PPE.
-
-
Procedure:
-
Working in a chemical fume hood, add 1 M NaOH to the liquid waste to raise the pH to >12, or add 1 M HCl to lower the pH to <2.
-
Allow the solution to stand for at least 24 hours to facilitate hydrolysis.
-
Neutralize the solution to a pH between 6 and 8 by cautiously adding the corresponding acid or base.
-
Collect the treated solution in a properly labeled hazardous waste container for disposal.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can manage this compound waste safely and responsibly, minimizing risks to personnel and the environment while ensuring regulatory compliance. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions.
References
Essential Safety and Handling Protocols for Omramotide
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like Omramotide is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following personal protective equipment is recommended.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1][2] Must meet appropriate safety standards (e.g., ANSI Z87.1).[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended for handling peptides. Double-gloving can provide added protection, especially when working with concentrated solutions. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Respiratory Protection | Respirator/Dust Mask | Necessary when weighing or handling the lyophilized powder to avoid inhalation of fine particles. The type of respirator should be selected based on a risk assessment of the specific procedures being performed. |
| General Attire | Long Pants & Closed-Toe Shoes | Standard laboratory practice dictates wearing long pants and closed-toe shoes to protect against spills and other physical hazards. |
Operational and Disposal Plans
Adherence to standardized operational and disposal procedures is mandatory for the safe management of this compound in a laboratory setting.
Receiving and Storage:
-
Upon receipt, store lyophilized this compound at –20°C for long-term stability. For short-term storage (under 2 weeks), 4°C is acceptable.
-
Protect the peptide from moisture and light.
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.
Reconstitution and Handling:
-
Handle the lyophilized powder in a well-ventilated area, preferably within a fume hood or containment enclosure, to minimize inhalation risk.
-
Use sterile, non-pyrogenic water or an appropriate sterile buffer for reconstitution.
-
To dissolve, gently swirl or vortex the solution; avoid vigorous shaking.
-
For long-term storage of the reconstituted peptide, it is recommended to create single-use aliquots and store them at -20°C or lower to avoid repeated freeze-thaw cycles.
Spill Response:
-
In the event of a spill, contain the material promptly using absorbent pads.
-
Clean the area with an appropriate disinfectant.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan:
-
All materials that have come into contact with this compound, including pipette tips, gloves, and vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous waste containing the peptide should be collected as chemical waste and disposed of in accordance with local, state, and federal regulations. Do not pour peptide solutions down the drain.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following general procedures for peptide handling should be followed:
Weighing Lyophilized Peptide:
-
Ensure all necessary PPE is donned, including respiratory protection.
-
Allow the sealed vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Perform the weighing in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Weigh the desired amount of peptide quickly to minimize exposure to air and moisture.
-
Tightly reseal the container immediately after weighing.
Reconstituting Peptide:
-
Using a calibrated micropipette, add the appropriate volume of sterile solvent to the vial containing the lyophilized this compound.
-
Gently swirl the vial until the peptide is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound, from receiving to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
